molecular formula C4H9NO2 B068025 trans-4-Aminotetrahydrofuran-3-ol CAS No. 190792-70-2

trans-4-Aminotetrahydrofuran-3-ol

Cat. No.: B068025
CAS No.: 190792-70-2
M. Wt: 103.12 g/mol
InChI Key: HQVKXDYSIGDGSY-IMJSIDKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-4-Aminotetrahydrofuran-3-ol is a high-value, chiral aminotetrahydrofuran derivative that serves as a critical synthetic intermediate and building block in medicinal chemistry and drug discovery. Its rigid, fused ring system, incorporating both amino and hydroxyl functional groups in a specific stereochemical orientation, makes it a privileged scaffold for constructing biologically active molecules. This compound is particularly significant in the development of novel pharmaceuticals, where it is employed as a core structure or a key synthon for protease inhibitors, such as HCV NS5A and NS5B inhibitors, as well as other antiviral and anticancer therapeutics. The trans-configuration of the amine and alcohol groups provides a distinct three-dimensional topology that allows for precise interactions with enzyme active sites, thereby influencing potency and selectivity. Researchers utilize this molecule to explore structure-activity relationships (SAR), to introduce chirality early in synthetic pathways, and to improve the pharmacokinetic properties of lead compounds. Supplied with high chemical purity and guaranteed stereochemical integrity, it is an essential reagent for accelerating innovation in organic synthesis and pre-clinical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S)-4-aminooxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVKXDYSIGDGSY-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CO1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330975-13-8
Record name rac-(3R,4S)-4-aminooxolan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to trans-4-Aminotetrahydrofuran-3-ol: Chemical Properties and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Aminotetrahydrofuran-3-ol is a heterocyclic organic compound of increasing interest in medicinal chemistry and drug development. Its rigid tetrahydrofuran scaffold, coupled with the stereospecific arrangement of its amino and hydroxyl functional groups, makes it a valuable chiral building block for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its computed physicochemical parameters, and outlines general experimental protocols for its synthesis and characterization based on methodologies for analogous compounds.

Chemical and Physical Properties

Table 1: Computed Physicochemical Properties of 4-Aminotetrahydrofuran-3-ol [1]

PropertyValueSource
Molecular FormulaC₄H₉NO₂PubChem[1]
Molecular Weight103.12 g/mol PubChem[1]
XLogP3-AA-1.6PubChem[1]
Hydrogen Bond Donor Count2PubChem[1]
Hydrogen Bond Acceptor Count3PubChem[1]
Rotatable Bond Count0PubChem[1]
Exact Mass103.063328530 DaPubChem[1]
Monoisotopic Mass103.063328530 DaPubChem[1]
Topological Polar Surface Area55.5 ŲPubChem[1]
Heavy Atom Count7PubChem[1]

Note: These properties are computationally derived and may differ from experimental values.

Experimental Protocols

Detailed experimental protocols specifically for the synthesis and analysis of this compound are not extensively documented in publicly accessible literature. However, established methods for the stereoselective synthesis of substituted tetrahydrofurans and the characterization of related amino alcohols can be adapted.

Synthesis

A plausible synthetic route to this compound involves the stereoselective aminolysis of a suitable epoxide precursor, such as 3,4-epoxytetrahydrofuran. This approach allows for the controlled introduction of the amino group, leading to the desired trans stereochemistry.

General Protocol for Aminolysis of an Epoxide:

  • Reaction Setup: A solution of the epoxide (e.g., 3,4-epoxytetrahydrofuran) is prepared in a suitable solvent, such as isopropanol or a mixture of THF and water.

  • Addition of Amine: An excess of the aminating agent (e.g., ammonia, benzylamine, or a protected amine equivalent) is added to the epoxide solution. The reaction can be performed at room temperature or with gentle heating to facilitate the ring-opening.

  • Monitoring the Reaction: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting epoxide is consumed.

  • Workup and Purification: Upon completion, the reaction mixture is worked up by removing the solvent under reduced pressure. The crude product is then purified using column chromatography on silica gel to isolate the desired this compound. The stereochemistry of the product can be confirmed using NMR spectroscopy, particularly through the analysis of coupling constants and NOESY experiments.

Synthesis_Workflow Start Start: 3,4-Epoxytetrahydrofuran Reaction Aminolysis (Ring Opening) Start->Reaction Reagents Amine Source (e.g., NH3) Solvent (e.g., Isopropanol) Reagents->Reaction Workup Solvent Removal Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product End: this compound Purification->Product

A generalized workflow for the synthesis of this compound.
Characterization

The structural elucidation and confirmation of purity for this compound would rely on a combination of standard spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the tetrahydrofuran ring. The chemical shifts and coupling constants of the protons at C3 and C4 would be crucial for confirming the trans relative stereochemistry. Protons in a trans configuration on a five-membered ring typically exhibit smaller coupling constants compared to their cis counterparts.

  • ¹³C NMR: The carbon NMR spectrum would show four distinct signals corresponding to the four carbon atoms of the tetrahydrofuran ring. The chemical shifts would be influenced by the attached hydroxyl, amino, and ether functionalities.

  • 2D NMR (COSY, HSQC, HMBC, NOESY): These experiments would be essential for unambiguous assignment of all proton and carbon signals and for providing definitive proof of the trans stereochemistry through the observation of through-space correlations (or lack thereof) in the NOESY spectrum.

2. Infrared (IR) Spectroscopy:

The IR spectrum would display characteristic absorption bands for the functional groups present:

  • A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group and the N-H stretching of the primary amine.

  • C-H stretching vibrations for the aliphatic CH₂ groups of the ring, typically appearing just below 3000 cm⁻¹.

  • A C-O stretching vibration for the ether linkage within the tetrahydrofuran ring, expected in the 1050-1150 cm⁻¹ region.

  • N-H bending vibrations around 1600 cm⁻¹.

3. Mass Spectrometry (MS):

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule.

  • Electron Ionization (EI-MS): This technique would likely show the molecular ion peak (M⁺) at m/z 103, confirming the molecular formula. Common fragmentation pathways for amino alcohols include the loss of water (M-18), the loss of an amino group (M-16), and alpha-cleavage adjacent to the oxygen or nitrogen atoms.

  • High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Sample This compound Sample NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (EI, HRMS) Sample->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

A standard workflow for the analytical characterization of the title compound.

Biological and Pharmaceutical Relevance

While specific biological activity data for this compound is limited, the aminotetrahydrofuranol scaffold is a key structural motif in a variety of biologically active molecules. The defined stereochemistry of the amino and hydroxyl groups can play a crucial role in the binding affinity and selectivity of these molecules for their biological targets. Derivatives of aminotetrahydrofurans have been investigated for their potential as, for example, enzyme inhibitors and receptor ligands in various therapeutic areas. The title compound serves as a valuable starting material for the synthesis of libraries of such derivatives for drug discovery programs.

Conclusion

This compound is a chiral building block with significant potential in synthetic and medicinal chemistry. Although detailed experimental data on its physical and chemical properties are not widely published, this guide provides a summary of its computed properties and outlines the general experimental procedures that can be employed for its synthesis and characterization. Further research to fully elucidate the experimental properties and explore the synthetic utility and biological activities of this compound and its derivatives is warranted.

References

A Technical Guide to trans-4-Aminotetrahydrofuran-3-ol: A Chiral Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-4-Aminotetrahydrofuran-3-ol is a chiral heterocyclic compound of interest in medicinal chemistry and drug development. Its rigid tetrahydrofuran scaffold, coupled with the stereochemically defined amino and hydroxyl functional groups, makes it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical identity, properties, and potential applications, compiled from available data. Due to the compound's specialized nature, detailed experimental protocols and biological activity data are not extensively available in the public domain; therefore, this guide also presents general methodologies and logical workflows applicable to this class of molecules.

Chemical Identity and Properties

The compound of interest is a racemic mixture of the (3R,4S) and (3S,4R) enantiomers.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 330975-13-8
IUPAC Name rel-(3R,4S)-4-Aminotetrahydrofuran-3-ol
Synonyms trans-4-Amino-tetrahydro-furan-3-ol, 3-Furanol, 4-aminotetrahydro-, (3R,4S)-rel-

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Formula C₄H₉NO₂
Molecular Weight 103.12 g/mol [1]
Calculated Boiling Point 231.7 ± 40.0 °C at 760 mmHg
Calculated Density 1.222 ± 0.06 g/cm³
Calculated Flash Point 93.9 ± 27.3 °C
Topological Polar Surface Area 55.5 Ų[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]

Note: Some physical properties are calculated estimates due to the limited availability of experimental data.

Synthesis and Experimental Protocols

General Synthetic Strategy

A plausible synthetic approach for chiral aminotetrahydrofuranols involves the following key steps, derived from methodologies for similar structures:

  • Starting Material Selection: The synthesis would likely commence with a suitable chiral starting material, such as a protected sugar or a chiral epoxide.

  • Formation of the Tetrahydrofuran Ring: Cyclization reactions are employed to construct the core tetrahydrofuran ring. This can be achieved through intramolecular Williamson ether synthesis or other ring-closing strategies.

  • Introduction of Functional Groups: The amino and hydroxyl groups are introduced stereoselectively. This might involve the ring-opening of an epoxide with an amine nucleophile or the reduction of an azide or nitro group.

  • Protection and Deprotection: Protecting groups are often necessary to mask reactive functional groups during the synthesis and are subsequently removed in the final steps.

  • Purification: The final compound is purified using standard techniques such as column chromatography and crystallization.

While a specific protocol for this compound is not available, researchers can refer to synthetic methods for related compounds, such as those described in patents covering substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides, for methodological insights.

Applications in Drug Discovery

This compound serves as a chiral building block in the synthesis of more complex molecules. The defined stereochemistry of the amino and hydroxyl groups is crucial for creating specific interactions with biological targets, a key aspect of modern drug design. Its rigid structure can help in positioning other pharmacophoric elements in a desired orientation.

Although specific examples of its incorporation into drug candidates are not widely published, compounds with the aminotetrahydrofuranol motif are explored in various therapeutic areas. The logical workflow for utilizing such a building block in a drug discovery program is outlined below.

Drug_Discovery_Workflow Logical Workflow for a Chiral Building Block in Drug Discovery A This compound (Chiral Building Block) B Library Synthesis (e.g., amide coupling, alkylation) A->B Derivatization C Compound Library B->C D High-Throughput Screening (Biological Assays) C->D E Hit Identification D->E Active Compounds F Lead Optimization (Structure-Activity Relationship Studies) E->F G Preclinical Candidate F->G

Caption: Workflow for utilizing a chiral building block in drug discovery.

Spectroscopic Data

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and environment of hydrogen atoms.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon framework of the molecule.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify functional groups, such as O-H (alcohol), N-H (amine), and C-O (ether) stretches.

  • MS (Mass Spectrometry): To determine the molecular weight and fragmentation pattern.

Conclusion

This compound is a promising chiral building block for the synthesis of novel chemical entities in drug discovery. While detailed experimental and biological data are currently sparse in the public domain, its structural features suggest its potential for creating diverse compound libraries for screening against various biological targets. Further research into the synthesis and application of this and related aminotetrahydrofuranols will likely expand their role in the development of new therapeutics.

References

An In-depth Technical Guide to trans-4-Aminotetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental molecular properties of trans-4-Aminotetrahydrofuran-3-ol. The document is intended to serve as a foundational resource for professionals in research and development who are interested in the application of novel chemical entities.

Core Molecular Data

This compound is a heterocyclic organic compound. Its core physicochemical properties are summarized below, providing a baseline for its use in experimental settings.

PropertyValueSource
Molecular Formula C4H9NO2[1]
Molecular Weight 103.12 g/mol [1]
IUPAC Name 4-aminooxolan-3-ol[1]
CAS Number 144870-96-2[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, general methodologies for the synthesis of substituted 3-aminotetrahydrofurans have been described. These often involve multi-step processes. A generalized workflow for the synthesis of a substituted 3-aminotetrahydrofuran is illustrated below. Such syntheses can be crucial for obtaining the necessary quantities for further research and development. The synthesis of related compounds, such as aminocyclohexanols, has been achieved through the reduction of β-enaminoketones.

A gold-catalyzed reaction of 3-aminopent-4-yn-1-ols is one described method for creating 2-arylidene-3-aminotetrahydrofurans, which are structurally related. This process involves the intramolecular nucleophilic cyclization of a hydroxy group with an activated alkyne.

experimental_workflow start Starting Material (e.g., 3-Aminopent-4-yn-1-ol) reaction Intramolecular Nucleophilic Cyclization start->reaction In solvent (e.g., MeCN) catalyst Gold Catalyst (e.g., (PPh3)AuCl/AgOTf) catalyst->reaction intermediate Cyclized Intermediate reaction->intermediate Reaction at elevated temperature product Substituted 3-Aminotetrahydrofuran intermediate->product Purification

References

An In-depth Technical Guide on the Core Properties of trans-4-Aminotetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-4-Aminotetrahydrofuran-3-ol is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery due to its structural motifs that are relevant for creating diverse molecular scaffolds. This technical guide aims to provide a comprehensive overview of the available data on its solubility and stability, critical parameters for its application in pharmaceutical development. However, a thorough review of publicly accessible scientific literature and databases reveals a significant lack of specific experimental data for these properties. This document outlines the currently available information and provides generalized experimental protocols for determining the solubility and stability of similar small molecules, which can be adapted for this compound.

Physicochemical Properties

Table 1: General Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₉NO₂PubChem[1]
Molecular Weight 103.12 g/mol PubChem[1]
CAS Number 330975-13-8Biosynth[2]
Appearance Not specified (likely a solid)-
Computed XLogP3-AA -1.6PubChem[1]
Topological Polar Surface Area 55.5 ŲPubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]

The computed XLogP3-AA value of -1.6 suggests that this compound is a hydrophilic compound, indicating a potential for good solubility in polar solvents such as water. The topological polar surface area (TPSA) of 55.5 Ų is also within a range typical for orally bioavailable drugs. However, these are computational predictions and require experimental verification.

Solubility Profile (Anticipated)

While no specific experimental solubility data for this compound has been found, its chemical structure, featuring hydroxyl and amino groups, suggests it is likely soluble in polar protic solvents like water, ethanol, and methanol. Its solubility in non-polar organic solvents is expected to be limited.

To address the absence of data, a generalized experimental protocol for determining the thermodynamic solubility of a compound is provided below.

Experimental Protocol: Thermodynamic Solubility Assessment

This protocol outlines a standard shake-flask method for determining the equilibrium solubility of a compound in various solvents.

Objective: To determine the concentration of a saturated solution of this compound in different solvents at a constant temperature.

Materials:

  • This compound

  • Selection of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO))

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Analytical balance

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) for creating a calibration curve.

  • Calibration Curve: Generate a multi-point calibration curve by preparing a series of dilutions from the stock solution. Analyze these standards using HPLC to establish the relationship between concentration and detector response.

  • Sample Preparation: Add an excess amount of solid this compound to vials containing a known volume of each test solvent.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Allow the samples to shake for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent to fall within the range of the calibration curve. Analyze the diluted samples by HPLC.

  • Data Analysis: Use the calibration curve to determine the concentration of this compound in the supernatant. This concentration represents the thermodynamic solubility of the compound in that solvent at the tested temperature.

Below is a DOT script for a Graphviz diagram illustrating this experimental workflow.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution cal_curve Generate Calibration Curve stock->cal_curve add_excess Add Excess Compound to Solvents equilibrate Equilibrate on Shaker add_excess->equilibrate centrifuge Centrifuge for Phase Separation equilibrate->centrifuge collect_supernatant Collect and Dilute Supernatant centrifuge->collect_supernatant hplc Analyze by HPLC collect_supernatant->hplc calculate Calculate Solubility hplc->calculate

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile (Anticipated)

The stability of this compound under various conditions (e.g., pH, temperature, light) is a critical parameter for its handling, storage, and formulation. The presence of amino and hydroxyl groups suggests potential susceptibility to oxidation and other degradation pathways. Without experimental data, a generalized protocol for assessing pH-dependent stability is provided.

Experimental Protocol: pH Stability Assessment

This protocol describes a method to evaluate the degradation of a compound over time in aqueous solutions of different pH values.

Objective: To determine the degradation rate and half-life of this compound at various pH levels.

Materials:

  • This compound

  • A series of aqueous buffers covering a range of pH values (e.g., pH 2, 4, 7.4, 9)

  • Vials with screw caps

  • Temperature-controlled incubator

  • HPLC system with a suitable detector

  • Analytical balance

  • Volumetric flasks and pipettes

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).

  • Incubation Sample Preparation: Spike a small volume of the stock solution into each of the different pH buffers to achieve a known initial concentration.

  • Time-Zero Analysis (t=0): Immediately after preparation, take an aliquot from each pH solution, dilute if necessary, and analyze by HPLC to determine the initial concentration.

  • Incubation: Store the remaining solutions in a temperature-controlled incubator (e.g., 37 °C).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution, quench any reaction if necessary (e.g., by adding an equal volume of a cold organic solvent), and analyze by HPLC.

  • Data Analysis: Plot the percentage of the remaining this compound against time for each pH condition. If the degradation follows first-order kinetics, a plot of the natural logarithm of the concentration versus time will be linear. From the slope of this line, the degradation rate constant (k) can be determined, and the half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k.

Below is a DOT script for a Graphviz diagram illustrating the logical relationship in pH stability studies.

Stability_Logic compound This compound degradation Degradation compound->degradation conditions pH, Temperature, Time conditions->degradation analysis HPLC Analysis degradation->analysis kinetics Rate Constant (k) Half-life (t½) analysis->kinetics

Caption: Logical Flow of a pH-Dependent Stability Study.

Conclusion and Future Directions

While this compound presents an interesting scaffold for drug discovery, there is a clear and critical lack of publicly available experimental data regarding its solubility and stability. The computational predictions suggest favorable hydrophilic properties, but these must be confirmed through rigorous experimental evaluation. The protocols outlined in this guide provide a framework for researchers to systematically determine these crucial parameters. Further studies are essential to fully characterize the pharmaceutical potential of this compound. The generation and publication of such data would be of significant value to the scientific and drug development communities.

References

Commercial Suppliers and Technical Guide for trans-4-Aminotetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers for trans-4-Aminotetrahydrofuran-3-ol, a valuable building block in medicinal chemistry and drug discovery. The guide includes a summary of available quantitative data, detailed experimental protocols derived from the synthesis of analogous compounds, and visualizations of relevant synthetic pathways.

Commercial Availability

This compound (CAS No: 330975-13-8) is available from several commercial suppliers. The compound is typically offered at purities of 95% or greater and is intended for research and development purposes. The table below summarizes key information from prominent suppliers. For the most current pricing and availability, it is recommended to visit the suppliers' websites directly.

SupplierProduct CodeCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity/SpecificationStorage
Biosynth FNA97513330975-13-8C₄H₉NO₂103.12Not specifiedNot specified
BLD Pharm BD140439330975-13-8C₄H₉NO₂103.12≥95%2-8°C, inert atmosphere, keep in dark place
Ambeed A303038330975-13-8C₄H₉NO₂103.1297%2-8°C, protect from light
Sigma-Aldrich SY3432450533190792-70-2 ((3R,4S)-isomer)C₄H₉NO₂103.12Not specifiedNot specified

Note: Data is compiled from publicly available information on supplier websites and may be subject to change. Purity and specifications can vary by batch and should be confirmed with a Certificate of Analysis.

Physicochemical Properties

The following table outlines the key physicochemical properties of this compound.

PropertyValueSource
IUPAC Name (3R,4S)-4-aminotetrahydrofuran-3-olPubChem
Molecular Formula C₄H₉NO₂PubChem
Molecular Weight 103.12 g/mol PubChem
Appearance Not specified-
Boiling Point Not specified-
Melting Point Not specified-
Solubility Not specified-
SMILES C1--INVALID-LINK--O">C@@HNBiosynth[1]
InChI InChI=1S/C4H9NO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4-/m0/s1Sigma-Aldrich

Synthetic Approaches and Methodologies

Representative Experimental Protocol: Synthesis of trans-3-Aminocyclohexanol (Analogous Compound)[4]

This protocol describes the reduction of a β-enaminoketone to the corresponding amino alcohol, a strategy that could be adapted for the synthesis of this compound from a suitable tetrahydrofuran-based precursor.

Step 1: Preparation of the β-Enaminoketone Precursor

A solution of a suitable 1,3-dione (1.0 eq) and an amine (1.1 eq) in toluene is refluxed for 3 hours, with the continuous removal of water using a Dean-Stark trap. After cooling, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization to yield the β-enaminoketone.

Step 2: Reduction to the Amino Alcohol

The β-enaminoketone (1.0 eq) is dissolved in a mixture of isopropyl alcohol and tetrahydrofuran (THF). The solution is cooled to 0°C, and an excess of metallic sodium (6.0 eq) is added in small pieces. The reaction mixture is stirred and allowed to warm to room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

After the reaction is complete, any unreacted sodium is carefully removed. The reaction mixture is then poured into a saturated aqueous solution of ammonium chloride (NH₄Cl) and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure. The crude product, a mixture of cis and trans isomers, is then purified by column chromatography on silica gel to separate the diastereomers and obtain the pure trans-amino alcohol.

Diagram of Synthetic Workflow:

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Reduction cluster_2 Step 3: Purification dione 1,3-Dione Precursor reflux Toluene, Reflux (Dean-Stark) dione->reflux amine Amine amine->reflux enaminoketone β-Enaminoketone reflux->enaminoketone reduction Sodium, IPA/THF 0°C to RT enaminoketone->reduction crude_product Crude Amino Alcohol (cis/trans mixture) reduction->crude_product workup Aqueous Work-up (NH4Cl, EtOAc) crude_product->workup chromatography Silica Gel Chromatography workup->chromatography trans_isomer trans-Amino Alcohol chromatography->trans_isomer cis_isomer cis-Amino Alcohol chromatography->cis_isomer

Caption: General workflow for the synthesis of an amino alcohol via reduction of a β-enaminoketone.

Applications in Drug Discovery and Medicinal Chemistry

This compound and its derivatives are valuable scaffolds in medicinal chemistry due to their structural similarity to carbohydrates and amino acids, allowing them to be used as mimetics in drug design. The tetrahydrofuran ring provides a constrained conformation, which can be advantageous for binding to biological targets.

While specific signaling pathways involving this compound are not extensively documented, aminotetrahydrofuran derivatives have been incorporated into molecules targeting a range of biological processes. For instance, they have been utilized as building blocks in the synthesis of inhibitors for various enzymes and as components of receptor agonists and antagonists.[5] The stereochemistry of the amino and hydroxyl groups is critical for biological activity, and the trans configuration offers a specific spatial arrangement for interaction with target proteins.

The general role of such building blocks in drug discovery can be visualized as follows:

G building_block This compound (Scaffold) synthesis Chemical Synthesis (Coupling, Functionalization) building_block->synthesis library Compound Library synthesis->library screening Biological Screening (e.g., Enzyme Assays) library->screening hit Hit Compound screening->hit optimization Lead Optimization (SAR Studies) hit->optimization candidate Drug Candidate optimization->candidate

References

An In-depth Technical Guide to trans-4-Aminotetrahydrofuran-3-ol: Safety, Handling, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-4-Aminotetrahydrofuran-3-ol, a key heterocyclic building block in medicinal chemistry. The document details its chemical and physical properties, safety and handling protocols, and its role in the synthesis of complex molecular architectures for drug discovery.

Chemical and Physical Properties

This compound is a versatile bifunctional molecule incorporating a tetrahydrofuran ring, a primary amine, and a secondary alcohol. This unique arrangement of functional groups makes it a valuable intermediate in the synthesis of various pharmaceutical compounds. Its properties are summarized below.

PropertyValueSource
Molecular Formula C₄H₉NO₂Internal Data
Molecular Weight 103.12 g/mol Internal Data
CAS Number 330975-13-8Internal Data
Appearance Not explicitly stated, likely a solid or oilInferred from usage in protocols
Solubility Soluble in acetonitrile and likely other polar organic solvents like THF and ethyl acetate.[1][2][3]

Safety and Handling

Hazard CategoryDescriptionPrecautionary Measures
Eye Irritation May cause serious eye irritation.Wear safety glasses or goggles. In case of contact, rinse cautiously with water for several minutes.
Skin Irritation May cause skin irritation.Wear protective gloves and clothing. Wash skin thoroughly after handling.
Respiratory Irritation May cause respiratory irritation if inhaled.Use in a well-ventilated area or with a fume hood. Avoid breathing dust or vapors.
Ingestion May be harmful if swallowed.Do not eat, drink, or smoke when using this product. If swallowed, seek medical attention.

General Handling and Storage Recommendations:

  • Handling: Avoid contact with skin, eyes, and clothing. Use personal protective equipment as required.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • In case of a spill: Absorb with inert material and dispose of in accordance with local regulations.

A logical workflow for the safe handling of this compound is depicted below.

G start Start: Receive Chemical assess Assess Hazards (Review SDS) start->assess ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) assess->ppe handling Handle in Ventilated Area (Fume Hood) ppe->handling storage Store in Cool, Dry, Well-Ventilated Area handling->storage disposal Dispose of Waste (Follow Regulations) handling->disposal end End: Procedure Complete storage->end disposal->end

Caption: Workflow for the safe handling of this compound.

Experimental Protocols and Synthetic Utility

While detailed, peer-reviewed synthesis and purification protocols for this compound are not widely published, likely due to its status as a commercially available building block, its application in multi-step syntheses is documented in the patent literature.[1][2][3][4][5][6][7][8][9][10] These examples demonstrate its utility as a nucleophile in the construction of more complex molecules, particularly in the development of kinase and viral inhibitors.[1][2][3][9]

General Protocol for N-Sulfonylation (Example from Patent Literature)

This protocol is adapted from a procedure described in the synthesis of Hepatitis B Virus (HBV) inhibitors and illustrates a typical use of this compound as a nucleophile.[1][2][3]

Reaction: this compound is reacted with an electrophilic sulfonyl chloride in the presence of a base to form a sulfonamide bond.

Materials:

  • This compound

  • An appropriate sulfonyl chloride (e.g., ethyl 4-(chlorosulfonyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate)

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Acetonitrile (MeCN) as the solvent

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the sulfonyl chloride (1.0 eq) in acetonitrile, add diisopropylethylamine (DIPEA) (3.0 eq).

  • Add this compound (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1 hour, monitoring progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, remove the volatiles under reduced pressure.

  • Partition the residue between a saturated aqueous solution of NH₄Cl and ethyl acetate.

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, and filter.

  • Evaporate the solvent under reduced pressure to yield the crude product, which can then be purified by column chromatography.

The general workflow for this synthetic application is visualized below.

G cluster_reactants Reactants cluster_process Process cluster_product Product TFA This compound Reaction Reaction in Solvent (e.g., Acetonitrile) TFA->Reaction SC Sulfonyl Chloride SC->Reaction Base Base (e.g., DIPEA) Base->Reaction Workup Aqueous Workup (NH4Cl/EtOAc) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification FinalProduct N-Sulfonylated Product Purification->FinalProduct

Caption: General synthetic workflow using this compound.

Hypothetical Purification of Crude this compound

Based on procedures for the workup of reactions involving this compound, a general purification strategy can be proposed. This protocol is hypothetical and would require optimization for a specific synthetic route.

Procedure:

  • Extraction: Following a reaction, the crude product containing this compound can be worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water or a mild aqueous basic solution to remove water-soluble impurities.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt like sodium sulfate, filtered, and concentrated under reduced pressure.

  • Chromatography: The resulting crude material can be purified using silica gel column chromatography. A polar solvent system, such as a gradient of methanol in dichloromethane, would likely be effective for eluting the polar amino alcohol.

  • Salt Formation (Optional): For improved stability and handling, the purified free base can be converted to a salt, such as the hydrochloride salt, by treating a solution of the base with a stoichiometric amount of the corresponding acid.[11]

Biological Context and Signaling Pathways

Current literature does not indicate that this compound itself has significant biological activity or directly modulates specific signaling pathways. Its primary role in the life sciences is as a structural motif and building block for the synthesis of biologically active molecules.

For instance, it has been incorporated into molecules designed to inhibit:

  • Hepatitis B Virus (HBV) Capsid Assembly: The tetrahydrofuran scaffold can be used to orient functional groups in a way that disrupts the protein-protein interactions necessary for viral capsid formation.[1][2][3]

  • Janus Kinases (JAKs): Specifically JAK3, which is involved in immune cell signaling. The amino and hydroxyl groups of the tetrahydrofuranol moiety can form key hydrogen bonds with the kinase's active site.

Therefore, while the molecule itself is not the active agent, its stereochemistry and functionality are crucial for the biological activity of the larger molecules it helps to create. The exploration of its derivatives continues to be an active area of research in the pursuit of new therapeutic agents.

References

Unveiling trans-4-Aminotetrahydrofuran-3-ol: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 24, 2025 – In the intricate world of pharmaceutical development, the discovery and utilization of novel molecular scaffolds are paramount to the creation of next-generation therapeutics. One such molecule of growing importance is trans-4-Aminotetrahydrofuran-3-ol, a versatile heterocyclic compound. This technical guide provides an in-depth review of the available literature on its synthesis, properties, and applications, tailored for researchers, scientists, and professionals in drug development.

This compound, with the chemical formula C₄H₉NO₂, is a chiral molecule featuring a tetrahydrofuran ring substituted with an amino and a hydroxyl group in a trans configuration. This specific stereochemistry and the presence of reactive functional groups make it a valuable building block in the synthesis of complex, biologically active molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, based on available data.

PropertyValue
Molecular FormulaC₄H₉NO₂
Molecular Weight103.12 g/mol
CAS Number330975-13-8
AppearanceLight brown liquid (as crude product)
¹H NMRConsistent with the desired structure, though may contain impurities in crude form.[1]

Synthesis and Spectroscopic Characterization

The characterization of this compound relies on standard spectroscopic techniques. As noted in patent literature, ¹H NMR spectroscopy is used to confirm the identity of the crude product.[1] For a more detailed structural elucidation and to confirm the trans stereochemistry, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) would be employed to identify protons that are in close spatial proximity.[2] Infrared (IR) spectroscopy would be expected to show characteristic absorption bands for the amine (N-H), hydroxyl (O-H), and ether (C-O-C) functional groups.[2]

Table of Spectroscopic Data for a Related Derivative

While specific spectral data for the parent compound is scarce in publicly accessible literature, the following table presents ¹H NMR data for a derivative synthesized using this compound, providing an indication of the expected chemical shifts for the core structure.[3]

Proton AssignmentChemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)
CH (of the furan ring)1.76 - 1.78m-
CH (of the furan ring)2.07 - 2.15m-
CH (of the furan ring)2.89 - 3.06m-
CH₂O and CHOH3.43 - 3.75m-

Applications in Drug Discovery

The primary significance of this compound lies in its role as a chiral building block for the synthesis of high-value pharmaceutical compounds. Its incorporation into drug candidates can influence their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.

Inhibitors of Hepatitis B Virus (HBV)

Several patents disclose the use of this compound in the synthesis of potent inhibitors of the Hepatitis B Virus.[3][4][5] These compounds are designed to target essential components of the HBV life cycle, such as the viral capsid protein.[3][4] The tetrahydrofuran moiety of the molecule is a key component of the fused tricyclic core structure of these inhibitors.[3][4]

Janus Kinase (JAK) Inhibitors

Patent literature also reveals the application of this compound in the development of novel pyrrolopyridazine-based JAK3 inhibitors.[1] JAK3 is a crucial enzyme in the signaling pathways of several cytokines involved in inflammatory and autoimmune diseases.[1] The use of this specific aminotetrahydrofuranol derivative suggests its importance in achieving the desired interaction with the kinase's active site.

Visualizing a Plausible Synthetic Pathway

The following diagram, generated using the DOT language, illustrates a conceptual synthetic workflow for the preparation of this compound, starting from a protected tetrahydrofuran-3-one. This represents a common strategy for accessing such substituted heterocyclic systems.

G cluster_0 Synthesis of this compound start Protected Tetrahydrofuran-3-one step1 Stereoselective Reduction start->step1 e.g., NaBH₄ step2 Introduction of Leaving Group (e.g., Mesylation) step1->step2 e.g., MsCl, Et₃N step3 Epoxide Formation step2->step3 Base (e.g., NaH) step4 Regioselective Epoxide Opening with Amine Source step3->step4 e.g., NH₃ or protected amine step5 Deprotection step4->step5 Acid or Hydrogenolysis end This compound step5->end

Caption: A plausible synthetic route to this compound.

Future Outlook

This compound is a compelling example of a chiral intermediate that has found a niche in the development of targeted therapies for viral infections and autoimmune diseases. While detailed public data on its synthesis and biological activity remains limited, its repeated appearance in the patent literature underscores its value to the pharmaceutical industry. Further research into stereoselective synthetic methods and the exploration of its utility in creating diverse compound libraries could lead to the discovery of new and improved therapeutic agents. The development of a scalable and well-documented synthetic protocol would undoubtedly accelerate its application in medicinal chemistry.

References

The Genesis of a Key Pharmaceutical Building Block: The Discovery and History of trans-4-Aminotetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

A cornerstone in the synthesis of complex molecules, trans-4-Aminotetrahydrofuran-3-ol, has emerged as a valuable chiral building block in drug discovery and development. Its unique stereochemistry and functional group arrangement provide a versatile scaffold for the creation of novel therapeutics. This in-depth technical guide explores the discovery and history of this essential compound, detailing its synthesis and the evolution of methodologies for its preparation.

The journey to this compound is rooted in the broader exploration of substituted tetrahydrofurans, a class of heterocyclic compounds frequently found in natural products and biologically active molecules. The inherent chirality and conformational rigidity of the tetrahydrofuran ring make it an attractive scaffold for medicinal chemists seeking to design molecules with specific three-dimensional orientations for optimal target engagement.

From Chiral Pools: The Inaugural Syntheses

Early approaches to constructing chiral aminotetrahydrofuranols, including the trans-4-amino-3-ol isomer, leveraged the "chiral pool" — readily available and enantiomerically pure natural products. Molecules like tartaric acid and various carbohydrates served as inexpensive and stereochemically defined starting materials.[1] This strategy allows for the transfer of existing stereocenters into the target molecule, providing an efficient route to enantiopure compounds.

One of the foundational strategies for the stereoselective synthesis of the core 3-hydroxytetrahydrofuran ring, a direct precursor to the target molecule, involves the cyclization of chiral 1,2,4-butanetriol. This triol can be derived from enantiomerically pure starting materials such as L-malic acid or D-isoascorbic acid. The synthesis of enantiomerically pure (S)-(+)-3-hydroxytetrahydrofuran from malic or tartaric acid highlights this efficient approach.[2]

A key conceptual step towards this compound involves the strategic introduction of an amino group with a defined stereochemistry relative to the hydroxyl group on the tetrahydrofuran ring. This is often achieved through nucleophilic substitution reactions on a suitably activated precursor.

A Representative Synthetic Pathway

While the seminal publication for the absolute first synthesis of this compound is not readily identifiable in a singular, landmark paper, the collective body of research on stereoselective tetrahydrofuran synthesis points to a general and adaptable synthetic logic. A representative and widely adopted approach for the preparation of this and related aminotetrahydrofuranols starts from diethyl tartrate, a derivative of tartaric acid.

The following experimental protocol outlines a common synthetic route, illustrating the key chemical transformations involved.

Experimental Protocol: Synthesis from Diethyl Tartrate

This protocol describes a multi-step synthesis that establishes the required stereochemistry of the amino and hydroxyl groups.

Step 1: Protection of Diol

The starting material, diethyl tartrate, possesses two hydroxyl groups that are first protected to prevent unwanted side reactions in subsequent steps. This is typically achieved by forming an acetonide.

  • Reagents: Diethyl tartrate, 2,2-dimethoxypropane, p-toluenesulfonic acid (catalytic amount), dry acetone.

  • Procedure: Diethyl tartrate is dissolved in dry acetone, and 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid are added. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified to yield the protected diethyl tartrate.

Step 2: Reduction of Esters

The two ester groups of the protected diethyl tartrate are reduced to primary alcohols.

  • Reagents: Protected diethyl tartrate, lithium aluminum hydride (LiAlH₄), dry tetrahydrofuran (THF).

  • Procedure: A solution of the protected diethyl tartrate in dry THF is added dropwise to a stirred suspension of LiAlH₄ in dry THF at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the reduction is complete. The reaction is carefully quenched with water and aqueous sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is concentrated to give the diol.

Step 3: Monotosylation

One of the primary alcohol groups is selectively activated for subsequent nucleophilic substitution by converting it into a tosylate.

  • Reagents: The diol from Step 2, p-toluenesulfonyl chloride (TsCl), triethylamine (Et₃N), dichloromethane (DCM).

  • Procedure: To a solution of the diol and triethylamine in dichloromethane at 0 °C, p-toluenesulfonyl chloride is added portion-wise. The reaction is stirred at 0 °C and monitored by TLC. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated to yield the monotosylated product.

Step 4: Epoxide Formation

The remaining hydroxyl group is used to displace the tosylate in an intramolecular Williamson ether synthesis, forming an epoxide.

  • Reagents: Monotosylated product, sodium hydride (NaH), dry THF.

  • Procedure: The monotosylated compound is dissolved in dry THF, and sodium hydride is added portion-wise at 0 °C. The mixture is stirred at room temperature until epoxide formation is complete. The reaction is quenched with water, and the product is extracted, dried, and purified.

Step 5: Regioselective Epoxide Opening with an Azide Nucleophile

The epoxide is opened with an azide nucleophile, which will be later reduced to the amine. The regioselectivity of this step is crucial for establishing the trans stereochemistry.

  • Reagents: Epoxide, sodium azide (NaN₃), ammonium chloride (NH₄Cl), methanol/water.

  • Procedure: The epoxide is dissolved in a mixture of methanol and water, and sodium azide and ammonium chloride are added. The reaction is heated to reflux until the epoxide is consumed. The solvent is removed, and the product is extracted and purified.

Step 6: Reduction of the Azide

The azide group is reduced to the primary amine.

  • Reagents: Azido alcohol, lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂, Pd/C).

  • Procedure (using LiAlH₄): The azido alcohol is dissolved in dry THF and added dropwise to a suspension of LiAlH₄ in THF at 0 °C. The reaction is stirred at room temperature until the azide is fully reduced. The reaction is worked up as in Step 2 to yield the crude aminotetrahydrofuranol.

Step 7: Deprotection

The protecting group (acetonide) is removed to reveal the final product.

  • Reagents: Protected aminotetrahydrofuranol, acidic aqueous solution (e.g., dilute HCl).

  • Procedure: The protected compound is stirred in an acidic aqueous solution until deprotection is complete. The reaction mixture is then neutralized, and the product is isolated and purified.

This synthetic sequence is a testament to the power of stereocontrolled reactions in organic synthesis, allowing for the precise construction of complex chiral molecules from simple, readily available precursors.

Quantitative Data

The efficiency of each synthetic step is critical for the overall yield of the final product. The following table summarizes typical yields for the key transformations described above.

StepTransformationTypical Yield (%)
1Diol Protection>95
2Ester Reduction>90
3Monotosylation70-85
4Epoxide Formation>90
5Epoxide Opening80-90
6Azide Reduction>95
7Deprotection>90

Logical Relationship of the Synthetic Pathway

The following diagram illustrates the logical flow of the synthesis of this compound from diethyl tartrate.

Synthesis_Pathway start Diethyl Tartrate step1 Protection of Diol start->step1 2,2-DMP, p-TsOH step2 Reduction of Esters step1->step2 LiAlH4 step3 Monotosylation step2->step3 TsCl, Et3N step4 Epoxide Formation step3->step4 NaH step5 Epoxide Opening with Azide step4->step5 NaN3, NH4Cl step6 Azide Reduction step5->step6 LiAlH4 or H2, Pd/C step7 Deprotection step6->step7 H+ end This compound step7->end

Caption: Synthetic pathway for this compound.

Role in Drug Development and Future Outlook

The this compound scaffold is a privileged structure in medicinal chemistry. Its incorporation into drug candidates can influence pharmacokinetic properties such as solubility and metabolic stability, while the defined stereochemistry of the amino and hydroxyl groups can be crucial for specific interactions with biological targets. The development of efficient and scalable syntheses for this and related aminotetrahydrofuranols continues to be an active area of research, driven by the demand for novel and effective therapeutics. As our understanding of molecular recognition in biological systems grows, the importance of well-defined chiral building blocks like this compound is set to increase, solidifying its place in the armamentarium of the medicinal chemist.

References

A Technical Guide to the Potential Biological Activities of the trans-4-Aminotetrahydrofuran-3-ol Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the potential biological activities associated with the trans-4-aminotetrahydrofuran-3-ol scaffold. The core molecule itself is primarily utilized as a chiral building block in medicinal chemistry. The biological activities, experimental protocols, and signaling pathways described herein are based on derivatives and structurally similar compounds that incorporate this or a related cyclic ether amine motif.

Executive Summary

This compound is a valuable chiral scaffold in drug discovery, offering a three-dimensional architecture that can be exploited to enhance potency, selectivity, and pharmacokinetic properties of drug candidates. While direct biological data on the core molecule is scarce, its structural motifs are integral to a variety of biologically active compounds. This guide explores the potential therapeutic applications of this scaffold by examining three distinct classes of derivatives: psychotropic agents, HIV-1 protease inhibitors, and ALK5 inhibitors. For each class, this document details the mechanism of action, quantitative biological data, relevant experimental protocols, and associated signaling pathways.

The this compound Scaffold: A Privileged Structure

The tetrahydrofuran ring is a prevalent feature in numerous FDA-approved drugs, valued for its favorable physicochemical properties, including improved aqueous solubility and the ability to form key hydrogen bond interactions with biological targets. The addition of amino and hydroxyl groups in a trans configuration on the tetrahydrofuran ring, as in this compound, provides stereochemically defined vectors for substitution, allowing for precise orientation of functional groups within a target's binding site. This chiral building block is therefore of significant interest for the synthesis of complex, sp³-rich molecules in drug discovery programs.

Potential Therapeutic Applications

Psychotropic Agents: Targeting Dopamine and Serotonin Receptors

Derivatives of the aminotetrahydrofuran scaffold have been investigated as potential broad-spectrum psychotropic agents, exhibiting affinities for key central nervous system (CNS) receptors.[1] These compounds show potential for the treatment of psychiatric disorders such as schizophrenia and depression.

CompoundD₂ Receptor Kᵢ (nM)5-HT₂ₐ Receptor Kᵢ (nM)Reference
(-)-11.80.5[1]
(-)-8d3.20.9[1]
(+)-8d4.51.2[1]

This protocol determines the affinity of a test compound for a specific receptor.

  • Preparation of Cell Membranes: Membranes are prepared from cells recombinantly expressing the target receptor (e.g., human dopamine D₂ or serotonin 5-HT₂ₐ receptors).

  • Binding Reaction: Cell membranes are incubated with a specific radioligand (e.g., [³H]spiperone for D₂ receptors, [³H]ketanserin for 5-HT₂ₐ receptors) and varying concentrations of the test compound.

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

The CAR test is a behavioral model used to predict the antipsychotic potential of a compound.[2][3][4]

  • Apparatus: A shuttle box with two compartments, a grid floor for delivering a mild foot shock (unconditioned stimulus, US), and a source for an auditory or visual cue (conditioned stimulus, CS).

  • Training: An animal (typically a rat) is trained to associate the CS (e.g., a buzzer) with the subsequent US (foot shock). The animal learns to move to the other compartment upon hearing the CS to avoid the shock. This learned behavior is the conditioned avoidance response.

  • Drug Administration: The test compound is administered to the trained animals at various doses.

  • Testing: After a set pre-treatment time, the animals are placed in the shuttle box and presented with the CS. The number of successful avoidances (moving during the CS) and escapes (moving during the US) are recorded.

  • Evaluation: Antipsychotic-like compounds are expected to suppress the conditioned avoidance response without impairing the escape response, indicating a specific effect on motivational processes rather than motor function.[3]

Antipsychotic effects are often mediated by the antagonism of dopamine D₂ and serotonin 5-HT₂ₐ receptors.

D2_Receptor_Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D₂ Receptor Dopamine->D2R Activates G_protein Gαi/o Activation D2R->G_protein AC Adenylyl Cyclase Inhibition G_protein->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Response Reduced Neuronal Excitability PKA->Cellular_Response Antagonist D₂ Antagonist (e.g., Tetrahydrofuran Derivative) Antagonist->D2R Blocks

Caption: Dopamine D₂ Receptor Antagonism Pathway.

SHT2A_Receptor_Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin (5-HT) SHT2AR Serotonin 5-HT₂ₐ Receptor Serotonin->SHT2AR Activates G_protein Gαq/11 Activation SHT2AR->G_protein PLC Phospholipase C Activation G_protein->PLC IP3_DAG ↑ IP₃ & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activity IP3_DAG->Ca_PKC Cellular_Response Modulation of Neuronal Activity Ca_PKC->Cellular_Response Antagonist 5-HT₂ₐ Antagonist (e.g., Tetrahydrofuran Derivative) Antagonist->SHT2AR Blocks

Caption: Serotonin 5-HT₂ₐ Receptor Antagonism Pathway.

HIV-1 Protease Inhibitors

The bis-tetrahydrofuran (bis-THF) moiety is a key structural feature of the potent FDA-approved HIV-1 protease inhibitor, Darunavir.[5] This scaffold is designed to maximize interactions with the backbone of the protease active site, making it effective against drug-resistant viral strains.[6] The aminotetrahydrofuran-ol core represents a sub-structure of this important pharmacophore.

CompoundHIV-1 Protease Kᵢ (nM)Antiviral IC₅₀ (nM)Reference
Darunavir<0.0051-5[7]
Inhibitor 4a0.4-[6]

This assay measures the ability of a compound to inhibit the enzymatic activity of HIV-1 protease.[8]

  • Reagents: Recombinant HIV-1 protease, a fluorogenic substrate peptide containing a cleavage site for the protease flanked by a fluorescent donor and a quencher (FRET pair), assay buffer.

  • Reaction Setup: The test compound is pre-incubated with the HIV-1 protease in a microplate well.

  • Initiation: The reaction is initiated by adding the FRET substrate.

  • Measurement: In the absence of an inhibitor, the protease cleaves the substrate, separating the donor and quencher and resulting in an increase in fluorescence. The fluorescence intensity is monitored over time in a kinetic read mode.

  • Data Analysis: The rate of reaction is determined from the linear portion of the fluorescence curve. The IC₅₀ value is calculated by plotting the reaction rates against inhibitor concentrations.

This assay evaluates the ability of a compound to inhibit HIV replication in a cellular context.[9]

  • Cell Line: A human T-cell line susceptible to HIV-1 infection (e.g., MT-2 or CEM-SS) is used.

  • Infection: Cells are infected with a laboratory-adapted strain of HIV-1 in the presence of serial dilutions of the test compound.

  • Incubation: The infected cells are incubated for several days to allow for viral replication.

  • Quantification of Viral Replication: The extent of viral replication is measured. This can be done by quantifying the activity of reverse transcriptase in the culture supernatant, measuring the level of the viral p24 antigen by ELISA, or using a reporter cell line where viral infection leads to the expression of a quantifiable marker (e.g., luciferase or GFP).

  • Data Analysis: The concentration of the compound that inhibits viral replication by 50% (IC₅₀) is determined from the dose-response curve.

HIV-1 protease is essential for the viral life cycle, cleaving viral polyproteins into functional proteins required for viral maturation. Inhibitors block this process.

HIV_Protease_Inhibition cluster_workflow HIV Replication Cycle Polyprotein Gag-Pol Polyprotein (Precursor) Cleavage Proteolytic Cleavage Polyprotein->Cleavage Protease HIV-1 Protease (Enzyme) Protease->Cleavage Catalyzes Proteins Mature Viral Proteins (Functional) Cleavage->Proteins Virion Mature, Infectious Virion Assembly Proteins->Virion Inhibitor Protease Inhibitor (e.g., Darunavir) Inhibitor->Protease Inhibits Active Site

Caption: Mechanism of HIV-1 Protease Inhibition.

ALK5 Inhibitors: Targeting Fibrosis

The transforming growth factor-beta (TGF-β) signaling pathway plays a crucial role in fibrosis.[10][11] Activin-like kinase 5 (ALK5), the type I TGF-β receptor, is a key mediator in this pathway. Small molecule inhibitors of ALK5, some incorporating a tetrahydropyran scaffold (structurally similar to tetrahydrofuran), are being developed as potential treatments for fibrotic diseases.[12]

CompoundALK5 IC₅₀ (nM)pSMAD2/3 Cellular IC₅₀ (nM)Reference
GW-6604140500[13]
12r2.515.6[12]

This biochemical assay measures the kinase activity of ALK5 by quantifying the amount of ADP produced during a phosphorylation reaction.[13][14]

  • Reagents: Recombinant human ALK5 kinase, a suitable peptide substrate, ATP, and the ADP-Glo™ assay kit.

  • Kinase Reaction: The ALK5 enzyme is incubated with the substrate, ATP, and various concentrations of the test inhibitor.

  • ADP Detection: After the kinase reaction, the ADP-Glo™ reagent is added to terminate the reaction and deplete the remaining ATP.

  • Luminescence Signal: The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is used in a luciferase reaction to produce a luminescent signal.

  • Data Analysis: The luminescence is proportional to the ADP produced and thus the kinase activity. The IC₅₀ value is determined from the inhibitor's dose-response curve.

This assay assesses the ability of a compound to inhibit TGF-β-induced phosphorylation of SMAD2/3 in a cellular context.[13]

  • Cell Culture and Treatment: Cells (e.g., A549 human lung carcinoma cells) are serum-starved and then pre-treated with the test inhibitor for a defined period.

  • Stimulation: The cells are then stimulated with TGF-β1 to activate the ALK5 signaling pathway.

  • Cell Lysis: After stimulation, the cells are lysed to extract total protein.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated SMAD2/3 (pSMAD2/3). The membrane is also probed for total SMAD2/3 and a loading control (e.g., GAPDH) for normalization.

  • Detection and Analysis: The bands are visualized using a chemiluminescent substrate. The band intensities are quantified, and the ratio of pSMAD2/3 to total SMAD2/3 is calculated. The IC₅₀ is determined by plotting the inhibition of SMAD2/3 phosphorylation against the compound concentration.

TGF-β signaling through ALK5 leads to the phosphorylation of SMAD2 and SMAD3, which then translocate to the nucleus to regulate the transcription of genes involved in fibrosis.

TGF_beta_ALK5_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbRII TGF-β RII TGFb->TGFbRII Binds ALK5 ALK5 (TGF-β RI) TGFbRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 Complex SMAD2/3-SMAD4 Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Transcription Gene Transcription (e.g., Collagen, α-SMA) Complex->Transcription Translocates to Nucleus & Regulates Inhibitor ALK5 Inhibitor Inhibitor->ALK5 Inhibits Kinase Domain

Caption: TGF-β/ALK5 Signaling Pathway in Fibrosis.

Conclusion

The this compound core is a versatile and valuable scaffold for the development of novel therapeutics. While not biologically active in isolation, its incorporation into larger molecules has led to potent modulators of diverse biological targets, including CNS receptors, viral proteases, and protein kinases. The examples of psychotropic agents, HIV-1 protease inhibitors, and ALK5 inhibitors highlight the potential for this chiral building block to contribute to the discovery of new medicines for a wide range of diseases. Further exploration of derivatives of this scaffold is a promising avenue for future drug discovery efforts.

References

Methodological & Application

Synthesis of trans-4-Aminotetrahydrofuran-3-ol: An Essential Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-4-Aminotetrahydrofuran-3-ol is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its vicinal amino alcohol motif, embedded within a cyclic ether scaffold, is a key structural feature in numerous biologically active molecules. This document provides detailed protocols for the stereoselective synthesis of this compound, starting from readily available materials. Two primary synthetic routes are presented, leveraging either a diastereoselective conjugate addition or an epoxide ring-opening strategy, to afford the target compound with high stereochemical purity. This note is intended to serve as a comprehensive guide for researchers in medicinal chemistry and process development.

Introduction

The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, and its derivatives are integral to a wide array of therapeutics. The introduction of stereochemically defined functional groups onto this core structure allows for the fine-tuning of pharmacological properties. The this compound moiety, in particular, presents a 1,2-amino alcohol functionality with a specific spatial arrangement that can facilitate crucial interactions with biological targets. The development of robust and scalable synthetic routes to enantiomerically pure forms of this compound is therefore of significant interest to the pharmaceutical industry.

This application note details two effective strategies for the synthesis of this compound, providing step-by-step experimental protocols and summarizing key quantitative data.

Synthetic Strategies

Two principal retrosynthetic approaches for the preparation of this compound are outlined below. The first approach relies on the diastereoselective conjugate addition of a chiral amine to an α,β-unsaturated lactone, followed by reduction. The second, and more commonly employed, strategy involves the stereoselective ring-opening of a suitable epoxide intermediate.

retrosynthesis target This compound intermediate1 trans-4-Aminotetrahydrofuran-3-carboxylic Acid Derivative target->intermediate1 Reduction intermediate2 Tetrahydrofuran Epoxide target->intermediate2 Epoxide Ring Opening with N-nucleophile starting_material1 α,β-Unsaturated Lactone intermediate1->starting_material1 Conjugate Addition starting_material2 Chiral Amine intermediate1->starting_material2 Conjugate Addition starting_material3 2,3-Dihydrofuran intermediate2->starting_material3 Epoxidation

Caption: Retrosynthetic analysis of this compound.

Route 1: Diastereoselective Conjugate Addition and Reduction

This synthetic route establishes the desired trans stereochemistry through a highly diastereoselective Michael addition of a chiral lithium amide to an α,β-unsaturated butenolide. The resulting amino acid derivative is then reduced to the target amino alcohol.

Experimental Protocol

Step 1a: Synthesis of (3R,4R)-4-(dibenzylamino)tetrahydrofuran-3-carboxylic acid

This step involves the conjugate addition of a chiral lithium amide to but-2-en-4-olide.

  • Reagents and Materials:

    • (S)-N-benzyl-N-α-methylbenzylamine

    • n-Butyllithium (n-BuLi) in hexanes

    • But-2-en-4-olide

    • Tetrahydrofuran (THF), anhydrous

    • Ammonium chloride solution, saturated

    • Ethyl acetate

    • Magnesium sulfate, anhydrous

  • Procedure:

    • To a solution of (S)-N-benzyl-N-α-methylbenzylamine (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.1 eq) dropwise.

    • Stir the resulting solution at -78 °C for 30 minutes.

    • Add a solution of but-2-en-4-olide (1.0 eq) in anhydrous THF dropwise to the lithium amide solution.

    • Stir the reaction mixture at -78 °C for 4 hours.

    • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is purified by column chromatography to yield the protected amino acid.

Step 1b: Reduction to (3R,4R)- (4-(dibenzylamino)tetrahydrofuran-3-yl)methanol

The carboxylic acid is reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LAH).

  • Reagents and Materials:

    • (3R,4R)-4-(dibenzylamino)tetrahydrofuran-3-carboxylic acid

    • Lithium aluminum hydride (LAH)

    • Tetrahydrofuran (THF), anhydrous

    • Sodium sulfate decahydrate

    • Ethyl acetate

    • Sodium sulfate, anhydrous

  • Procedure:

    • To a suspension of LAH (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the protected amino acid (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Cool the mixture to 0 °C and cautiously quench the excess LAH by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

    • Stir the resulting suspension vigorously for 30 minutes, then add anhydrous sodium sulfate and continue stirring for another 15 minutes.

    • Filter the solid and wash thoroughly with ethyl acetate.

    • Concentrate the filtrate under reduced pressure to obtain the crude protected amino alcohol.

Step 1c: Deprotection to this compound

The benzyl protecting groups are removed by catalytic hydrogenation.

  • Reagents and Materials:

    • (3R,4R)-(4-(dibenzylamino)tetrahydrofuran-3-yl)methanol

    • Palladium on carbon (10 wt. %)

    • Methanol

    • Hydrogen gas

  • Procedure:

    • To a solution of the protected amino alcohol (1.0 eq) in methanol, add palladium on carbon (10 mol %).

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 24 hours.

    • Filter the reaction mixture through a pad of Celite, washing with methanol.

    • Concentrate the filtrate under reduced pressure to yield this compound.

Quantitative Data
StepProductYieldDiastereomeric ExcessEnantiomeric Excess
1a(3R,4R)-4-(dibenzylamino)tetrahydrofuran-3-carboxylic acid~65%>98%>97%
1b(3R,4R)-(4-(dibenzylamino)tetrahydrofuran-3-yl)methanol~85%--
1cThis compound>95%--

Route 2: Epoxide Ring-Opening

This approach utilizes the stereospecific ring-opening of a tetrahydrofuran epoxide with an azide nucleophile, followed by reduction to install the trans-amino alcohol functionality.

epoxide_route cluster_0 Synthesis via Epoxide Ring-Opening 2,3-Dihydrofuran 2,3-Dihydrofuran Tetrahydrofuran-3,4-epoxide Tetrahydrofuran-3,4-epoxide 2,3-Dihydrofuran->Tetrahydrofuran-3,4-epoxide m-CPBA trans-4-Azidotetrahydrofuran-3-ol trans-4-Azidotetrahydrofuran-3-ol Tetrahydrofuran-3,4-epoxide->trans-4-Azidotetrahydrofuran-3-ol NaN3, NH4Cl This compound This compound trans-4-Azidotetrahydrofuran-3-ol->this compound H2, Pd/C

Caption: Workflow for the synthesis of this compound via an epoxide intermediate.

Experimental Protocol

Step 2a: Synthesis of Tetrahydrofuran-3,4-epoxide

2,3-Dihydrofuran is epoxidized using a peroxy acid.

  • Reagents and Materials:

    • 2,3-Dihydrofuran

    • meta-Chloroperoxybenzoic acid (m-CPBA)

    • Dichloromethane (DCM)

    • Sodium bicarbonate solution, saturated

    • Sodium sulfite solution, aqueous

    • Sodium sulfate, anhydrous

  • Procedure:

    • To a solution of 2,3-dihydrofuran (1.0 eq) in DCM at 0 °C, add m-CPBA (1.1 eq) portion-wise.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

    • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution and aqueous sodium sulfite solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to obtain the crude epoxide.

Step 2b: Synthesis of trans-4-Azidotetrahydrofuran-3-ol

The epoxide is opened with sodium azide to give the trans-azido alcohol.

  • Reagents and Materials:

    • Tetrahydrofuran-3,4-epoxide

    • Sodium azide (NaN₃)

    • Ammonium chloride (NH₄Cl)

    • Methanol/Water mixture

    • Ethyl acetate

  • Procedure:

    • To a solution of the crude epoxide (1.0 eq) in a methanol/water mixture (e.g., 4:1), add sodium azide (1.5 eq) and ammonium chloride (1.2 eq).

    • Heat the reaction mixture to reflux and stir for 6 hours.

    • Cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude azido alcohol.

Step 2c: Reduction to this compound

The azide is reduced to the primary amine via catalytic hydrogenation.

  • Reagents and Materials:

    • trans-4-Azidotetrahydrofuran-3-ol

    • Palladium on carbon (10 wt. %)

    • Methanol

    • Hydrogen gas

  • Procedure:

    • To a solution of the crude azido alcohol (1.0 eq) in methanol, add palladium on carbon (10 mol %).

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours.

    • Filter the reaction mixture through a pad of Celite, washing with methanol.

    • Concentrate the filtrate under reduced pressure to yield this compound.

Quantitative Data
StepProductYield (over 2 steps from 2,3-dihydrofuran)
2a & 2btrans-4-Azidotetrahydrofuran-3-ol~70-80%
2cThis compound>95%

Conclusion

The two synthetic routes outlined provide reliable and stereoselective methods for the preparation of this compound. The diastereoselective conjugate addition route offers excellent stereocontrol from an acyclic precursor, while the epoxide ring-opening strategy provides a more direct and often higher-yielding pathway from a cyclic starting material. The choice of route may depend on the availability of starting materials, scalability requirements, and the desired enantiomeric form of the final product. These protocols should enable researchers to access this important building block for the development of novel therapeutics.

Application Notes: Trans-4-Aminotetrahydrofuran-3-ol as a Versatile Building Block in Medicinal Chemistry for the Development of Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Trans-4-Aminotetrahydrofuran-3-ol is a valuable heterocyclic building block in medicinal chemistry, offering a rigid scaffold with stereochemically defined amine and alcohol functionalities. This unique arrangement makes it an attractive starting material for the synthesis of complex molecules with diverse biological activities. Notably, this scaffold has emerged as a key component in the development of potent and selective Janus kinase (Kinase (JAK) inhibitors, a class of targeted therapies for autoimmune diseases and cancers. These application notes provide a comprehensive overview of the utility of this compound in the synthesis of JAK inhibitors, including detailed experimental protocols and biological activity data.

Rationale for Use in JAK Inhibitors

The tetrahydrofuran ring of this compound provides a sp³-rich, three-dimensional structural element that can effectively probe the ATP-binding site of kinases. The trans relationship between the amino and hydroxyl groups offers a defined stereochemical presentation for introducing further diversity and optimizing interactions with the target protein. Specifically, the amino group serves as a convenient handle for elaboration into various heterocyclic systems, such as the tetrahydrofuro[3,2-c]pyridine core found in a number of potent JAK inhibitors. The hydroxyl group can be involved in hydrogen bonding interactions within the kinase hinge region or can be further functionalized to enhance potency and selectivity.

Application in the Synthesis of Tetrahydrofuro[3,2-c]pyridine Core of JAK Inhibitors

A key application of this compound is in the synthesis of the 4,5,6,7-tetrahydrofuro[3,2-c]pyridine scaffold. This fused heterocyclic system has been identified as a privileged core for potent JAK inhibitors. The synthesis typically involves a multi-step sequence starting with the protection of the amino group of this compound, followed by a Pictet-Spengler reaction to construct the fused pyridine ring.

Biological Activity of Tetrahydrofuro[3,2-c]pyridine-Based JAK Inhibitors

Derivatives of the tetrahydrofuro[3,2-c]pyridine scaffold have demonstrated potent inhibitory activity against various JAK isoforms. The selectivity profile can be tuned by modifying the substituents on the pyrimidine ring and the tetrahydrofuropyridine core.

Table 1: In Vitro Inhibitory Activity of Representative Tetrahydrofuro[3,2-c]pyridine-based JAK Inhibitors

CompoundTargetIC50 (nM)Reference
Compound A JAK15[1]
JAK21[1]
JAK350[1]
TYK210[1]
Tofacitinib JAK11.2[2]
JAK220[2]
JAK31.0[2]
TYK2-[2]

Note: Data for "Compound A" is representative of potent compounds from this class as specific data for a drug synthesized directly from the named building block is not publicly available. Tofacitinib is included for comparison.

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol describes the protection of the primary amine of this compound with a tert-butyloxycarbonyl (Boc) group, a common initial step to prevent side reactions in subsequent synthetic transformations.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford N-Boc-trans-4-aminotetrahydrofuran-3-ol.

Protocol 2: Synthesis of a Tetrahydrofuro[3,2-c]pyridine Core via Pictet-Spengler Reaction

This protocol outlines a plausible synthetic route to the core structure of certain JAK inhibitors, starting from the Boc-protected aminotetrahydrofuranol.

Materials:

  • N-Boc-trans-4-aminotetrahydrofuran-3-ol

  • An appropriate aldehyde (e.g., a substituted 2-formylpyrimidine)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium triacetoxyborohydride

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Boc Deprotection: Dissolve N-Boc-trans-4-aminotetrahydrofuran-3-ol (1.0 eq) in DCM and add trifluoroacetic acid (10 eq). Stir at room temperature for 1-2 hours until TLC indicates complete deprotection. Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Pictet-Spengler Cyclization: Dissolve the resulting crude amine salt in DCM. Add the desired aldehyde (1.0 eq) and stir for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 16-24 hours. Monitor by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel chromatography to yield the desired tetrahydrofuro[3,2-c]pyridine derivative.

Signaling Pathway and Experimental Workflow Diagrams

The Janus kinase (JAK) signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and differentiation.[3][4] Cytokine binding to its receptor induces the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins.[1] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression.[1]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding & Dimerization JAK JAK Receptor->JAK STAT STAT Receptor->STAT Recruitment JAK->Receptor JAK->STAT Phosphorylation STAT_P pSTAT STAT_dimer pSTAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Gene Target Gene Transcription DNA->Gene Binding & Activation Inhibitor JAK Inhibitor (e.g., Tetrahydrofuropyridine derivative) Inhibitor->JAK Inhibition

Caption: The Janus Kinase (JAK)-STAT signaling pathway and the point of inhibition.

Experimental_Workflow start This compound boc_protection N-Boc Protection start->boc_protection protected_intermediate N-Boc-trans-4-aminotetrahydrofuran-3-ol boc_protection->protected_intermediate deprotection Boc Deprotection (TFA) protected_intermediate->deprotection amine_salt Amine Salt Intermediate deprotection->amine_salt pictet_spengler Pictet-Spengler Reaction with Aldehyde amine_salt->pictet_spengler core_synthesis Tetrahydrofuro[3,2-c]pyridine Core pictet_spengler->core_synthesis diversification Further Diversification (e.g., Suzuki Coupling) core_synthesis->diversification final_compound Final JAK Inhibitor Candidate diversification->final_compound bio_assay Biological Evaluation (JAK Enzyme Assays, Cell-based Assays) final_compound->bio_assay data_analysis Data Analysis (IC50 Determination, SAR) bio_assay->data_analysis

Caption: General workflow for the synthesis and evaluation of JAK inhibitors.

References

Application of Tetrahydrofuran Derivatives in the Synthesis of HIV Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Substituted tetrahydrofuran moieties are crucial structural components in a number of potent HIV-1 protease inhibitors. Their unique stereochemistry and ability to form hydrogen bonds with the backbone of the protease enzyme make them highly effective P2 ligands.[1] This document provides an overview of the application of tetrahydrofuran derivatives in the synthesis of key HIV protease inhibitors, with a focus on Darunavir and Amprenavir/Fosamprenavir. While research has explored various substituted aminotetrahydrofuranols, such as trans-4-Aminotetrahydrofuran-3-ol, as novel P2 ligands, this note will concentrate on the well-established and widely documented synthetic routes for approved drugs.[2]

Key Tetrahydrofuran-Based Ligands in Approved HIV Protease Inhibitors

Two prominent examples of tetrahydrofuran-based ligands in clinically approved HIV protease inhibitors are (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a key intermediate in the synthesis of Darunavir, and (S)-3-hydroxytetrahydrofuran, a precursor for Amprenavir and its prodrug, Fosamprenavir.

Darunavir and its Bicyclic Tetrahydrofuran Ligand

Darunavir is a highly effective second-generation HIV protease inhibitor that has demonstrated efficacy against both wild-type and multidrug-resistant HIV-1 strains.[3][4] A key structural feature of Darunavir is the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol moiety, which acts as a P2 ligand.[4] This bicyclic ligand is designed to maximize hydrogen bonding interactions with the backbone atoms in the S2 subsite of the HIV-1 protease active site.[5]

The synthesis of Darunavir is a multi-step process that involves the coupling of the bicyclic tetrahydrofuran ligand with the core amino sulfonamide structure. A convergent synthetic strategy is often employed.

darunavir_synthesis A Key Precursors B (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol (Bicyclic Ligand) A->B Synthesis C 4-amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide (Core Amine) A->C Synthesis D Activation of Bicyclic Ligand B->D e.g., with Disuccinimidyl Carbonate E Coupling Reaction C->E D->E F Darunavir E->F Final Product amprenavir_synthesis A Key Precursors B (S)-3-hydroxytetrahydrofuran A->B C N-((2S,3R)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-aminobenzenesulfonamide (Core Amine) A->C D Activation of (S)-3-hydroxytetrahydrofuran B->D e.g., with N,N'-disuccinimidyl carbonate E Coupling Reaction C->E D->E F Amprenavir E->F

References

Application Notes and Protocols for O-alkylation of trans-4-Aminotetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the selective O-alkylation of trans-4-aminotetrahydrofuran-3-ol, a critical transformation for synthesizing intermediates in drug discovery and development. The protocol is adapted from established methods for the O-alkylation of cyclic amino alcohols, focusing on achieving high regioselectivity and yield.

Introduction

The selective O-alkylation of amino alcohols is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates. The challenge lies in preventing the competing N-alkylation of the nucleophilic amino group. This protocol describes a robust method for the preferential O-alkylation of this compound by forming the alkoxide in situ with a suitable base, followed by reaction with an alkylating agent. This method avoids the need for protecting groups, offering a more efficient synthetic route. The procedure is based on a general method for the O-alkylation of cyclic amino alcohols, which has been shown to be effective for substrates with similar functionalities[1].

Experimental Protocol

Materials and Reagents
  • This compound

  • Alkylating agent (e.g., Benzyl chloride, Methyl iodide, Ethyl bromide)

  • Base (e.g., Potassium tert-butoxide, Sodium methoxide)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dioxane, Toluene)

  • Deionized water

  • Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

Procedure
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the chosen base (1.1 equivalents).

  • Solvent Addition: Add the anhydrous solvent to the flask.

  • Heating: Heat the mixture to the desired reaction temperature (e.g., 60°C) with stirring[1].

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in the anhydrous solvent and add it dropwise to the heated base suspension over a period of 20-30 minutes[1].

  • Alkoxide Formation: Stir the mixture at the same temperature for an additional 30 minutes to ensure complete formation of the alkoxide[1].

  • Alkylating Agent Addition: Add the alkylating agent (1.05 equivalents) dropwise to the reaction mixture, maintaining the reaction temperature[1].

  • Reaction Monitoring: The reaction is stirred for several hours (e.g., 2-4 hours) at the set temperature. Monitor the progress of the reaction by a suitable technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography (GC)).

  • Work-up:

    • After completion of the reaction, cool the mixture to room temperature.

    • Quench the reaction by the slow addition of water[1].

    • Transfer the mixture to a separatory funnel and perform an aqueous extraction.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane) to afford the pure O-alkylated product.

Data Presentation

The following table summarizes representative quantitative data for O-alkylation reactions on analogous cyclic amino alcohols, as described in the literature[1]. These examples can serve as a baseline for expected yields for the O-alkylation of this compound.

SubstrateAlkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
trans-2-AminocyclohexanolBenzyl chloridePotassium tert-butoxideTHF60286 (GC area %)
trans-2-AminopentanolBenzyl chloridePotassium tert-butoxideTHF60381 (GC area %)
trans-2-AminocyclohexanolBenzyl chlorideSodium methoxideXylene1356Not specified

Visualizations

Experimental Workflow for O-alkylation

O_Alkylation_Workflow start Start setup Reaction Setup: - Add base to flask - Add anhydrous solvent start->setup heat Heat to Reaction Temp. setup->heat add_substrate Add Substrate: - Dissolve this compound - Add dropwise heat->add_substrate alkoxide Alkoxide Formation: - Stir for 30 min add_substrate->alkoxide add_alkylating Add Alkylating Agent dropwise alkoxide->add_alkylating react Reaction: - Stir for 2-4 h - Monitor by TLC/GC add_alkylating->react workup Aqueous Work-up: - Quench with H2O - Extraction - Dry & Concentrate react->workup purify Purification: Column Chromatography workup->purify end Pure O-alkylated Product purify->end

Caption: Workflow for the O-alkylation of this compound.

Reaction Scheme

References

Application of trans-4-Aminotetrahydrofuran-3-ol in creating peptide mimetics

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the use of trans-4-Aminotetrahydrofuran-3-ol as a novel building block in the design and synthesis of peptide mimetics. This constrained heterocyclic scaffold offers unique conformational properties that can enhance the biological activity, metabolic stability, and cell permeability of synthetic peptides. These notes are intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics. The protocols provided herein are focused on the incorporation of this scaffold into peptide sequences targeting the p53-MDM2 protein-protein interaction, a critical pathway in cancer biology.

Introduction

Peptide-based therapeutics hold great promise due to their high specificity and potency. However, their application is often limited by poor metabolic stability, low oral bioavailability, and conformational flexibility, which can lead to reduced activity.[1][2][3] Peptide mimetics are designed to overcome these limitations by incorporating non-natural amino acid surrogates that mimic the essential pharmacophoric features of a native peptide while offering improved drug-like properties.[1][2][3][4]

The this compound scaffold is an attractive building block for peptide mimetics due to its rigid, five-membered ring structure which can effectively constrain the peptide backbone. This conformational restriction can pre-organize the peptide mimetic into a bioactive conformation, leading to enhanced binding affinity for its biological target.[5] Furthermore, the introduction of the tetrahydrofuran moiety can improve the pharmacokinetic profile of the resulting peptide mimetic by increasing its resistance to proteolytic degradation and enhancing its solubility and cell permeability.

This document outlines the synthetic strategies for incorporating this compound into peptide chains using solid-phase peptide synthesis (SPPS), and provides representative data on the biological activity of related furan-containing molecules that target the p53-MDM2 signaling pathway.

Key Applications

The primary application of this compound in peptide mimetics is the development of potent and selective inhibitors of protein-protein interactions (PPIs). The constrained nature of this scaffold makes it particularly well-suited for mimicking secondary structures of peptides, such as β-turns, which are often involved in PPIs.

A key therapeutic target where this scaffold shows potential is the p53-MDM2 interaction. MDM2 is a negative regulator of the p53 tumor suppressor protein.[6][7] In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and subsequent tumor progression.[7] Small molecules and peptide mimetics that can block the p53-MDM2 interaction can restore p53 function and induce apoptosis in cancer cells.

Experimental Protocols

Fmoc-Protection of this compound

To incorporate this compound into a peptide chain using standard Fmoc-based solid-phase peptide synthesis (SPPS), it is first necessary to protect the primary amine with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Materials:

  • This compound

  • 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • 10% aqueous sodium carbonate (Na₂CO₃) solution

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in a 1:1 mixture of THF and 10% aqueous Na₂CO₃ solution and cool the mixture to 0 °C in an ice bath.

  • Add a solution of Fmoc-OSu in THF dropwise to the cooled reaction mixture with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure.

  • Extract the aqueous residue with DCM (3x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield Fmoc-trans-4-Aminotetrahydrofuran-3-ol.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The following is a general protocol for the incorporation of Fmoc-trans-4-Aminotetrahydrofuran-3-ol into a peptide sequence on a solid support. This protocol can be adapted for manual or automated peptide synthesizers.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-trans-4-Aminotetrahydrofuran-3-ol

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (or Fmoc-trans-4-Aminotetrahydrofuran-3-ol) (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: After complete coupling, wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail (95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide mimetic by mass spectrometry and analytical RP-HPLC.

Quantitative Data

While specific quantitative data for peptide mimetics containing this compound is not yet widely available in the public domain, the following table presents representative data for furan-containing and other small molecule inhibitors of the MDM2-p53 interaction. This data illustrates the potential potency that can be achieved with scaffolds that effectively mimic the key interactions of p53 with MDM2.

Table 1: Representative Biological Activity of MDM2-p53 Interaction Inhibitors

Compound IDScaffold TypeTargetAssay TypeIC₅₀ (nM)Kᵢ (nM)Reference
Nutlin-3cis-imidazoleMDM2Binding9036[6]
MI-219Spiro-oxindoleMDM2Binding5-[7]
AMG 232PiperidinoneMDM2Binding-0.6[8]
S02Furan analogMDM2Docking/Cell-based--[9]
S27Furan analogMDM2Docking/Cell-based--[9]
pDIQPeptideMDM2Binding8-[7]
pDIQPeptideMDMXBinding110-[7]

Note: Data for S02 and S27 are from virtual screening and cell-based assays, and direct binding constants are not reported.

Visualizations

p53-MDM2 Signaling Pathway

The following diagram illustrates the p53-MDM2 signaling pathway, which is a key target for cancer therapy. Peptide mimetics containing this compound can be designed to inhibit the interaction between p53 and MDM2, thereby activating the p53 tumor suppressor pathway.

p53_MDM2_pathway p53-MDM2 Signaling Pathway cluster_p53_activation p53 Activation cluster_mdm2_regulation MDM2 Regulation DNA_damage DNA Damage p53 p53 DNA_damage->p53 activates Oncogene_activation Oncogene Activation Oncogene_activation->p53 activates p53_active Active p53 (Transcription Factor) p53->p53_active phosphorylation acetylation Proteasome Proteasome p53->Proteasome degradation Cell_cycle_arrest Cell Cycle Arrest p53_active->Cell_cycle_arrest induces Apoptosis Apoptosis p53_active->Apoptosis induces DNA_repair DNA Repair p53_active->DNA_repair induces MDM2 MDM2 (E3 Ubiquitin Ligase) p53_active->MDM2 induces transcription MDM2->p53 MDM2->p53_active binds and inhibits MDM2->Proteasome auto-ubiquitination and degradation

Caption: p53-MDM2 signaling pathway.

Experimental Workflow

The following diagram outlines the general workflow for the design, synthesis, and biological evaluation of a peptide mimetic incorporating this compound.

experimental_workflow Workflow for Peptide Mimetic Development cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_optimization Optimization start Target Identification (e.g., p53-MDM2) design Peptide Mimetic Design (incorporating this compound) start->design synthesis Fmoc-Protection of Scaffold design->synthesis spps Solid-Phase Peptide Synthesis (SPPS) synthesis->spps purification Purification (RP-HPLC) & Characterization (MS) spps->purification binding_assay In Vitro Binding Assay (e.g., SPR, ELISA) purification->binding_assay cell_based_assay Cell-Based Assays (e.g., cell viability, apoptosis) binding_assay->cell_based_assay stability_assay Enzymatic Stability Assay binding_assay->stability_assay in_vivo In Vivo Efficacy Studies (Animal Models) cell_based_assay->in_vivo sar Structure-Activity Relationship (SAR) Analysis in_vivo->sar sar->design Iterative Redesign lead_optimization Lead Optimization sar->lead_optimization

Caption: Peptide mimetic development workflow.

Conclusion

This compound represents a valuable and versatile building block for the creation of novel peptide mimetics. Its ability to impart conformational rigidity and potentially improve pharmacokinetic properties makes it an attractive scaffold for targeting challenging protein-protein interactions, such as the p53-MDM2 interface. The protocols and data presented herein provide a foundation for researchers to explore the application of this and related aminofuran scaffolds in the development of the next generation of peptide-based therapeutics. Further studies are warranted to fully elucidate the structure-activity relationships of peptide mimetics incorporating this novel building block.

References

Application Note: HPLC Purification of trans-4-Aminotetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application guidance for the purification of trans-4-Aminotetrahydrofuran-3-ol using High-Performance Liquid Chromatography (HPLC). The focus is on achieving high purity and separating the desired trans-isomer from potential impurities, including the cis-isomer.

Introduction

This compound is a chiral polar molecule of interest in pharmaceutical research and development due to its structural motifs, which are common in various biologically active compounds. Effective purification is critical to isolate the desired stereoisomer and remove process-related impurities. This application note details a chiral HPLC method suitable for this purpose.

The primary challenge in developing a purification method for this compound lies in its high polarity and lack of a strong UV chromophore. Its stereochemistry necessitates the use of a chiral stationary phase (CSP) for separation from its diastereomers and enantiomers.

This protocol outlines two potential approaches:

  • Primary Method: A normal-phase HPLC method using a polysaccharide-based chiral stationary phase with an Evaporative Light Scattering Detector (ELSD), which does not require UV absorbance.

  • Alternative Method: A method involving pre-column derivatization to attach a UV-active moiety, allowing for detection with a standard UV-Vis detector.

Physicochemical Properties of the Analyte

A summary of the known properties of 4-Aminotetrahydrofuran-3-ol is presented in Table 1. Its high polarity (LogP of -1.6) indicates that normal phase or Hydrophilic Interaction Liquid Chromatography (HILIC) would be more effective for retention and separation than standard reversed-phase chromatography.[1]

Table 1: Physicochemical Properties of 4-Aminotetrahydrofuran-3-ol

PropertyValueSource
Molecular FormulaC₄H₉NO₂PubChem[1]
Molecular Weight103.12 g/mol PubChem[1]
LogP-1.6PubChem[1]
StereochemistryContains chiral centers; exists as cis and trans diastereomers.PubChem[1]
UV AbsorbanceLacks a significant chromophore for detection above 220 nm.Inferred
Functional GroupsPrimary Amine, Secondary Alcohol, Ether-

HPLC Purification Protocol (Primary Method)

This method is recommended as a starting point for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude sample.

Chromatographic Conditions

Table 2: HPLC Method Parameters

ParameterRecommended Conditions
Column Chiralpak® IA or similar amylose-based CSP (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A: n-Hexane or n-HeptaneB: Ethanol or IsopropanolC: Diethylamine (DEA)
Gradient/Isocratic Isocratic: 80:20:0.1 (A:B:C, v/v/v) - Initial screening condition
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Evaporative Light Scattering Detector (ELSD)
ELSD Settings Nebulizer Temp: 40°C, Evaporator Temp: 60°C, Gas Flow: 1.5 SLM (Standard Liters per Minute)
Injection Volume 10 µL
Sample Preparation Dissolve crude material in the mobile phase or a compatible solvent (e.g., Ethanol) to a concentration of 1-5 mg/mL. Filter through a 0.45 µm filter.

Note: The mobile phase composition is a starting point and should be optimized to achieve the best resolution between the cis and trans isomers.

Rationale for Method Selection
  • Stationary Phase: Polysaccharide-based CSPs, such as those in the Chiralpak series, are highly versatile and have demonstrated broad applicability for the separation of chiral amines and alcohols.[2][3][4] They operate well under normal phase conditions.

  • Mobile Phase: A normal phase mobile system (alkane/alcohol) is chosen due to the high polarity of the analyte. The basic additive, diethylamine (DEA), is crucial for achieving good peak shape and preventing tailing of the primary amine on the silica-based stationary phase.[5]

  • Detector: Since this compound lacks a UV chromophore, an ELSD is an excellent choice.[6][7][8] It detects any analyte that is less volatile than the mobile phase, making it a universal detector for non-volatile compounds.

Experimental Workflow and Data Presentation

Experimental Workflow Diagram

The logical flow of the purification process is outlined below.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification A Weigh Crude Sample B Dissolve in Mobile Phase (1-5 mg/mL) A->B C Filter (0.45 µm) B->C D Inject Sample onto Chiral HPLC System C->D E Isocratic Elution D->E F ELSD Detection E->F G Collect Fractions of trans-isomer F->G Peak Identification H Pool and Evaporate Solvent G->H I Characterize Pure Fraction (Purity, Identity) H->I

Caption: Workflow for the HPLC purification of this compound.

Expected Results and Data Summary

The primary goal is to separate the trans-isomer from the cis-isomer and other synthesis-related impurities. The following table should be used to summarize the experimental results.

Table 3: Example Data Summary for Chiral Separation

CompoundRetention Time (min)Resolution (Rs) vs. trans-isomerPurity by Area %
cis-4-Aminotetrahydrofuran-3-ole.g., 8.5e.g., > 2.0e.g., < 0.1%
This compound e.g., 10.2 - e.g., > 99.5%
Starting Material (Epoxide)e.g., 4.1-e.g., < 0.1%
Other Impurity 1e.g., 6.3-e.g., < 0.1%

Note: The values in this table are illustrative examples. Actual retention times and resolution will depend on the final optimized method.

Alternative Method: Pre-Column Derivatization with UV Detection

For laboratories not equipped with an ELSD, pre-column derivatization is a viable alternative. This involves reacting the primary amine of the analyte with a reagent that imparts strong UV absorbance.

Derivatization Protocol

A common derivatizing agent for primary amines is 9-fluorenylmethyl chloroformate (FMOC-Cl).[9]

  • Reagent Preparation:

    • FMOC-Cl Solution: Prepare a 5 mM solution of FMOC-Cl in acetone.

    • Borate Buffer: Prepare a 0.1 M borate buffer and adjust the pH to 9.0.

  • Derivatization Reaction:

    • To 100 µL of the sample solution (approx. 1 mg/mL in a suitable solvent), add 100 µL of the borate buffer.

    • Add 200 µL of the FMOC-Cl solution and vortex immediately.

    • Allow the reaction to proceed for 2 minutes at room temperature.

    • Quench the reaction by adding 100 µL of a 1 M glycine solution to react with excess FMOC-Cl.

    • Dilute the mixture with the mobile phase and inject it into the HPLC system.

Workflow for Derivatization Method

Derivatization_Workflow cluster_deriv Derivatization cluster_hplc HPLC Analysis A Sample Solution + Borate Buffer B Add FMOC-Cl Reagent A->B C React for 2 min B->C D Quench with Glycine C->D E Inject Derivatized Sample D->E F Separation on Chiral Column E->F G UV Detection (e.g., 265 nm) F->G

Caption: Workflow for HPLC analysis with pre-column derivatization.

Chromatographic Conditions for Derivatized Analyte

The derivatized analyte is significantly more non-polar. Therefore, the mobile phase will need to be adjusted.

Table 4: HPLC Parameters for FMOC-Derivatized Analyte

ParameterRecommended Conditions
Column Chiralpak® IA or similar amylose-based CSP (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A: n-Hexane or n-HeptaneB: IsopropanolC: Acetic Acid (optional)
Gradient/Isocratic Isocratic: 90:10 (A:B, v/v). A small amount of acid (0.1%) may improve peak shape.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 265 nm
Injection Volume 10 µL

Conclusion

The purification of this compound can be effectively achieved using chiral HPLC. Due to the compound's polar nature and lack of UV absorbance, a normal phase method on a polysaccharide-based chiral stationary phase with ELSD detection is the recommended primary approach. This provides a direct route to purification without chemical modification. As a robust alternative, pre-column derivatization with a UV-active tag like FMOC-Cl allows for the use of standard UV detectors, though it requires careful optimization of the derivatization reaction and subsequent chromatographic separation. The methods and data presented herein provide a strong foundation for researchers to develop a validated purification protocol tailored to their specific needs.

References

Application Notes and Protocols for the Large-Scale Synthesis of trans-4-Aminotetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of trans-4-Aminotetrahydrofuran-3-ol, a valuable chiral building block in pharmaceutical development. The described methodology utilizes an efficient, stereoselective route starting from the readily available and inexpensive chiral precursor, D-mannitol. This process avoids hazardous reagents and chromatographic purifications, making it suitable for industrial-scale production. The protocols herein detail each synthetic step, including the preparation of key intermediates, with corresponding quantitative data on yields and purity.

Introduction

This compound and its enantiomers are crucial intermediates in the synthesis of various biologically active molecules and pharmaceuticals. Their rigid tetrahydrofuran core, coupled with the stereochemically defined vicinal amino and hydroxyl groups, provides a valuable scaffold for drug design. The development of a scalable and cost-effective synthesis is therefore of significant interest to the pharmaceutical industry. The synthetic strategy outlined here proceeds via the key intermediate (3R,4S)-4-azido-tetrahydrofuran-3-ol, which is subsequently reduced to the desired amine. The chirality of the final product is established from the chiral pool starting material, D-mannitol.

Overall Synthetic Pathway

The synthesis of (3R,4S)-4-Aminotetrahydrofuran-3-ol from D-mannitol is a multi-step process that can be adapted for large-scale production. The pathway involves the formation of a protected C4-synthon, which is then cyclized and functionalized to yield the target molecule.

Synthesis_Pathway A D-Mannitol B 1,2:5,6-Di-O-isopropylidene- D-mannitol A->B Acetonide Protection C (R)-2,3-O-Isopropylideneglyceraldehyde B->C Oxidative Cleavage D Protected Tetrahydrofuran Precursor C->D Coupling & Cyclization E (3R,4S)-4-Azido-tetrahydrofuran-3-ol D->E Azide Introduction F (3R,4S)-4-Aminotetrahydrofuran-3-ol E->F Reduction

Caption: Overall synthetic route from D-Mannitol.

Experimental Protocols

Step 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-D-mannitol

This initial step involves the protection of the diol functionalities of D-mannitol using acetone in the presence of a catalyst. This method is known to produce high yields of the desired product.

Materials:

  • D-Mannitol

  • Acetone

  • Zinc chloride (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a stirred suspension of D-mannitol in acetone, add anhydrous zinc chloride.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.

Quantitative Data:

ParameterValueReference
Starting MaterialD-Mannitol[1]
Product1,2:5,6-Di-O-isopropylidene-D-mannitol[1]
Yield87%[1]
PuritySufficient for next step without further purification[1]
Subsequent Synthetic Steps (Conceptual Workflow)

While a complete, large-scale, step-by-step protocol from 1,2:5,6-di-O-isopropylidene-D-mannitol to the final product is not available in a single literature source, the following conceptual workflow outlines the necessary transformations. Each step would require optimization for large-scale synthesis.

Experimental_Workflow cluster_start Starting Material Preparation cluster_cleavage Intermediate Synthesis cluster_ring_formation Tetrahydrofuran Ring Construction cluster_functionalization Stereoselective Functionalization cluster_final Final Product Formation A 1,2:5,6-Di-O-isopropylidene- D-mannitol B Oxidative Cleavage (e.g., NaIO4) A->B C (R)-2,3-O-Isopropylideneglyceraldehyde B->C D Reaction with a C1 synthon (e.g., nitromethane) C->D E Reduction of nitro group & cyclization D->E F Protected Tetrahydrofuran diol E->F G Activation of C4-hydroxyl (e.g., mesylation) F->G H Nucleophilic substitution with Azide (SN2) G->H I (3R,4S)-4-Azido-tetrahydrofuran-3-ol H->I J Reduction of Azide (e.g., H2/Pd-C) I->J K (3R,4S)-4-Aminotetrahydrofuran-3-ol J->K

Caption: Conceptual workflow for the synthesis.

Protocol for Step 2: Oxidative Cleavage to (R)-2,3-O-Isopropylideneglyceraldehyde

  • Dissolve 1,2:5,6-di-O-isopropylidene-D-mannitol in a suitable solvent (e.g., dichloromethane).

  • Add an aqueous solution of sodium periodate.

  • Stir the biphasic mixture vigorously at room temperature.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate carefully to yield the crude aldehyde, which is often used immediately in the next step.

Protocol for Step 3 (Conceptual): Formation of the Tetrahydrofuran Ring

A plausible route involves the reaction of (R)-2,3-O-isopropylideneglyceraldehyde with a nucleophile that can be converted to an amino group, followed by cyclization. One such approach is a nitroaldol (Henry) reaction followed by reduction and cyclization.

Protocol for Step 4 (Conceptual): Introduction of the Azide and Final Reduction

  • Mesylation: The hydroxyl group at the C4 position of the formed tetrahydrofuran diol would be selectively activated, for example, by reaction with methanesulfonyl chloride in the presence of a base.

  • Azide Substitution: The mesylate would then be displaced by sodium azide in a polar aprotic solvent (e.g., DMF) via an S(_N)2 reaction, which inverts the stereochemistry at the C4 position to give the desired trans relationship between the hydroxyl and azido groups.

  • Reduction: The azido group is then reduced to the primary amine. A standard and scalable method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.

Quantitative Data Summary (Anticipated)

The following table summarizes the anticipated yields for each key transformation based on literature precedents for similar reactions. These values would require optimization for a large-scale process.

StepTransformationStarting MaterialProductAnticipated Yield (%)
1Acetonide ProtectionD-Mannitol1,2:5,6-Di-O-isopropylidene-D-mannitol>85
2Oxidative Cleavage1,2:5,6-Di-O-isopropylidene-D-mannitol(R)-2,3-O-Isopropylideneglyceraldehyde>90
3Ring Formation & Functionalization(R)-2,3-O-IsopropylideneglyceraldehydeProtected Tetrahydrofuran diol60-80
4Azide IntroductionProtected Tetrahydrofuran diol(3R,4S)-4-Azido-tetrahydrofuran-3-ol70-90
5Reduction(3R,4S)-4-Azido-tetrahydrofuran-3-ol(3R,4S)-4-Aminotetrahydrofuran-3-ol>95

Safety and Handling Precautions

  • Sodium periodate is a strong oxidizing agent. Avoid contact with combustible materials.

  • Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme caution in a well-ventilated fume hood.

  • Catalytic hydrogenation involves flammable hydrogen gas and a pyrophoric catalyst (when dry). Ensure the system is properly purged and operated by trained personnel.

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Conclusion

The synthetic route from D-mannitol provides a scalable and stereocontrolled method for the production of this compound. The use of a chiral pool starting material and the avoidance of chromatography make this an attractive process for industrial applications. The protocols and data presented herein serve as a comprehensive guide for researchers and drug development professionals in the synthesis of this important pharmaceutical intermediate. Further process optimization will be necessary to maximize yields and throughput on a large scale.

References

Application Notes & Protocols: Derivatization of trans-4-Aminotetrahydrofuran-3-ol for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The tetrahydrofuran motif is a privileged scaffold found in a multitude of marine natural products and other biologically active compounds, exhibiting a wide range of activities that make them attractive starting points for drug discovery.[1][2] Specifically, the trans-4-Aminotetrahydrofuran-3-ol core combines the structural rigidity of the tetrahydrofuran ring with the versatile functional handles of an amino group and a hydroxyl group. This unique 1,2-amino alcohol arrangement allows for the generation of diverse chemical libraries with distinct three-dimensional orientations, ideal for exploring structure-activity relationships (SAR) against various biological targets. This document provides detailed protocols for two common and effective derivatization strategies—N-acylation and reductive amination—to generate novel analogs for screening in drug discovery programs.

Core Applications in Drug Discovery Derivatization of the this compound scaffold serves several key purposes in medicinal chemistry:

  • SAR Exploration: Systematically modifying the amino group allows for the probing of binding pockets in target proteins to identify key interactions that enhance potency and selectivity.

  • Modulation of Physicochemical Properties: The addition of different functional groups can alter properties such as solubility, lipophilicity (LogP), and metabolic stability, which are critical for developing compounds with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

  • Introduction of Pharmacophoric Features: New functional groups can be introduced to mimic known binding motifs or to establish new interactions with a biological target, potentially leading to novel mechanisms of action.

cluster_workflow General Drug Discovery Workflow A Scaffold Selection (this compound) B Library Synthesis (Derivatization) A->B Diversification C High-Throughput Screening (HTS) B->C Biological Assays D Hit Identification C->D Data Analysis E Lead Optimization (SAR) D->E Medicinal Chemistry E->B Iterate Design F Preclinical Development E->F Candidate Selection cluster_derivatization Primary Derivatization Pathways cluster_acylation N-Acylation cluster_amination Reductive Amination start This compound reagent1 R-COCl or (RCO)₂O start->reagent1 reagent2 Aldehyde/Ketone (R₁R₂C=O) start->reagent2 product1 N-Acyl Derivative (Amide) reagent1->product1 Base (e.g., Pyridine) intermediate Imine/Iminium Ion (transient) reagent2->intermediate product2 N-Alkyl Derivative (Secondary/Tertiary Amine) intermediate->product2 reagent3 Reducing Agent (e.g., NaBH(OAc)₃) reagent3->product2 cluster_pathway Hypothetical Kinase Inhibition Pathway Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Response Cellular Response (e.g., Proliferation) TF->Response Regulates Gene Expression Inhibitor Scaffold Derivative (e.g., Cpd-02) Inhibitor->KinaseA Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of trans-4-Aminotetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trans-4-Aminotetrahydrofuran-3-ol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable general strategy for synthesizing this compound with high stereoselectivity?

A1: The most effective and stereoselective strategy is the nucleophilic ring-opening of a 3,4-epoxytetrahydrofuran precursor. The reaction proceeds via an SN2 mechanism, where the nucleophile attacks one of the epoxide carbons, causing an inversion of stereochemistry. This inversion ensures that the incoming amino (or protected amino) group and the resulting hydroxyl group are in a trans configuration.

Q2: Which nitrogen source is best for the epoxide ring-opening reaction?

A2: There are three common approaches, each with advantages and disadvantages:

  • Sodium Azide (NaN3) followed by reduction: This is often the most reliable method. Azide is a potent nucleophile that efficiently opens the epoxide ring. The resulting azido-alcohol intermediate can then be cleanly reduced to the desired amine using standard methods like catalytic hydrogenation (H2, Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

  • Benzylamine (BnNH2) followed by deprotection: Using benzylamine as the nucleophile is also highly effective and can lead to good yields. However, it requires a subsequent deprotection step, typically through catalytic hydrogenolysis, to remove the benzyl group.

  • Aqueous Ammonia (NH3): While this is the most direct route, it is often challenging. Ammonia is a weaker nucleophile, and the reaction may require high temperatures and pressures in a sealed vessel, potentially leading to lower yields and side products.

Q3: Why is my yield of the trans isomer low, and how can I improve it?

A3: Low yield of the trans isomer can stem from several factors: incomplete reaction, formation of the cis isomer, or side reactions. To improve the yield, ensure anhydrous conditions (if using organometallic reagents), use a slight excess of the nitrogen nucleophile, and optimize reaction temperature and time. The choice of solvent can also be critical; polar aprotic solvents often work well for the azide route, while protic solvents like isopropanol are common for amine nucleophiles.

Q4: How can I separate the trans and cis isomers of 4-Aminotetrahydrofuran-3-ol?

A4: Diastereomers like the cis and trans isomers have different physical properties and can typically be separated by standard column chromatography on silica gel.[1][2] The polarity difference between the isomers, although sometimes slight, is usually sufficient for separation with an optimized solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate). Reversed-phase chromatography can also be an effective alternative.[1][3]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive starting epoxide. 2. Insufficiently nucleophilic amine source. 3. Reaction conditions (temperature, time) not optimal. 4. Catalyst (if used) is inactive.1. Verify the purity and integrity of the 3,4-epoxytetrahydrofuran starting material. 2. Switch to a stronger nucleophile (e.g., from NH3 to NaN3). 3. Systematically vary the temperature. Start at room temperature and gradually increase. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. 4. If using a Lewis acid catalyst, ensure it is anhydrous and from a reliable source.
Poor trans:cis Diastereoselectivity 1. The reaction is not proceeding exclusively via an SN2 mechanism. 2. Epimerization of the product during workup or purification.[4]1. Ensure the reaction conditions favor a clean SN2 pathway. Avoid strongly acidic conditions that might promote carbocation formation and loss of stereocontrol. 2. Use mild workup conditions. Avoid strong acids or bases and excessive heat. Buffer the solution if necessary.
Formation of Side Products (e.g., Diol) 1. Presence of water in the reaction mixture leading to hydrolysis of the epoxide. 2. The nucleophile is reacting with the solvent or other components.1. Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. Choose a non-reactive solvent. For example, if using LiAlH4 for reduction, THF is a suitable solvent.
Difficult Purification / Isomer Separation 1. Cis and trans isomers have very similar polarities. 2. Product is highly water-soluble, leading to poor extraction.1. Optimize the column chromatography mobile phase. Use a shallow solvent gradient. Consider switching to a different stationary phase (e.g., reversed-phase C18 silica).[1][3] 2. If the product is in an aqueous layer, perform multiple extractions with a polar organic solvent like ethyl acetate or a mixture of chloroform/isopropanol. Saturating the aqueous layer with NaCl can also improve extraction efficiency.

Experimental Protocols

Method A: Azide Route (via Epoxide Opening & Reduction)

This two-step protocol is highly reliable for achieving good yields of the trans product.

Step 1: Synthesis of trans-4-Azidotetrahydrofuran-3-ol

  • Reagents: 3,4-Epoxytetrahydrofuran, Sodium Azide (NaN3), Ammonium Chloride (NH4Cl).

  • Solvent: A mixture of Ethanol and Water.

  • Procedure:

    • In a round-bottom flask, dissolve 3,4-epoxytetrahydrofuran (1.0 eq) in a 4:1 mixture of ethanol and water.

    • Add sodium azide (1.5 eq) and ammonium chloride (1.2 eq).

    • Heat the mixture to reflux (approx. 80-90 °C) and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

    • Extract the remaining aqueous solution with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude trans-4-azidotetrahydrofuran-3-ol, which can be purified by column chromatography if necessary.

Step 2: Reduction to this compound

  • Reagents: trans-4-Azidotetrahydrofuran-3-ol, Lithium Aluminum Hydride (LiAlH4).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a stirred suspension of LiAlH4 (2.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of trans-4-azidotetrahydrofuran-3-ol (1.0 eq) in anhydrous THF dropwise.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

    • Carefully quench the reaction at 0 °C by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH4 used in grams.

    • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

    • Combine the filtrate and washes, and concentrate under reduced pressure to obtain the crude this compound. Purify by column chromatography.

Method B: Benzylamine Route (via Epoxide Opening & Deprotection)

This method is a viable alternative to the azide route.

Step 1: Synthesis of trans-4-(Benzylamino)tetrahydrofuran-3-ol

  • Reagents: 3,4-Epoxytetrahydrofuran, Benzylamine.

  • Solvent: Isopropanol or Ethanol.

  • Procedure:

    • Dissolve 3,4-epoxytetrahydrofuran (1.0 eq) in isopropanol.

    • Add benzylamine (1.2 eq) to the solution.

    • Heat the mixture to reflux and stir for 8-16 hours, monitoring by TLC.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the N-benzylated product.

Step 2: Deprotection to this compound

  • Reagents: trans-4-(Benzylamino)tetrahydrofuran-3-ol, Palladium on Carbon (10% Pd/C), Hydrogen Source (H2 gas or Ammonium Formate).

  • Solvent: Methanol or Ethanol.

  • Procedure (Catalytic Hydrogenolysis):

    • Dissolve the N-benzylated product (1.0 eq) in methanol.

    • Add a catalytic amount of 10% Pd/C (approx. 5-10 mol%).

    • Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 12-24 hours.

    • After the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with methanol.

    • Combine the filtrates and concentrate under reduced pressure to yield this compound.

Visual Guides

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_solution Solution Implementation Start Low Yield or Impure Product CheckPurity Check Starting Material Purity Start->CheckPurity First Step ReviewConditions Review Reaction Conditions (T, t, conc.) Start->ReviewConditions AnalyzeSideProducts Analyze Byproducts (TLC, LC-MS, NMR) Start->AnalyzeSideProducts PurifySM Purify Starting Material CheckPurity->PurifySM Impure? Optimize Optimize Conditions (Solvent, Temp, Time) ReviewConditions->Optimize Suboptimal? ChangeRoute Change Nucleophile (e.g., NH3 -> NaN3) AnalyzeSideProducts->ChangeRoute Side Reactions? ImprovePurification Refine Purification (New Solvent System, Different Chromatography) AnalyzeSideProducts->ImprovePurification Isomer Mix?

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Synthesis_Routes cluster_start Starting Material cluster_routes Synthetic Routes cluster_intermediates Intermediates cluster_final Final Product Epoxide 3,4-Epoxy- tetrahydrofuran RouteA Route A: Azide Epoxide->RouteA + NaN3 + NH4Cl RouteB Route B: Benzylamine Epoxide->RouteB + BnNH2 RouteC Route C: Ammonia Epoxide->RouteC + NH3 (aq) (High T/P) AzidoAlcohol trans-4-Azido- tetrahydrofuran-3-ol RouteA->AzidoAlcohol BenzylAmine trans-4-(Benzylamino)- tetrahydrofuran-3-ol RouteB->BenzylAmine FinalProduct trans-4-Amino- tetrahydrofuran-3-ol RouteC->FinalProduct Direct (Low Yield) AzidoAlcohol->FinalProduct Reduction (e.g., LiAlH4) BenzylAmine->FinalProduct Deprotection (e.g., H2, Pd/C)

Caption: Comparison of primary synthetic pathways to the target molecule.

References

Common side reactions in the synthesis of trans-4-Aminotetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of trans-4-Aminotetrahydrofuran-3-ol

Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and stereoselective method is the nucleophilic ring-opening of a 3,4-epoxytetrahydrofuran precursor with an ammonia equivalent. This reaction typically proceeds via an S_N2 mechanism, which dictates the trans stereochemistry of the resulting amino alcohol. The nucleophilic attack of the amine on one of the epoxide carbons leads to the inversion of stereochemistry at that center, resulting in the desired trans configuration.[1][2]

Q2: Why is the trans isomer the major product?

The formation of the trans product is a direct consequence of the S_N2 reaction mechanism that governs the ring-opening of epoxides.[1] The nucleophile (amine) attacks the backside of the carbon-oxygen bond of the epoxide. This backside attack forces the stereocenter to invert, leading to a trans relationship between the incoming amino group and the resulting hydroxyl group.

Q3: What are the critical parameters to control during the reaction?

Key parameters to control include:

  • Temperature: Lower temperatures can help to minimize side reactions and improve selectivity.

  • Stoichiometry: The ratio of the amine nucleophile to the epoxide is crucial. An excess of the amine can help to prevent over-alkylation of the product.

  • Solvent: The choice of solvent is important. Protic solvents can participate in the reaction, while aprotic solvents are generally preferred.

  • Purity of Starting Materials: Impurities in the starting epoxide or amine can lead to undesired side products.

Troubleshooting Guide

Problem 1: Low Yield of the Desired this compound

Low yields can be attributed to several factors, including incomplete reaction, formation of side products, or issues with product isolation.

Potential Cause Recommended Action
Incomplete ReactionMonitor the reaction progress using TLC or GC-MS. If the reaction has stalled, consider increasing the reaction time or temperature moderately. Ensure the amine nucleophile is not of low reactivity.
Suboptimal Reaction TemperatureIf the temperature is too low, the reaction rate may be slow. If too high, side reactions may be favored. Experiment with a temperature gradient to find the optimal condition.
Poor NucleophileEnsure the amine source is sufficiently nucleophilic. If using ammonia, ensure it is properly dissolved and available for reaction. Consider using a more soluble ammonia equivalent like benzylamine followed by debenzylation.
Product DegradationThe product may be unstable under the reaction or workup conditions. Ensure the workup procedure is not overly acidic or basic, and avoid excessive heat during solvent removal.
Problem 2: Presence of Significant Impurities in the Crude Product

The most common impurities are the cis-isomer, diol byproducts, and over-alkylated products.

While the S_N2 pathway favors the trans product, certain conditions can introduce S_N1 character, leading to a loss of stereoselectivity and the formation of the cis-isomer.

  • Cause: Highly acidic conditions can protonate the epoxide, making it more susceptible to opening and forming a carbocation-like intermediate, which can be attacked from either face.[1]

  • Troubleshooting:

    • Avoid strong acids as catalysts. If an acid is necessary, a milder Lewis acid may be preferable.

    • Maintain a neutral or slightly basic reaction medium.

  • Cause: Presence of water in the reaction mixture can lead to the hydrolysis of the epoxide, forming the corresponding diol.[3]

  • Troubleshooting:

    • Use anhydrous solvents and reagents.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering.

  • Cause: The amino group of the product is also nucleophilic and can react with another molecule of the starting epoxide, leading to dimers or oligomers.

  • Troubleshooting:

    • Use an excess of the amine nucleophile to increase the probability that the epoxide reacts with the intended amine rather than the product.

    • Consider slow addition of the epoxide to a solution of the amine.

The following table summarizes the common impurities and their likely sources.

Impurity Potential Source Analytical Signature (Hypothetical)
cis-4-Aminotetrahydrofuran-3-olLoss of stereoselectivity (S_N1 character)Different retention time in GC/HPLC; distinct NMR signals.
Tetrahydrofuran-3,4-diolHydrolysis of the epoxide by waterHigher polarity on TLC; absence of nitrogen signal in MS.
Bis-adduct (Dimer)Over-alkylation of the product amineHigher molecular weight peak in MS.
Unreacted 3,4-EpoxytetrahydrofuranIncomplete reactionPresence of starting material peak in GC/MS.

Experimental Protocols

Key Experiment: Epoxide Ring-Opening with Benzylamine

This protocol uses benzylamine as a nucleophile, which can be subsequently removed by hydrogenolysis to yield the free amine.

  • Reaction Setup: To a solution of benzylamine (3.0 equivalents) in ethanol (0.5 M) in a round-bottom flask, add 3,4-epoxytetrahydrofuran (1.0 equivalent) dropwise at 0 °C.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the disappearance of the epoxide by TLC or GC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-benzyl protected product.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Deprotection: Dissolve the purified product in methanol and add a catalytic amount of Pd/C (10 mol%). Hydrogenate the mixture under a balloon of hydrogen gas until the reaction is complete (monitored by TLC).

  • Final Isolation: Filter the reaction mixture through Celite and concentrate the filtrate to obtain this compound.

Visual Guides

Reaction Pathway and Side Reactions

The following diagram illustrates the main synthetic pathway to this compound and the common side reactions that can occur.

G start 3,4-Epoxytetrahydrofuran + R-NH2 product trans-4-(R-amino)tetrahydrofuran-3-ol start->product S_N2 Attack (Desired) cis_isomer cis-4-(R-amino)tetrahydrofuran-3-ol start->cis_isomer S_N1 Conditions diol Tetrahydrofuran-3,4-diol start->diol H2O Present dimer Over-alkylated Product product->dimer Reacts with Epoxide

Caption: Main reaction pathway and common side products.

Troubleshooting Logic Flow

This diagram provides a logical workflow for troubleshooting common issues during the synthesis.

G start Problem Encountered low_yield Low Yield start->low_yield high_impurity High Impurity start->high_impurity incomplete_rxn Check for Incomplete Reaction (TLC/GC) low_yield->incomplete_rxn Yes check_sm Check Starting Material Purity low_yield->check_sm No identify_impurity Identify Impurity (NMR, MS) high_impurity->identify_impurity optimize_cond Optimize Conditions (Time, Temp) incomplete_rxn->optimize_cond is_cis Is it the cis-isomer? identify_impurity->is_cis is_diol Is it the diol? identify_impurity->is_diol is_dimer Is it a dimer? identify_impurity->is_dimer avoid_acid Avoid Acidic Conditions is_cis->avoid_acid Yes use_anhydrous Use Anhydrous Conditions is_diol->use_anhydrous Yes excess_amine Use Excess Amine is_dimer->excess_amine Yes

Caption: A troubleshooting decision tree for the synthesis.

References

Technical Support Center: Purification of trans-4-Aminotetrahydrofuran-3-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of trans-4-Aminotetrahydrofuran-3-ol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound and its derivatives?

The primary challenges stem from the molecule's inherent properties. As a polar amino alcohol, it exhibits high polarity due to the presence of both a hydrophilic alcohol group and a basic amino group.[1] This leads to several purification difficulties:

  • High Solubility in Polar Solvents: This complicates extraction and recrystallization processes, often leading to low recovery yields.[1]

  • Strong Interactions with Silica Gel: The basic amino group interacts strongly with the acidic silica gel commonly used in column chromatography, which can result in significant peak tailing, streaking, and sometimes irreversible adsorption.[1]

  • Potential for "Oiling Out": During recrystallization, the compound may separate as a liquid instead of a solid, a phenomenon known as "oiling out."[1] This is more likely if the solution is cooled too quickly or if the solvent's boiling point is higher than the compound's melting point.[1]

  • Cis/Trans Isomer Separation: Depending on the synthetic route, the crude product may contain the cis-isomer as an impurity, which can be challenging to separate due to similar polarities.

Q2: Which purification technique should I start with for a crude solid sample of this compound?

For a solid crude product, recrystallization is often the most straightforward and scalable initial purification method.[1] If a single solvent is not effective, a two-solvent system can be employed. Alternatively, converting the amine to a salt (e.g., hydrochloride) can modify its solubility profile, potentially facilitating crystallization.[1]

Q3: When is column chromatography the preferred method?

Column chromatography is the next logical step if your compound is an oil or if recrystallization fails to provide the desired purity.[1] Given the high polarity of this compound, you may need to use a polar solvent system or consider alternative stationary phases like alumina or reverse-phase silica.[1]

Q4: Should I consider using a protecting group for purification?

A protecting group strategy is advisable when the high polarity of the amino or hydroxyl group severely hinders purification.[1] For instance, if the compound shows intractable streaking on a silica gel column even with highly polar eluents, protecting the amine with a non-polar group like tert-butoxycarbonyl (Boc) can significantly reduce its polarity. This makes the compound more amenable to standard chromatography on silica gel. However, this adds extra steps of protection and deprotection to your synthesis, which may introduce new impurities.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Compound "oils out" Solution cooled too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Solvent boiling point is higher than the compound's melting point.Choose a solvent with a lower boiling point.
Impurities are preventing crystallization.Attempt a pre-purification step like a quick filtration through a small plug of silica gel.
Low or no crystal formation Solution is not supersaturated.Reduce the amount of solvent used or evaporate some of the solvent.
Cooling is too rapid.Allow for slow cooling. Scratch the inside of the flask with a glass rod to induce nucleation.
Incorrect solvent choice.The compound may be too soluble in the chosen solvent at low temperatures. Perform solvent screening with a range of polar and non-polar solvents.
Poor recovery Compound is significantly soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Premature crystallization during hot filtration.Use a heated funnel and pre-heat the receiving flask. Add a small excess of hot solvent before filtration.
Column Chromatography (Normal Phase)
Problem Possible Cause Solution
Severe peak tailing/streaking Strong interaction between the basic amine and acidic silica gel.Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the eluent.
Inappropriate solvent polarity.Increase the polarity of the eluent system. For highly polar compounds, a gradient elution from a less polar to a more polar solvent system may be necessary.
Compound does not elute Compound is too polar for the chosen eluent system.Switch to a more polar solvent system (e.g., from ethyl acetate/hexanes to methanol/dichloromethane). If still unsuccessful, consider reverse-phase chromatography.
Irreversible adsorption to silica gel.Use a less acidic stationary phase like alumina. Alternatively, protect the amine group to reduce its polarity.
Poor separation of isomers/impurities Insufficient resolution with the current solvent system.Optimize the eluent system by trying different solvent combinations. A shallower solvent gradient can also improve separation.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This is a general protocol and may require optimization based on the impurity profile of your sample.

  • Solvent Selection: Through small-scale trials, identify a suitable solvent or solvent system. For a polar compound like this compound, solvents like isopropanol, ethanol, or a mixture such as ethanol/water could be effective. The ideal solvent should dissolve the compound when hot but have low solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a pre-warmed flask to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography of N-Boc-protected-trans-4-Aminotetrahydrofuran-3-ol

This protocol assumes the amine has been protected with a Boc group to reduce polarity.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent Selection: Determine a suitable eluent system using Thin Layer Chromatography (TLC). A good starting point for the less polar Boc-protected compound is a mixture of ethyl acetate and hexanes. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the desired compound.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude Boc-protected compound in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution: Begin elution with the solvent system determined by TLC. If separation is difficult, a gradient elution can be performed by gradually increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Quantitative Data Summary

CompoundPurification MethodStarting PurityFinal PurityYieldReference
cis-4-AminocyclohexanolColumn ChromatographyMixture (89:11 cis:trans)>98%69%Based on similar compound separation
trans-4-AminocyclohexanolColumn ChromatographyMixture (89:11 cis:trans)>98%6%Based on similar compound separation
trans-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acidCrystallizationNot specified92%70%Based on analogous compound

Visualizations

Experimental Workflow: Purification Strategy Selection

G start Crude Product (this compound) is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Column Chromatography is_solid->column_chromatography No (Oil) recrystallization_ok Is purity sufficient? recrystallization->recrystallization_ok recrystallization_ok->column_chromatography No final_product Pure Product recrystallization_ok->final_product Yes streaking Severe streaking/adsorption? column_chromatography->streaking protecting_group Consider Protecting Group Strategy protecting_group->column_chromatography streaking->final_product No, separation achieved streaking->protecting_group Yes

Caption: Decision workflow for selecting a purification strategy.

Logical Relationship: Troubleshooting Chromatography Issues

G issue Chromatography Issue: Severe Peak Tailing cause Primary Cause: Strong Amine-Silica Interaction issue->cause solution1 Solution 1: Add Basic Modifier to Eluent (e.g., TEA, NH4OH) cause->solution1 solution2 Solution 2: Change Stationary Phase (e.g., Alumina) cause->solution2 solution3 Solution 3: Use Protecting Group (e.g., Boc) cause->solution3 outcome Improved Peak Shape and Separation solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting logic for peak tailing in chromatography.

References

Optimization of reaction conditions for preparing trans-4-Aminotetrahydrofuran-3-ol analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trans-4-Aminotetrahydrofuran-3-ol analogs.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for preparing substituted tetrahydrofurans?

A1: Common strategies for synthesizing substituted tetrahydrofurans include nucleophilic substitution, [3+2] cycloaddition reactions, and oxidative cyclization. The choice of method often depends on the desired substitution pattern and stereochemistry.

Q2: How can I control the diastereoselectivity to obtain the trans configuration of the amino and hydroxyl groups?

A2: Achieving the desired trans stereochemistry is a significant challenge. One effective strategy involves the reduction of a cyclic β-enaminoketone precursor. The choice of reducing agent and reaction conditions can influence the stereochemical outcome. For instance, using sodium in a mixture of THF and isopropyl alcohol has been shown to produce trans-amino alcohols from corresponding enaminoketones.

Q3: I am having trouble with the purification of my highly polar aminotetrahydrofuranol product. What should I do?

A3: The purification of polar amino alcohols can be challenging due to their high polarity and ability to form hydrogen bonds, which can lead to streaking on silica gel chromatography.[1] Consider the following approaches:

  • Recrystallization: If your compound is a solid, recrystallization is often the most effective method for purification.[1]

  • Reverse-Phase Chromatography: If your compound is an oil or if recrystallization fails, reverse-phase chromatography can be a suitable alternative to normal-phase silica gel chromatography.[2]

  • Ion-Exchange Chromatography: This technique is well-suited for separating and purifying charged molecules like amino acids and their derivatives.[3][4]

  • Protecting Groups: Temporarily protecting the polar amino and/or hydroxyl groups with less polar protecting groups (e.g., Boc for the amine) can significantly reduce the compound's polarity, making it more amenable to standard purification techniques like silica gel chromatography.[1][2]

Q4: What are the key parameters to optimize in a reductive amination reaction to form the aminotetrahydrofuran ring?

A4: Key parameters to optimize for a successful reductive amination include:

  • Reducing Agent: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred over sodium borohydride (NaBH₄) as they are more selective for the iminium ion over the starting ketone or aldehyde.[5]

  • pH: The reaction pH should be carefully controlled, as a slightly acidic environment (pH 6-7) typically favors imine formation.[5]

  • Catalyst: If employing catalytic hydrogenation, screening different catalysts (e.g., Pd/C, PtO₂) and optimizing the catalyst loading is important.

  • Temperature and Pressure: These parameters should be systematically varied to find the optimal conditions for your specific substrate.[5]

Troubleshooting Guides

Problem 1: Low Diastereoselectivity (Low ratio of trans to cis product)
Possible Cause Troubleshooting Step
Suboptimal Reducing Agent The choice of reducing agent significantly impacts the stereochemical outcome. If you are using a non-selective reducing agent, consider switching to one known to favor the formation of trans products in similar systems.
Incorrect Reaction Temperature Temperature can influence the kinetic versus thermodynamic control of the reaction. Experiment with running the reaction at different temperatures (e.g., starting at a lower temperature and slowly warming to room temperature) to see if it improves the diastereomeric ratio.
Steric Hindrance The steric bulk of substituents on the tetrahydrofuran ring can influence the direction of hydride attack. Consider if modifying protecting groups or other substituents could favor the desired trans product.
Solvent Effects The polarity and coordinating ability of the solvent can affect the transition state of the reduction. Screen a variety of solvents with different properties.
Problem 2: Incomplete Reaction or Low Yield
Possible Cause Troubleshooting Step
Inactive Reducing Agent Ensure your reducing agent is fresh and has not been deactivated by moisture or improper storage.
Poor Imine Formation (in reductive amination) The equilibrium between the ketone/aldehyde and the amine may not favor imine formation. To drive the reaction forward, try removing water using a Dean-Stark trap or molecular sieves. You can also consider pre-forming the imine before adding the reducing agent.[5]
Catalyst Deactivation (in catalytic hydrogenation) The catalyst can be poisoned by the amine substrate or product. Try increasing the catalyst loading or using a more robust catalyst.[5]
Unfavorable Reaction Conditions Systematically optimize the reaction temperature, pressure (for hydrogenation), and pH to find the optimal conditions for your specific substrate.[5]
Problem 3: Difficulty with Product Purification
Possible Cause Troubleshooting Step
High Polarity of the Product As discussed in the FAQs, the high polarity of aminotetrahydrofuranols makes them difficult to purify by standard silica gel chromatography.[1]
1. Recrystallization: Attempt recrystallization from various solvent systems.
2. Reverse-Phase Chromatography: Use reverse-phase HPLC or flash chromatography.
3. Ion-Exchange Chromatography: This method is effective for purifying compounds with acidic or basic functional groups.[3]
4. Protecting Groups: Protect the amino and/or hydroxyl groups to decrease polarity, purify the protected compound, and then deprotect.[1][2]
Product is an Oil If the product is an oil and cannot be recrystallized, chromatography is the primary option. If standard methods fail, consider derivatization to a crystalline solid (e.g., a salt), which can then be purified by recrystallization and converted back to the free base.
Streaking on TLC and Column Chromatography Streaking is a common issue with polar and basic compounds on silica gel.[1][2] To mitigate this, add a small amount of a basic modifier like triethylamine or ammonia to the eluent.

Experimental Protocols

Representative Protocol: Diastereoselective Reduction of a β-Enaminoketone

This protocol is adapted from the synthesis of trans-3-aminocyclohexanols and can be a starting point for the synthesis of this compound analogs from a suitable β-enaminoketone precursor.

Step 1: Synthesis of the β-Enaminoketone Precursor

A solution of the starting β-diketone (1.0 eq) and the desired amine (1.1 eq) in toluene is refluxed for 3 hours with azeotropic removal of water using a Dean-Stark trap. After cooling, the solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization to afford the β-enaminoketone.

Step 2: Diastereoselective Reduction

The β-enaminoketone (1.0 eq) is dissolved in a mixture of isopropyl alcohol and tetrahydrofuran (THF). The solution is cooled to 0 °C, and small pieces of metallic sodium (excess) are added portion-wise. The reaction mixture is stirred and allowed to warm to room temperature until the reaction is complete as monitored by TLC. The unreacted sodium is carefully removed, and the reaction is quenched with a saturated aqueous solution of NH₄Cl. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude product can then be purified by column chromatography or recrystallization to separate the cis and trans diastereomers.

Data Presentation

Table 1: Optimization of Reductive Amination Conditions (Representative Data)
EntryReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1NaBH₄Methanol251245
2NaBH₃CNMethanol/AcOH251278
3NaBH(OAc)₃Dichloromethane25885
4H₂ (50 psi), Pd/CEthanol502492
5H₂ (50 psi), PtO₂Ethanol502488

Note: This table presents representative data from analogous reductive amination reactions to illustrate the effect of different reagents and conditions. Actual results will vary depending on the specific substrate.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_reduction Diastereoselective Reduction cluster_purification Purification start β-Diketone + Amine reflux Reflux in Toluene (Dean-Stark) start->reflux enaminoketone β-Enaminoketone reflux->enaminoketone reduction Sodium, THF/Isopropanol enaminoketone->reduction workup Aqueous Workup (NH4Cl quench) reduction->workup crude Crude cis/trans Amino Alcohol workup->crude chromatography Column Chromatography or Recrystallization crude->chromatography trans_product This compound Analog chromatography->trans_product cis_product cis Isomer chromatography->cis_product

Caption: Synthetic workflow for this compound analogs.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Diastereoselectivity? cause1 Suboptimal Reducing Agent start->cause1 cause2 Incorrect Temperature start->cause2 cause3 Steric Hindrance start->cause3 solution1 Screen Different Reducing Agents cause1->solution1 solution2 Vary Reaction Temperature cause2->solution2 solution3 Modify Substituents cause3->solution3

Caption: Troubleshooting logic for low diastereoselectivity.

References

Technical Support Center: Overcoming Solubility Challenges with trans-4-Aminotetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with trans-4-Aminotetrahydrofuran-3-ol in organic solvents.

Predicted Solubility of this compound in Common Organic Solvents

The following table summarizes the predicted solubility of this compound at 25°C. These values are computationally derived and should be used as a guide for solvent selection. Experimental verification is recommended.

SolventPredicted Solubility (g/L)Classification
Dimethyl Sulfoxide (DMSO)250 - 500Very Soluble
Dimethylformamide (DMF)100 - 250Freely Soluble
Methanol50 - 100Soluble
Ethanol20 - 50Sparingly Soluble
Isopropanol10 - 20Slightly Soluble
n-Butanol5 - 10Slightly Soluble
Acetonitrile5 - 10Slightly Soluble
Tetrahydrofuran (THF)1 - 5Very Slightly Soluble
Acetone1 - 5Very Slightly Soluble
Ethyl Acetate< 1Practically Insoluble
Dichloromethane< 1Practically Insoluble
Chloroform< 1Practically Insoluble
Toluene< 1Practically Insoluble
Hexane< 1Insoluble

Note: These predictions are based on cheminformatics models and the polar nature of this compound, which features hydrogen bond donors and acceptors.

Troubleshooting Guide for Solubility Issues

This guide addresses common problems encountered when dissolving this compound.

Problem 1: The compound is not dissolving in a chosen polar solvent (e.g., Methanol, Ethanol).

  • Possible Cause: The concentration may be too high for the selected solvent at room temperature.

  • Solution:

    • Increase Temperature: Gently warm the mixture. For many polar compounds, solubility increases with temperature.[1] Start with a temperature around 40-50°C and monitor for dissolution. Be cautious of solvent evaporation.

    • Sonication: Use an ultrasonic bath to provide energy to break down the crystal lattice and enhance solvation.

    • Solvent Polarity Adjustment: If the compound remains insoluble, consider a more polar solvent. Based on predictions, DMSO and DMF offer significantly higher solubility.

    • Co-solvent System: Add a small amount of a stronger polar solvent (e.g., DMSO) to your primary solvent to increase its overall solvating power.

Problem 2: The compound precipitates out of solution over time.

  • Possible Cause: The solution was supersaturated at a higher temperature and is now cooling to a temperature where solubility is lower.

  • Solution:

    • Maintain Temperature: If the downstream application allows, maintain the solution at the elevated temperature at which the compound dissolved.

    • Use a Co-solvent: The addition of a co-solvent in which the compound is more soluble can help to stabilize the solution at lower temperatures.

    • Prepare Fresh Solutions: If storage is an issue, prepare fresh solutions as needed for your experiments.

Problem 3: The compound needs to be dissolved in a non-polar solvent for a specific application (e.g., NMR analysis in CDCl₃).

  • Possible Cause: Direct dissolution in a non-polar solvent is challenging due to the high polarity of this compound.

  • Solution:

    • Solvent System for NMR: Dissolve the compound in a minimal amount of deuterated DMSO (d₆-DMSO) and then dilute with the non-polar deuterated solvent (e.g., CDCl₃). This can sometimes provide a homogeneous solution for NMR analysis, although the residual DMSO peak will be present.

    • Chemical Modification (for derivatization): If permissible for the experimental goal, consider derivatizing the polar functional groups (amine and hydroxyl) to create a less polar analog that is more soluble in non-polar solvents. This is an advanced technique and should be approached with a clear understanding of the chemical transformations involved.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in many common organic solvents?

A1: this compound is a highly polar molecule. Its structure contains both an amine (-NH₂) and a hydroxyl (-OH) group, which can act as hydrogen bond donors, as well as an ether oxygen and the nitrogen of the amine group which can act as hydrogen bond acceptors. This high polarity means it interacts strongly with other polar molecules, like itself, making it challenging to dissolve in less polar or non-polar organic solvents. The principle of "like dissolves like" is key here; polar compounds dissolve best in polar solvents.[2]

Q2: What is the best starting solvent for dissolving this compound?

A2: Based on predictive models and its chemical structure, Dimethyl Sulfoxide (DMSO) is the best starting solvent due to its high polarity and hydrogen bond accepting capabilities. Dimethylformamide (DMF) is also an excellent choice. For applications where these solvents are not suitable, methanol would be the next best option.

Q3: Can I use the hydrochloride salt form of this compound to improve solubility in organic solvents?

A3: Generally, converting a free base to its hydrochloride salt increases its polarity and aqueous solubility. However, it will likely decrease its solubility in most organic solvents, especially non-polar ones. The free base form is typically more soluble in organic solvents than the hydrochloride salt.

Q4: How does temperature affect the solubility of this compound?

A4: For most solid solutes dissolving in liquid solvents, an increase in temperature will increase solubility.[1] This is because the added thermal energy helps to overcome the intermolecular forces in the solid crystal lattice and promotes mixing with the solvent. This principle can be applied to enhance the solubility of this compound in polar organic solvents.

Experimental Protocols

Protocol 1: Standard Method for Determining Qualitative Solubility

Objective: To quickly assess the solubility of this compound in a range of solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., DMSO, DMF, Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Hexane)

  • Small vials or test tubes

  • Vortex mixer

  • Spatula

  • Pipettes

Methodology:

  • Add approximately 10 mg of this compound to a clean, dry vial.

  • Add 1 mL of the chosen solvent to the vial.

  • Vortex the mixture vigorously for 1-2 minutes at room temperature.

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Partially Soluble: Some solid remains undissolved.

    • Insoluble: The solid does not appear to dissolve at all.

  • If the compound is partially soluble or insoluble, gently warm the vial to approximately 40-50°C and vortex again. Observe any changes in solubility.

  • Record your observations for each solvent.

Protocol 2: Preparation of a Stock Solution in a Polar Aprotic Solvent

Objective: To prepare a concentrated stock solution of this compound for further dilution.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Analytical balance

  • Volumetric flask

  • Magnetic stirrer and stir bar (optional)

  • Ultrasonic bath (optional)

Methodology:

  • Accurately weigh the desired amount of this compound.

  • Transfer the solid to a volumetric flask of the appropriate size.

  • Add a portion of the solvent (DMSO or DMF), approximately half of the final volume.

  • Agitate the flask to dissolve the compound. A magnetic stirrer can be used for this purpose. If dissolution is slow, the flask can be placed in an ultrasonic bath for 10-15 minutes.

  • Once the solid is completely dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Invert the flask several times to ensure a homogeneous solution.

Visualizations

experimental_workflow start Start: Undissolved Compound choose_solvent Choose Appropriate Solvent (e.g., DMSO, DMF, Methanol) start->choose_solvent add_compound Add Compound to Solvent choose_solvent->add_compound agitate Agitate at Room Temperature (Vortex/Stir) add_compound->agitate observe Observe Solubility agitate->observe soluble Completely Soluble observe->soluble Yes not_soluble Partially Soluble or Insoluble observe->not_soluble No heat Apply Gentle Heat (40-50°C) not_soluble->heat sonicate Use Ultrasonic Bath not_soluble->sonicate re_observe Re-observe Solubility heat->re_observe sonicate->re_observe final_soluble Completely Soluble re_observe->final_soluble Yes troubleshoot Troubleshoot Further (Consider stronger solvent) re_observe->troubleshoot No

Caption: A workflow for dissolving this compound.

logical_relationship compound This compound (Highly Polar) polar_solvents Polar Solvents (e.g., DMSO, Methanol) compound->polar_solvents 'Like Dissolves Like' nonpolar_solvents Non-Polar Solvents (e.g., Toluene, Hexane) compound->nonpolar_solvents Mismatched Polarity high_solubility High Solubility polar_solvents->high_solubility low_solubility Low Solubility nonpolar_solvents->low_solubility

Caption: The "Like Dissolves Like" principle for solubility.

References

Technical Support Center: Chiral Separation of trans-4-Aminotetrahydrofuran-3-ol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chiral separation of trans-4-Aminotetrahydrofuran-3-ol enantiomers.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Enzymatic Resolution.

High-Performance Liquid Chromatography (HPLC)

Issue: Poor or No Resolution of Enantiomers

Possible Cause Suggested Solution
Inappropriate Chiral Stationary Phase (CSP) The selection of the CSP is critical. For a polar compound like this compound, polysaccharide-based (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based (e.g., teicoplanin, vancomycin) CSPs are recommended. If initial screening fails, a different type of CSP should be evaluated.
Suboptimal Mobile Phase Composition Normal Phase: Vary the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., ethanol, isopropanol). Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid - TFA, diethylamine - DEA) can significantly impact selectivity.[1] Reversed-Phase: Adjust the pH of the aqueous buffer. The pH should be controlled to be at least 1-2 units away from the pKa of the analyte to ensure a consistent ionization state.[1] Modify the organic modifier (e.g., acetonitrile, methanol) percentage.
Incorrect Column Temperature Temperature affects the thermodynamics of the chiral recognition process. Generally, lower temperatures can enhance enantioselectivity.[1] Experiment with a temperature range (e.g., 10°C to 40°C) to find the optimal condition.
Low Column Efficiency This can be caused by a void in the column, a blocked frit, or degradation of the stationary phase. First, try reversing the column and flushing with an appropriate solvent. If the problem persists, the column may need to be replaced.

Issue: Peak Tailing or Poor Peak Shape

Possible Cause Suggested Solution
Secondary Interactions with Stationary Phase For basic compounds like this compound, interactions with residual silanol groups on the silica support can cause tailing. Add a basic modifier like 0.1% DEA to the mobile phase to mitigate these interactions.[1]
Sample Overload The concentration of the sample injected onto the column is too high, leading to saturation of the stationary phase. Reduce the sample concentration and/or the injection volume.
Inappropriate Sample Solvent The sample solvent should be of similar or weaker strength than the mobile phase to ensure good peak shape. Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.
Supercritical Fluid Chromatography (SFC)

Issue: Unstable Retention Times

Possible Cause Suggested Solution
Fluctuations in Back Pressure Ensure the back pressure regulator is functioning correctly and providing a stable pressure. Inconsistent pressure will lead to variable fluid density and, consequently, shifting retention times.
Temperature Variations The column and fluid temperature must be precisely controlled. Use a column oven and ensure the system is fully equilibrated before starting a sequence of injections.
Water Content in the Mobile Phase Small amounts of water can significantly affect the polarity of the supercritical fluid mobile phase, leading to retention time instability, especially for polar analytes. Use high-purity CO2 and dry organic modifiers.

Issue: Poor Resolution

Possible Cause Suggested Solution
Incorrect Modifier/Additive Combination The choice and percentage of the organic modifier (e.g., methanol, ethanol) are crucial. For polar and basic compounds, the addition of a basic additive (e.g., DEA, isopropylamine) is often necessary to improve peak shape and selectivity.
Suboptimal Temperature and Pressure Systematically vary the back pressure and temperature. Higher pressure generally increases the mobile phase density and elution strength, which can sometimes reduce resolution. Lower temperatures often improve enantioselectivity.
Enzymatic Resolution

Issue: Low or No Enantioselectivity (Low Enantiomeric Excess - ee)

Possible Cause Suggested Solution
Inappropriate Enzyme Lipases are commonly used for the resolution of amino alcohols. Candida antarctica lipase B (CALB) is a good starting point. If selectivity is low, screen other lipases such as those from Pseudomonas cepacia or Candida rugosa.
Unsuitable Acyl Donor The choice of acyl donor for transesterification is critical. Simple vinyl esters (e.g., vinyl acetate) are often effective. Varying the chain length and steric bulk of the acyl donor can impact enantioselectivity.
Suboptimal Solvent The solvent can significantly influence enzyme activity and selectivity. Screen a range of organic solvents with varying polarities, such as hexane, toluene, and tert-butyl methyl ether (TBME).
Incorrect Reaction Temperature Enzyme activity and selectivity are temperature-dependent. Optimize the reaction temperature, typically in the range of 25°C to 50°C.

Issue: Slow Reaction Rate

Possible Cause Suggested Solution
Low Enzyme Activity Increase the amount of enzyme used in the reaction. Ensure the enzyme is not denatured and has been stored correctly.
Poor Substrate Solubility The substrate may have low solubility in the chosen organic solvent. Try a different solvent or a co-solvent system to improve solubility.
Presence of Inhibitors Ensure all reagents and solvents are of high purity and free from potential enzyme inhibitors.

Frequently Asked Questions (FAQs)

Q1: Which chiral separation technique is best for this compound?

A1: Both chromatographic methods (HPLC and SFC) and enzymatic resolution can be effective. The choice depends on the scale of the separation and the available equipment.

  • HPLC and SFC are well-suited for both analytical and preparative scale separations and offer high resolution. SFC is often faster and uses less organic solvent than HPLC.

  • Enzymatic resolution is an excellent technique for preparative scale synthesis of enantiopure material, often with high enantioselectivity.

Q2: What are the recommended starting conditions for a chiral HPLC method?

A2: For a polar amino alcohol like this compound, a good starting point would be:

  • Column: A polysaccharide-based CSP such as one derived from amylose or cellulose.

  • Mobile Phase (Normal Phase): A mixture of hexane or heptane with ethanol or isopropanol as a modifier (e.g., 80:20 v/v). The addition of a small amount of a basic additive like 0.1% DEA is highly recommended to improve peak shape.

  • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.

  • Temperature: 25°C.

Q3: For enzymatic resolution, how can I easily separate the product from the unreacted enantiomer?

A3: In a typical lipase-catalyzed acylation, one enantiomer is converted to an ester while the other remains as an alcohol. The difference in polarity between the ester and the alcohol allows for easy separation by standard column chromatography.

Q4: My resolution is good, but the peaks are broad. How can I improve peak efficiency?

A4: For HPLC and SFC, broad peaks can indicate a few issues:

  • Low Flow Rate: While lower flow rates can sometimes improve resolution, they can also lead to broader peaks due to diffusion. Optimize the flow rate for your specific column and conditions.

  • Extra-column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow as possible to minimize peak broadening.

  • Column Contamination: Adsorbed impurities on the column can lead to poor peak shape. Flush the column with a strong solvent to clean it.

Q5: Can I use the same chiral column for both normal-phase and reversed-phase separations?

A5: This depends on the type of chiral stationary phase. Polysaccharide-based CSPs that are "immobilized" or "covalently bonded" to the silica support are generally robust and can be used with a wider range of solvents, allowing for switching between normal-phase and reversed-phase conditions. However, "coated" polysaccharide CSPs have more solvent restrictions, and using an incompatible solvent can permanently damage the column. Always check the manufacturer's instructions for your specific column.

Experimental Protocols

Chiral HPLC Method Development Protocol

This protocol outlines a general procedure for developing a chiral HPLC method for the separation of this compound enantiomers.

1.1. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral columns (e.g., polysaccharide-based, macrocyclic glycopeptide-based).

  • HPLC-grade solvents: hexane, isopropanol, ethanol, acetonitrile, water.

  • Additives: trifluoroacetic acid (TFA), diethylamine (DEA).

  • Racemic this compound standard.

1.2. Initial Screening Protocol:

  • Prepare a stock solution of racemic this compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Select a chiral column (e.g., a cellulose-based CSP).

  • Equilibrate the column with the initial mobile phase (e.g., 90:10 hexane:isopropanol with 0.1% DEA) at a flow rate of 1.0 mL/min for at least 30 minutes.

  • Set the column temperature to 25°C.

  • Inject 5-10 µL of the standard solution.

  • Monitor the separation at a suitable wavelength (e.g., 210 nm, as the analyte lacks a strong chromophore).

  • If no separation is observed, systematically vary the mobile phase composition by increasing the modifier percentage in 5% increments.

  • If separation is still not achieved, screen other chiral columns and mobile phase systems (e.g., reversed-phase with a macrocyclic glycopeptide column).

Enzymatic Resolution Protocol

This protocol provides a general method for the lipase-catalyzed kinetic resolution of this compound.

2.1. Materials and Equipment:

  • Lipase (e.g., Novozym 435 - immobilized Candida antarctica lipase B).

  • Racemic this compound.

  • Acyl donor (e.g., vinyl acetate).

  • Anhydrous organic solvent (e.g., tert-butyl methyl ether - TBME).

  • Reaction vessel with a magnetic stirrer and temperature control.

  • Analytical equipment for monitoring the reaction (e.g., chiral HPLC or GC).

2.2. General Procedure:

  • To a solution of racemic this compound (1 equivalent) in anhydrous TBME, add the lipase (e.g., 10-20 mg per mmol of substrate).

  • Add the acyl donor (e.g., vinyl acetate, 1.5 equivalents).

  • Stir the mixture at a constant temperature (e.g., 30°C).

  • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the enantiomeric excess (ee) of the substrate and product.

  • Stop the reaction at approximately 50% conversion to obtain both the unreacted enantiomer and the acylated product in high enantiomeric purity.

  • Filter off the enzyme.

  • Remove the solvent under reduced pressure.

  • Separate the resulting acylated product from the unreacted alcohol by column chromatography on silica gel.

Data Presentation

Table 1: Representative Chiral HPLC and SFC Screening Conditions
Technique Chiral Stationary Phase (CSP) Mobile Phase Flow Rate (mL/min) Temperature (°C) Expected Outcome
HPLC Amylose tris(3,5-dimethylphenylcarbamate)Heptane/Ethanol (90/10) + 0.1% DEA1.025Baseline or partial separation of enantiomers.
HPLC Cellulose tris(3,5-dichlorophenylcarbamate)Hexane/Isopropanol (85/15) + 0.1% DEA1.020Potential for good resolution.
SFC Immobilized Amylose CSPCO2/Methanol (80/20) + 0.2% Isopropylamine3.035Fast separation with good peak shape.
SFC Immobilized Cellulose CSPCO2/Ethanol (85/15) + 0.3% DEA4.040Alternative selectivity to amylose phases.
Table 2: Typical Enzymatic Resolution Results
Enzyme Acyl Donor Solvent Temperature (°C) Approx. Time to 50% Conversion Enantiomeric Excess (ee) of Substrate/Product
Candida antarctica Lipase B (CALB)Vinyl AcetateTBME304-8 hours>95%
Pseudomonas cepacia Lipase (PSL)Ethyl AcetateToluene4012-24 hoursVariable, requires optimization.

Visualizations

HPLC_Troubleshooting_Workflow start Poor or No Resolution check_csp Is the CSP appropriate for a polar amino alcohol? start->check_csp csp_ok Yes check_csp->csp_ok Yes csp_no No check_csp->csp_no No check_mobile_phase Is the mobile phase optimized? csp_ok->check_mobile_phase select_new_csp Screen different CSPs (e.g., polysaccharide, macrocyclic glycopeptide). csp_no->select_new_csp select_new_csp->check_csp mp_ok Yes check_mobile_phase->mp_ok Yes mp_no No check_mobile_phase->mp_no No check_temp Is the temperature optimized? mp_ok->check_temp optimize_mp Vary modifier ratio. Add acidic/basic additives. mp_no->optimize_mp optimize_mp->check_mobile_phase temp_ok Yes check_temp->temp_ok Yes temp_no No check_temp->temp_no No check_efficiency Is column efficiency adequate? temp_ok->check_efficiency optimize_temp Screen a range of temperatures (e.g., 10-40°C). temp_no->optimize_temp optimize_temp->check_temp eff_ok Yes check_efficiency->eff_ok Yes eff_no No check_efficiency->eff_no No resolved Resolution Achieved eff_ok->resolved troubleshoot_eff Flush column. Check for voids. Replace if necessary. eff_no->troubleshoot_eff troubleshoot_eff->check_efficiency

Caption: Troubleshooting workflow for poor enantiomeric resolution in HPLC.

Enzymatic_Resolution_Workflow start Start: Racemic this compound dissolve Dissolve in anhydrous organic solvent (e.g., TBME). start->dissolve add_enzyme Add Lipase (e.g., CALB). dissolve->add_enzyme add_acyl_donor Add Acyl Donor (e.g., Vinyl Acetate). add_enzyme->add_acyl_donor react Stir at controlled temperature (e.g., 30°C). add_acyl_donor->react monitor Monitor reaction by chiral HPLC/GC until ~50% conversion. react->monitor stop_reaction Stop Reaction. Filter to remove enzyme. monitor->stop_reaction concentrate Concentrate the filtrate. stop_reaction->concentrate separate Separate enantiomers by column chromatography. concentrate->separate product1 Enantiomer 1 (Acylated) separate->product1 product2 Enantiomer 2 (Unreacted Alcohol) separate->product2

Caption: General workflow for the enzymatic kinetic resolution.

References

Stability problems of trans-4-Aminotetrahydrofuran-3-ol under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of trans-4-Aminotetrahydrofuran-3-ol under various experimental conditions. This resource is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability challenges.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues with this compound under acidic conditions?

Under acidic conditions, this compound may be susceptible to two primary degradation pathways: acid-catalyzed dehydration of the secondary alcohol and, under more forcing conditions, cleavage of the tetrahydrofuran ring. The secondary amine will be protonated to form an ammonium salt, which is generally stable but may influence the molecule's overall reactivity and solubility.

Q2: What degradation products might be expected in acidic media?

Based on the structure, the major degradation product anticipated under mild acidic conditions is the corresponding unsaturated aminotetrahydrofuran, resulting from the elimination of water from the C3 and C4 positions. Under harsher acidic conditions (e.g., strong acid, elevated temperature), cleavage of the ether linkage could lead to the formation of various ring-opened derivatives.

Q3: Is this compound stable under basic conditions?

This compound is expected to be more stable under basic conditions compared to acidic conditions. The secondary alcohol and the tetrahydrofuran ether linkage are generally stable in the presence of base. The secondary amine will be in its free base form and can act as a nucleophile, but it is not typically a pathway for degradation unless reactive species are present.

Q4: Could oxidation be a concern for the stability of this molecule?

Yes, the secondary alcohol group can be susceptible to oxidation, leading to the formation of the corresponding ketone, 4-aminotetrahydrofuran-3-one. This can occur in the presence of oxidizing agents or through auto-oxidation over time, particularly if exposed to air and light.

Q5: How should I store this compound to ensure its stability?

To minimize degradation, it is recommended to store this compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). This will help to mitigate potential acid-catalyzed degradation from atmospheric CO2 and moisture, as well as oxidation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of starting material with the appearance of a new, less polar spot on TLC/peak in HPLC after treatment with acid. Acid-catalyzed dehydration of the secondary alcohol.Neutralize the reaction mixture carefully. Confirm the structure of the new compound by NMR and MS. To avoid this, consider using a protecting group for the alcohol if the reaction conditions are acidic.
Complex mixture of products observed after exposure to strong acid and heat. Cleavage of the tetrahydrofuran ring in addition to other degradation pathways.Avoid harsh acidic conditions and high temperatures. If acidic conditions are necessary, use a milder acid or a shorter reaction time at a lower temperature.
Formation of a new product with a carbonyl signal in IR or 13C NMR spectroscopy. Oxidation of the secondary alcohol to a ketone.Ensure reactions are carried out under an inert atmosphere. Use degassed solvents. If oxidation is suspected, confirm the presence of a ketone by spectroscopic methods.
Inconsistent results or appearance of impurities in older samples. Instability during storage.Re-analyze the purity of the starting material before use. Store the compound under an inert atmosphere in a tightly sealed container in a cool, dark place.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

Objective: To assess the stability of this compound in an acidic environment and to identify potential degradation products.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a concentration of 1 mg/mL.

  • In separate vials, add an equal volume of the stock solution to an equal volume of 0.1 M HCl and 1 M HCl.

  • Incubate the vials at room temperature and at an elevated temperature (e.g., 60 °C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Neutralize the aliquot with an appropriate amount of a suitable base (e.g., 0.1 M NaOH or 1 M NaOH).

  • Analyze the samples by a stability-indicating method, such as reverse-phase HPLC with UV detection or LC-MS.

  • Compare the chromatograms of the stressed samples to that of the time-zero sample to identify any new peaks corresponding to degradation products.

  • Characterize any significant degradation products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: Forced Degradation Study under Basic Conditions

Objective: To evaluate the stability of this compound under basic conditions.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a concentration of 1 mg/mL.

  • In separate vials, add an equal volume of the stock solution to an equal volume of 0.1 M NaOH and 1 M NaOH.

  • Incubate the vials at room temperature and at an elevated temperature (e.g., 60 °C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Neutralize the aliquot with an appropriate amount of a suitable acid (e.g., 0.1 M HCl or 1 M HCl).

  • Analyze the samples by a stability-indicating HPLC or LC-MS method.

  • Compare the results with the time-zero sample to assess the extent of degradation, if any.

Visualizing Potential Degradation Pathways

The following diagrams illustrate the hypothesized degradation pathways of this compound under acidic and oxidative conditions.

G cluster_acid Acid-Catalyzed Degradation start_acid This compound protonation Protonation of Alcohol start_acid->protonation H+ water_loss Loss of Water protonation->water_loss - H2O ring_opening Ring Opening Product(s) (Harsh Conditions) protonation->ring_opening Strong Acid, Heat deprotonation Deprotonation water_loss->deprotonation product_alkene Unsaturated Product deprotonation->product_alkene

Caption: Hypothesized acid-catalyzed degradation pathway.

G cluster_oxidation Oxidative Degradation start_ox This compound product_ketone 4-Aminotetrahydrofuran-3-one start_ox->product_ketone [O]

Caption: Potential oxidative degradation pathway.

G cluster_workflow Forced Degradation Experimental Workflow prep Prepare Stock Solution (1 mg/mL) stress Expose to Stress Conditions (Acid/Base, Temp) prep->stress sample Sample at Time Points stress->sample neutralize Neutralize Sample sample->neutralize analyze Analyze by HPLC/LC-MS neutralize->analyze characterize Characterize Degradants (MS, NMR) analyze->characterize If Degradation > Threshold

Caption: General experimental workflow for forced degradation studies.

Technical Support Center: Identification of Impurities in Commercial trans-4-Aminotetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial trans-4-Aminotetrahydrofuran-3-ol. The information provided will assist in the identification and characterization of potential impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in commercial this compound?

A1: Commercial this compound may contain several types of impurities stemming from the synthetic route and degradation. These can be broadly categorized as:

  • Process-Related Impurities: Arising from the manufacturing process, these may include residual starting materials, intermediates, reagents, and byproducts from side reactions.

  • Diastereomers: The most common impurity is likely the cis-isomer, cis-4-Aminotetrahydrofuran-3-ol, due to incomplete stereochemical control during synthesis.

  • Degradation Products: These can form during storage or handling and may result from oxidation of the amine or alcohol functionalities.[1]

Q2: Which analytical techniques are most suitable for identifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Particularly with mass spectrometry detection (HPLC-MS), this is a powerful tool for separating and identifying polar, non-volatile impurities. Hydrophilic Interaction Liquid Chromatography (HILIC) is often well-suited for highly polar compounds like amino alcohols.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile impurities. For non-volatile compounds like the target molecule and its likely impurities, derivatization (e.g., silylation) is necessary to increase volatility.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of unknown impurities once they have been isolated or are present in sufficient quantity.[6][7][8]

Q3: How can I differentiate between the trans and cis isomers of 4-Aminotetrahydrofuran-3-ol?

A3: Chiral HPLC is the most effective method for separating and quantifying diastereomers.[9][10] Specific chiral stationary phases (CSPs) can resolve the cis and trans isomers. Additionally, ¹H NMR spectroscopy can be used to distinguish between the isomers based on the coupling constants of the protons on the tetrahydrofuran ring.

Q4: What are the typical storage conditions to minimize the formation of degradation products?

A4: To minimize degradation, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon). This helps to prevent oxidation of the amine and alcohol groups.[1][11]

Troubleshooting Guides

HPLC Analysis: Peak Tailing

Problem: My HPLC chromatogram for this compound shows significant peak tailing.

dot

Caption: Troubleshooting workflow for HPLC peak tailing.

GC-MS Analysis: No or Poor Detection

Problem: I am not detecting this compound or its impurities by GC-MS.

dot```dot graph Troubleshooting_GCMS_Detection { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Nodes Start [label="No/Poor Detection in GC-MS", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Derivatization [label="Was the sample derivatized?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Perform_Derivatization [label="Perform silylation (e.g., with MSTFA)\nto increase volatility.", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Injector_Temp [label="Is the injector temperature\noptimized?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Injector_Temp [label="Optimize injector temperature to prevent\nanalyte degradation.", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Column_Polarity [label="Is the column polarity appropriate?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Select_Polar_Column [label="Use a mid- to high-polarity column\nfor better separation of polar derivatives.", fillcolor="#F1F3F4", fontcolor="#202124"]; End_Good [label="Detection Improved", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; End_Bad [label="Issue Persists:\nCheck MS parameters and\nsystem integrity.", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Check_Derivatization; Check_Derivatization -> Perform_Derivatization [label="No"]; Perform_Derivatization -> Check_Injector_Temp; Check_Derivatization -> Check_Injector_Temp [label="Yes"]; Check_Injector_Temp -> Optimize_Injector_Temp [label="No"]; Optimize_Injector_Temp -> Check_Column_Polarity; Check_Injector_Temp -> Check_Column_Polarity [label="Yes"]; Check_Column_Polarity -> Select_Polar_Column [label="No"]; Select_Polar_Column -> End_Good; Check_Column_Polarity -> End_Bad [label="Yes"]; }

Caption: Experimental workflow for HPLC-MS impurity profiling.

Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of the commercial this compound in 1 mL of the initial mobile phase (e.g., 95:5 Acetonitrile:Water with 0.1% formic acid).

  • Chromatographic Conditions:

    • Column: A HILIC column (e.g., amide-based stationary phase) with dimensions of approximately 2.1 x 100 mm and a particle size of less than 3 µm is recommended for good retention of this polar analyte. [2] * Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at high organic content (e.g., 95% B) and decrease to around 40% B over 15-20 minutes to elute polar impurities.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30 °C.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: A full scan from m/z 50 to 500 to detect all potential impurities. Targeted MS/MS analysis can be performed on the major peaks to obtain structural information.

GC-MS Method for Volatile Impurities (after derivatization)

Methodology:

  • Derivatization (Silylation):

    • Dry a known amount of the sample (e.g., 1 mg) under a stream of nitrogen.

    • Add 100 µL of a silylating agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 100 µL of a suitable solvent (e.g., acetonitrile). [4][5] * Heat the mixture at 60-80 °C for 30-60 minutes to ensure complete derivatization of the amine and alcohol groups.

  • GC Conditions:

    • Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all derivatized components.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-600.

    • Identification: Compare the obtained mass spectra with spectral libraries (e.g., NIST) for identification of known impurities.

NMR Spectroscopy for Structural Elucidation

Methodology:

  • Sample Preparation: Dissolve a sufficient amount of the isolated impurity or the bulk material in a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to observe the proton signals and their couplings.

    • Acquire a ¹³C NMR spectrum to determine the number of unique carbon atoms.

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) can provide information about longer-range C-H correlations, which is crucial for piecing together the molecular structure.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and correlations to elucidate the structure of the impurity. Compare the data with known spectra if available.

References

Troubleshooting guide for reactions involving trans-4-Aminotetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for common issues encountered in reactions involving trans-4-Aminotetrahydrofuran-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound?

Due to its structure, which includes a polar hydroxyl group and a basic amino group, the main challenges are its high polarity and water solubility.[1] This can lead to difficulties in:

  • Purification: The compound may streak on normal-phase silica gel and be difficult to extract from aqueous solutions.[1]

  • Selective Reactions: The presence of two nucleophilic sites (amine and alcohol) requires careful selection of reaction conditions to achieve selectivity.

  • Side Reactions: The tetrahydrofuran ring can be susceptible to ring-opening under strong acidic conditions, although this is less common than with epoxides.

Q2: How can I purify crude this compound or its highly polar derivatives?

Purification can be challenging due to the compound's high polarity.[1] Consider the following approaches:

  • Recrystallization: If the compound is a solid, recrystallization is the most straightforward method. Experiment with different solvent systems, such as isopropanol/heptane or ethanol/ether.

  • Column Chromatography: Standard silica gel chromatography can be problematic. If you must use it, consider a polar mobile phase (e.g., DCM/Methanol with a small amount of ammonium hydroxide to prevent streaking). Reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient is often more effective for highly polar compounds.[1]

  • Ion-Exchange Chromatography: This technique can be very effective for separating amino alcohols from non-ionic impurities.

  • Salt Formation: Converting the molecule to its hydrochloride or another salt can modify its solubility, potentially aiding in purification by precipitation.

Q3: For a reaction, which group will react first, the amine or the alcohol?

The primary amino group is generally more nucleophilic than the secondary hydroxyl group.[2] Therefore, in reactions with electrophiles like acyl chlorides or alkyl halides under neutral or basic conditions, the amine is expected to react preferentially.[2]

Q4: How can I ensure selective N-acylation over O-acylation?

Selective N-acylation is typically favored due to the higher nucleophilicity of the amine.[2] To maximize selectivity:

  • Use Mild Conditions: Conduct the reaction at low temperatures (e.g., 0 °C to room temperature) with a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Choice of Reagent: Using an acyl chloride or anhydride with 1 equivalent of base will favor N-acylation. Standard peptide coupling reagents (HATU, HOBt/EDC) are also designed for selective amide bond formation.

  • Protecting Groups: For complete certainty, protect the hydroxyl group with a suitable protecting group (e.g., a silyl ether like TBDMS) before carrying out the acylation.

Q5: What is the best way to protect the amino group while leaving the hydroxyl group free for a reaction?

The use of di-tert-butyl dicarbonate ((Boc)₂O) is the most common and effective method for protecting the amino group.[3] The reaction is typically high-yielding and can be run under mild basic conditions, which will not affect the hydroxyl group.[2][4]

Troubleshooting Guides

Low Yield in N-Acylation / Amide Coupling Reactions
Symptom Possible Cause Suggested Solution
Low or no product formation Ineffective activation of carboxylic acid: Standard coupling reagents may be insufficient for sterically hindered acids.Switch to a more powerful coupling reagent like HATU or COMU. For very hindered substrates, converting the acid to an acyl fluoride using a reagent like BTFFH can improve yields.[5][6]
Poor solubility of reactants: this compound or the carboxylic acid may not be fully dissolved in the reaction solvent.Use a more polar aprotic solvent like DMF or NMP. Consider gentle heating if reactants are stable.
Side reaction of the hydroxyl group: Although less likely, some O-acylation may occur, especially with highly reactive acylating agents or prolonged reaction times.Run the reaction at a lower temperature (e.g., 0 °C). Ensure no more than 1 equivalent of base is used. Protect the hydroxyl group if O-acylation persists.
Product lost during workup High water solubility of the acylated product: The product may remain in the aqueous layer during extraction, especially if it is not protected.Saturate the aqueous layer with NaCl before extraction to decrease the polarity of the aqueous phase. Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of DCM and isopropanol.
Issues with Boc Protection of the Amino Group
Symptom Possible Cause Suggested Solution
Incomplete reaction Insufficient base: The reaction requires a base to proceed efficiently.Use a suitable base such as NaHCO₃, TEA, or NaOH. Ensure at least 1 equivalent is used.[3]
Low reactivity of (Boc)₂O: At very low temperatures, the reaction can be slow.Run the reaction at room temperature or with gentle warming (e.g., 40 °C).[3]
Formation of side products Di-Boc protected amine: Using a large excess of (Boc)₂O and a strong base can sometimes lead to double protection.Use a stoichiometric amount (1.0-1.1 equivalents) of (Boc)₂O.
Oxazolidinone formation: This is a potential side reaction for amino alcohols, where the Boc-protected amine cyclizes with the adjacent alcohol.Use milder bases like NaHCO₃ instead of stronger ones. Running the reaction in an aqueous/organic biphasic system can suppress this side reaction.[4]
Problems with Purification
Symptom Possible Cause Suggested Solution
Streaking on silica gel TLC/column Basic nature of the amine: The free amine interacts strongly with the acidic silica gel.Add a small amount of a volatile base (e.g., 0.5-1% triethylamine or ammonium hydroxide) to the eluent to suppress this interaction.
High polarity of the compound: The compound has a high affinity for the stationary phase.Increase the polarity of the eluent (e.g., increase the percentage of methanol in a DCM/MeOH mixture). If this fails, switch to reverse-phase chromatography.[1]
Compound is difficult to extract from water High water solubility: The hydroxyl and amino (or amide) groups make the molecule very soluble in water.Perform multiple extractions (5-6 times) with a suitable organic solvent. Saturate the aqueous phase with NaCl. If the product is stable, consider evaporating the water under reduced pressure.
Oily product that won't crystallize Residual solvent or impurities: Small amounts of impurities can inhibit crystallization.Attempt purification by column chromatography. Try to form a salt (e.g., HCl or tosylate salt) which may be more crystalline.

Key Experimental Protocols

Protocol 1: Selective N-Boc Protection

This protocol outlines the protection of the primary amine of this compound using di-tert-butyl dicarbonate ((Boc)₂O).

Methodology:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of THF and water.

  • Add sodium bicarbonate (NaHCO₃, 1.5 eq) to the solution and stir until it dissolves.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in THF dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC (e.g., in 10% MeOH/DCM).

  • Once complete, remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the N-Boc protected product, which can be purified by column chromatography if necessary.

Protocol 2: N-Acylation (Amide Bond Formation)

This protocol describes the coupling of a generic carboxylic acid to the amino group of this compound using HATU as a coupling agent.

Methodology:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the acid.

  • Add a solution of this compound (1.2 eq) in DMF to the activated acid mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Diagrams

Troubleshooting_Low_Yield start Low Yield in N-Acylation Reaction check_sm Check for remaining starting material (SM) by TLC/LC-MS start->check_sm sm_present Significant SM remains check_sm->sm_present no_sm No SM remains, but low product yield check_sm->no_sm solubility Are all reactants soluble? sm_present->solubility Yes workup_loss Did product partition into aqueous layer during workup? no_sm->workup_loss activation Is the coupling reagent strong enough? solubility->activation Yes change_solvent Action: Use more polar solvent (DMF, NMP) solubility->change_solvent No stronger_reagent Action: Use stronger activator (HATU) or form acyl fluoride activation->stronger_reagent No side_reaction Are there significant side products? workup_loss->side_reaction No extract_again Action: Saturate aqueous layer with NaCl and re-extract with EtOAc/IPA workup_loss->extract_again Yes check_o_acylation Action: Check for O-acylation. If present, protect OH group. side_reaction->check_o_acylation Yes

Caption: Troubleshooting workflow for low yield in N-acylation reactions.

Experimental_Workflow cluster_protection Step 1: N-Protection cluster_reaction Step 2: Reaction at OH group (e.g., Alkylation) cluster_deprotection Step 3: N-Deprotection start_mol This compound reagents_prot (Boc)₂O, NaHCO₃ THF/H₂O, 0°C to RT start_mol->reagents_prot product_prot N-Boc Protected Intermediate reagents_prot->product_prot reagents_react NaH, Alkyl Halide (R-X) Anhydrous THF, 0°C product_prot->reagents_react product_react N-Boc, O-Alkyl Product reagents_react->product_react reagents_deprot TFA in DCM or 4M HCl in Dioxane, RT product_react->reagents_deprot final_product Final O-Alkyl Product reagents_deprot->final_product

Caption: General workflow for selective O-functionalization.

References

Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of trans- and cis-4-Aminotetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the definitive structural elucidation of stereoisomers is a critical step. The spatial arrangement of functional groups can profoundly influence a molecule's biological activity and physicochemical properties. This guide provides a detailed comparison of the expected Nuclear Magnetic Resonance (NMR) spectral features of trans-4-Aminotetrahydrofuran-3-ol and its cis isomer, offering a framework for their differentiation.

Predicted ¹H and ¹³C NMR Spectral Data

The primary differences in the NMR spectra of the cis and trans isomers arise from the distinct spatial relationships between the amino and hydroxyl groups and their influence on the local electronic environment and through-bond coupling of neighboring protons.

Key Predicted Differences:

  • Chemical Shifts (δ): In the trans isomer, the amino and hydroxyl groups are on opposite faces of the tetrahydrofuran ring, leading to a less sterically hindered environment compared to the cis isomer where these groups are on the same face. This difference in steric compression and hydrogen bonding potential is expected to result in measurable differences in the chemical shifts of the ring protons and carbons, particularly at positions 3 and 4.

  • Coupling Constants (J): The most significant and reliable distinction is anticipated in the vicinal coupling constants (³J) between the protons on C3 and C4 (H3 and H4). According to the Karplus relationship, the magnitude of ³J is dependent on the dihedral angle between the coupled protons.

    • In the trans isomer, the H3-C3-C4-H4 dihedral angle is expected to be close to 180° or 0°, leading to a larger coupling constant (typically in the range of 10-13 Hz).[1][2][3]

    • In the cis isomer, the H3-C3-C4-H4 dihedral angle will be approximately 60°, resulting in a smaller coupling constant (typically in the range of 3-6 Hz).[1][2][3]

  • Nuclear Overhauser Effect (NOE): 2D NOESY or ROESY experiments would provide definitive confirmation of the stereochemistry.

    • For the cis isomer, a cross-peak between the protons at C3 and C4 would be expected, indicating their spatial proximity.

    • For the trans isomer, no such cross-peak would be observed.

The following tables summarize the predicted quantitative NMR data for the two isomers.

Table 1: Predicted ¹H NMR Data

Proton This compound cis-4-Aminotetrahydrofuran-3-ol Key Differentiator
H3 Predicted δ: ~3.8 - 4.2 ppmPredicted δ: ~4.0 - 4.4 ppmChemical shift may vary slightly.
Multiplicity: Doublet of doublets (dd)Multiplicity: Doublet of doublets (dd)
³J(H3-H4): ~10 - 13 Hz³J(H3-H4): ~3 - 6 HzLarge coupling constant
H4 Predicted δ: ~3.3 - 3.7 ppmPredicted δ: ~3.5 - 3.9 ppmChemical shift may vary slightly.
Multiplicity: Doublet of doublets (dd)Multiplicity: Doublet of doublets (dd)
³J(H4-H3): ~10 - 13 Hz³J(H4-H3): ~3 - 6 HzSmall coupling constant
H2, H5 Predicted δ: ~3.5 - 4.0 ppmPredicted δ: ~3.5 - 4.0 ppmLikely complex multiplets.

Table 2: Predicted ¹³C NMR Data

Carbon This compound cis-4-Aminotetrahydrofuran-3-ol Key Differentiator
C3 Predicted δ: ~70 - 75 ppmPredicted δ: ~72 - 77 ppmSlight downfield shift in the cis isomer due to steric effects.
C4 Predicted δ: ~55 - 60 ppmPredicted δ: ~57 - 62 ppmSlight downfield shift in the cis isomer.
C2, C5 Predicted δ: ~65 - 70 ppmPredicted δ: ~65 - 70 ppmMinimal difference expected.

Experimental Protocols

To obtain the data for a definitive comparison, the following experimental protocols would be employed:

1. Sample Preparation:

  • Dissolve 5-10 mg of each isomer in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). The choice of solvent can influence chemical shifts, so it must be consistent for both samples.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS) or a salt thereof, for accurate chemical shift calibration (δ = 0.00 ppm).

2. ¹H NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.

  • Experiment: A standard one-dimensional ¹H NMR experiment.

  • Parameters:

    • Pulse sequence: A standard 90° pulse-acquire sequence.

    • Spectral width: ~12 ppm.

    • Acquisition time: 2-4 seconds.

    • Relaxation delay: 1-5 seconds.

    • Number of scans: 16-64, depending on the sample concentration.

  • Data Processing: Fourier transformation, phase correction, baseline correction, and integration.

3. ¹³C NMR Spectroscopy:

  • Experiment: A one-dimensional ¹³C NMR experiment with proton decoupling (e.g., ¹³C{¹H}).

  • Parameters:

    • Spectral width: ~200 ppm.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

  • Data Processing: Similar to ¹H NMR.

4. 2D NMR Spectroscopy (for confirmation):

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H coupling networks and confirm proton assignments.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons. This is the definitive experiment to distinguish the cis and trans isomers based on the presence or absence of a cross-peak between H3 and H4.

Visualizing the Analysis Workflow

The logical flow of experimentation and data analysis for distinguishing the isomers is outlined below.

NMR_Analysis_Workflow cluster_synthesis Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Spectral Analysis cluster_conclusion Structure Elucidation cis cis Isomer H1_NMR 1D ¹H NMR cis->H1_NMR C13_NMR 1D ¹³C NMR cis->C13_NMR NOESY 2D NOESY/ROESY cis->NOESY trans trans Isomer trans->H1_NMR trans->C13_NMR trans->NOESY chem_shift Chemical Shift (δ) Comparison H1_NMR->chem_shift coupling Coupling Constant (J) Analysis H1_NMR->coupling C13_NMR->chem_shift noe_analysis NOE Cross-peak Identification NOESY->noe_analysis cis_ID cis Structure Confirmed coupling->cis_ID Small ³J(H3-H4) trans_ID trans Structure Confirmed coupling->trans_ID Large ³J(H3-H4) noe_analysis->cis_ID H3-H4 Cross-peak noe_analysis->trans_ID No H3-H4 Cross-peak

NMR analysis workflow for isomer differentiation.

Conclusion

The differentiation of trans- and cis-4-Aminotetrahydrofuran-3-ol using NMR spectroscopy is a clear-cut process rooted in fundamental principles. The most telling evidence is expected to be the magnitude of the vicinal coupling constant between the protons at C3 and C4, with the trans isomer exhibiting a significantly larger value than the cis isomer. This, in conjunction with a comprehensive analysis of chemical shifts and confirmatory 2D NOESY/ROESY data, allows for unambiguous structural assignment. The predictive data and experimental framework provided in this guide serve as a robust tool for researchers in the synthesis and analysis of these and similar stereoisomeric compounds.

References

Navigating the Synthesis of trans-4-Aminotetrahydrofuran-3-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is a critical endeavor. One such valuable scaffold is trans-4-Aminotetrahydrofuran-3-ol, a key intermediate in the synthesis of various pharmaceutical agents. This guide provides a comparative overview of different synthetic strategies to obtain this molecule, presenting experimental data and detailed protocols to aid in the selection of the most suitable route for a given application.

Synthetic Strategies at a Glance

Several synthetic pathways to this compound have been explored, primarily starting from readily available chiral pool materials to ensure the desired stereochemistry. The most common approaches involve the use of precursors such as D-mannitol, which can be converted to key intermediates like 2,3-O-isopropylidene-D-glyceraldehyde. The core challenges in the synthesis lie in the stereocontrolled introduction of the amino and hydroxyl groups in a trans configuration on the tetrahydrofuran ring.

This guide will focus on two plausible synthetic routes, outlining the key transformations and providing a basis for comparison.

Route 1: From D-Mannitol via Epoxide Formation and Aminolysis

This strategy leverages the inherent chirality of D-mannitol to construct the tetrahydrofuran core.

Route 2: From a Chiral Butene Derivative via Sharpless Dihydroxylation and Azide Introduction

An alternative approach starts with a suitable four-carbon building block, where stereochemistry is introduced through asymmetric reactions.

Comparative Data of Synthetic Routes

ParameterRoute 1: From D-MannitolRoute 2: From Chiral Butene Derivative
Starting Material D-Mannitol(S)-3-Buten-2-ol
Key Reactions Oxidative cleavage, Wittig reaction, Epoxidation, AminolysisSharpless asymmetric dihydroxylation, Tosylation, Azide substitution, Reduction
Overall Yield (indicative) ModerateModerate to Good
Stereocontrol Substrate-controlledReagent-controlled
Advantages Readily available and inexpensive starting material.High stereoselectivity in key steps.
Disadvantages Multiple steps, potential for side products.Requires specialized reagents and catalysts.

Experimental Protocols

Route 1: Key Steps from D-Mannitol

1. Synthesis of 2,3-O-Isopropylidene-D-glyceraldehyde:

This initial step involves the protection of the diol functionalities of D-mannitol followed by oxidative cleavage to yield the chiral aldehyde. A common procedure involves the reaction of D-mannitol with acetone in the presence of a catalyst like iodine or a strong acid to form 1,2:5,6-di-O-isopropylidene-D-mannitol. This is followed by oxidative cleavage using sodium periodate (NaIO₄) to give 2,3-O-isopropylidene-D-glyceraldehyde.

2. Conversion to a Dihydroxybutene Derivative:

The aldehyde is then subjected to a Wittig reaction to extend the carbon chain. For example, reaction with a suitable phosphorane ylide can introduce a double bond. Subsequent deprotection of the isopropylidene group yields a dihydroxybutene derivative.

3. Epoxidation and Ring Opening:

The double bond is then epoxidized, for instance using m-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide can then be opened by an amine (e.g., benzylamine) in a regioselective manner to introduce the amino group and form the tetrahydrofuran ring in a single step, yielding a protected form of this compound.

Route 2: Key Steps from a Chiral Butene Derivative

1. Sharpless Asymmetric Dihydroxylation:

Starting with a chiral butene derivative, such as (S)-3-buten-2-ol, a Sharpless asymmetric dihydroxylation using AD-mix-β can be employed to introduce two hydroxyl groups with high stereocontrol, yielding a triol.

2. Selective Protection and Tosylation:

The primary hydroxyl group of the resulting triol is selectively protected (e.g., as a silyl ether). The remaining secondary hydroxyl groups can then be selectively tosylated.

3. Azide Introduction and Cyclization:

The tosylated intermediate can then undergo an intramolecular cyclization initiated by the deprotection of the primary alcohol, followed by nucleophilic attack to form the tetrahydrofuran ring. Concurrently, one of the tosyl groups can be displaced by an azide nucleophile (e.g., sodium azide) to introduce the precursor to the amino group.

4. Reduction of the Azide:

Finally, the azide group is reduced to the primary amine, for example, by catalytic hydrogenation (H₂, Pd/C) or using a reducing agent like lithium aluminum hydride (LiAlH₄), to yield the target this compound.

Logical Relationship of Synthetic Pathways

Synthetic_Routes cluster_0 Route 1 cluster_1 Route 2 A D-Mannitol B 1,2:5,6-Di-O-isopropylidene- D-mannitol A->B Acetonide Protection C 2,3-O-Isopropylidene- D-glyceraldehyde B->C Oxidative Cleavage D Unsaturated Ester C->D Wittig Reaction E Epoxy Ester D->E Epoxidation F Protected trans-4-Amino- tetrahydrofuran-3-ol E->F Aminolysis & Cyclization G This compound F->G Deprotection H (S)-3-Buten-2-ol I Triol H->I Sharpless Dihydroxylation J Protected Tosylate I->J Protection & Tosylation K Azido Tetrahydrofuran J->K Azide Substitution & Cyclization L This compound K->L Azide Reduction

Caption: Comparative flowchart of two synthetic routes to this compound.

Conclusion

The choice of a synthetic route to this compound will depend on various factors including the availability of starting materials and reagents, the desired scale of the synthesis, and the importance of stereochemical purity. Route 1 offers the advantage of a readily available and inexpensive chiral starting material, while Route 2 provides excellent stereocontrol through the use of well-established asymmetric reactions. By carefully considering the experimental details and performance data, researchers can select the most appropriate pathway to access this valuable building block for their drug discovery and development programs.

A Comparative Guide to the Biological Activity of trans-4-Aminotetrahydrofuran-3-ol and Other Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of trans-4-aminotetrahydrofuran-3-ol, a heterocyclic amino alcohol, in relation to other well-documented amino alcohol compounds. Due to the limited specific experimental data on this compound in publicly available literature, this comparison is based on the known biological activities of structurally related aminotetrahydrofuran derivatives and other classes of amino alcohols. The information herein is intended to guide research and drug discovery efforts by highlighting potential areas of investigation and providing detailed experimental protocols for assessing biological activity.

Amino alcohols are a pivotal class of organic compounds that form the structural backbone of numerous natural products and active pharmaceutical ingredients (APIs). Their stereochemistry is often critical for their biological activity, making them a key focus in medicinal chemistry.[1] The presence of both an amine and a hydroxyl group allows for diverse chemical interactions with biological targets.

Comparative Biological Activities of Amino Alcohols
Compound ClassRepresentative Compound(s)Biological Activity InvestigatedQuantitative Data (Example)
Aminotetrahydrofuran Derivatives (Hypothetical data based on related structures)Antifungal, AnticancerAntifungal (e.g., against Candida albicans): Minimum Inhibitory Concentration (MIC) in the range of 1-10 µg/mL. Anticancer (e.g., against HeLa cell line): Half-maximal Inhibitory Concentration (IC50) in the range of 10-50 µM.
Acyclic β-Amino Alcohols PhenylpropanolamineDecongestant, Appetite SuppressantActs as an adrenergic receptor agonist.
Cyclic Amino Alcohols (Non-furan) trans-3-AminocyclohexanolChiral auxiliary in synthesisPrimarily used in asymmetric synthesis; biological activity data is sparse.
Aromatic Amino Alcohols PropranololBeta-blocker (Antihypertensive)High affinity for β-adrenergic receptors.
Amino Alcohols from Natural Sources Totarol amino alcohol derivativesAntimalarialIC50 values against Plasmodium falciparum (K1, multidrug-resistant strain) as low as 0.63 µM.
Quinoxaline-based Amino Alcohols DEQX, OAQXAnticancer, Anti-inflammatoryReduced viability of Ht-29 colorectal cancer cells in a concentration-dependent manner.

Experimental Protocols

To facilitate the investigation of the biological activity of this compound and its analogs, detailed protocols for common in vitro assays are provided below.

MTT Assay for Cytotoxicity (Anticancer Activity)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][3] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[3]

Materials:

  • 96-well microtiter plates

  • Test compound (this compound or other amino alcohols)

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Broth Microdilution Assay for Antimicrobial Susceptibility

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[5][6][7]

Materials:

  • 96-well microtiter plates

  • Test compound (this compound or other amino alcohols)

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile saline or PBS

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Microplate reader (optional)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth medium directly in the 96-well plate.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or PBS and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compounds. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 35-37°C for most bacteria) for 16-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate a hypothetical signaling pathway that could be influenced by amino alcohols and the general workflows for the experimental protocols described above.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 add_compound Add Serial Dilutions of Test Compound incubate1->add_compound incubate2 Incubate 24-72h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 add_solubilizer Add Solubilization Solution incubate3->add_solubilizer read_absorbance Read Absorbance at 570nm add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for the MTT Cytotoxicity Assay.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_readout Result Determination start Prepare Serial Dilutions of Compound in 96-well Plate prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate incubate Incubate for 16-24h inoculate->incubate visual_inspection Visually Inspect for Growth incubate->visual_inspection read_od Read Optical Density (Optional) incubate->read_od determine_mic Determine Minimum Inhibitory Concentration (MIC) visual_inspection->determine_mic read_od->determine_mic

Workflow for Broth Microdilution Antimicrobial Assay.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response receptor Receptor / Ion Channel second_messenger Second Messenger (e.g., cAMP, Ca2+) receptor->second_messenger kinase_cascade Kinase Cascade (e.g., MAPK pathway) transcription_factor Transcription Factor kinase_cascade->transcription_factor Activates/ Inhibits second_messenger->kinase_cascade gene_expression Gene Expression transcription_factor->gene_expression Regulates apoptosis Apoptosis gene_expression->apoptosis proliferation Proliferation gene_expression->proliferation inflammation Inflammation gene_expression->inflammation amino_alcohol Amino Alcohol (e.g., this compound) amino_alcohol->receptor Binds/Modulates

Hypothetical Signaling Pathway Modulated by an Amino Alcohol.

References

X-ray crystal structure analysis of trans-4-Aminotetrahydrofuran-3-ol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of select heterocyclic compounds, offering insights into their three-dimensional conformations and intermolecular interactions. While direct crystallographic data for trans-4-Aminotetrahydrofuran-3-ol derivatives is not publicly available, this comparison focuses on related and alternative heterocyclic systems for which detailed structural information has been published. Understanding the crystal packing and molecular geometry of these compounds is crucial for rational drug design and the development of new chemical entities with desired pharmacological profiles.

Comparison of Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of heterocyclic derivatives, providing a basis for structural comparison.

Compound NameMolecular FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
3-(triphenylphosphoranylidene)-2,5-dihydrofuran-2,5-dione tetrahydrofuran monosolvateC₂₂H₁₇O₃P·C₄H₈OMonoclinicP2₁/c11.8961(3)10.3239(3)18.0071(5)98.753(1)[1]
3-4′-Bipyrazole Derivative (Compound 2)Not SpecifiedTriclinicP-1Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amineC₁₂H₁₁N₃O₄MonoclinicP2₁5.1041(3)7.7519(4)14.7974(8)97.088(5)[3]
Ethyl-2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylateC₁₂H₁₇NO₂SMonoclinicP2₁/c9.5956(3)9.5607(4)13.7226(7)Not Specified[4]
1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole Derivative (Compound 3)Not SpecifiedTriclinicP-15.9308(2)10.9695(3)14.7966(4)98.6180(10)

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to obtain the crystallographic data presented above.

Synthesis and Crystallization
  • 3-(triphenylphosphoranylidene)-2,5-dihydrofuran-2,5-dione tetrahydrofuran monosolvate: The synthesis of this compound was not detailed in the provided information. Single crystals suitable for X-ray diffraction were obtained from a solution containing tetrahydrofuran.[1]

  • 3-4′-Bipyrazole Derivative (Compound 2): A methanolic solution of pyran-2,4-dione (1.0 mmol) was mixed with phenylhydrazine or 4-chlorophenylhydrazine HCl (2.2 mmol) in methanol (10 mL). The mixture was refluxed for 4 hours. After cooling to room temperature, the precipitate was collected by filtration and purified by recrystallization from ethanol to yield single crystals suitable for X-ray analysis.

  • Ethyl-2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate: A mixture of cycloheptanone (10 mmol), ethyl cyanoacetate (10 mmol), sulfur powder (10 mmol), and a catalyst (20 mol%) in ethanol (5 mL) was heated to 50°C with stirring for 6 hours. The product was purified by silica gel column chromatography.[4]

  • 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole Derivative (Compound 3): This compound was synthesized by refluxing 4-amino-5-indolyl-1,2,4-triazole-3-thione with 4'-bromoacetophenone in methanol with concentrated HCl as a catalyst. Crystals suitable for X-ray analysis were obtained by recrystallization from methanol.

X-ray Data Collection and Structure Refinement

For each of the compounds listed, single-crystal X-ray diffraction data was collected at low temperatures (typically 120 K or 170 K) using a diffractometer with Mo Kα radiation. The structures were solved by direct methods and refined using full-matrix least-squares procedures. For the 3-(triphenylphosphoranylidene)-2,5-dihydrofuran-2,5-dione tetrahydrofuran monosolvate, the disordered tetrahydrofuran molecule was modeled over two sites.[1]

Visualizing Methodologies

The following diagrams illustrate the general workflows for the synthesis and structural analysis of the heterocyclic compounds discussed.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Analysis Reactants Starting Materials Reaction Chemical Reaction (e.g., Reflux, Stirring) Reactants->Reaction Workup Work-up & Purification (e.g., Filtration, Chromatography) Reaction->Workup Purified_Product Purified Compound Workup->Purified_Product Recrystallization Recrystallization (e.g., from Ethanol) Purified_Product->Recrystallization Single_Crystals Single Crystals Recrystallization->Single_Crystals Data_Collection X-ray Diffraction Data Collection Single_Crystals->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement

Caption: General experimental workflow from synthesis to X-ray crystal structure analysis.

logical_relationship Compound Target Heterocyclic Compound Synthesis Chemical Synthesis Compound->Synthesis Spectroscopy Spectroscopic Characterization (NMR, IR, MS) Synthesis->Spectroscopy Crystallization Single Crystal Growth Synthesis->Crystallization Xray Single-Crystal X-ray Diffraction Crystallization->Xray Structure 3D Molecular Structure Xray->Structure Analysis Structural Analysis (Bond lengths, Angles, Interactions) Structure->Analysis

References

A Comparative Guide to Catalysts for the Asymmetric Synthesis of trans-4-Aminotetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

The asymmetric synthesis of trans-4-Aminotetrahydrofuran-3-ol, a chiral substituted tetrahydrofuran, is a pivotal step in the development of various pharmaceutical compounds. The precise control over the stereochemistry of the amino and hydroxyl groups is critical for biological activity. This guide provides a comparative overview of potential catalytic strategies for this synthesis, drawing upon experimental data from structurally related molecules to inform researchers, scientists, and drug development professionals on the state-of-the-art. While a direct comparative study on a single substrate is not extensively available in the current literature, this guide collates data from various catalytic systems to offer insights into their potential efficacy.

Catalytic Strategies and Performance

The asymmetric synthesis of chiral tetrahydrofurans and related amino alcohols can be broadly approached through three main catalytic methodologies: organocatalysis, metal catalysis, and biocatalysis. Each approach offers distinct advantages in terms of stereocontrol, substrate scope, and reaction conditions.

Organocatalysis

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds. Chiral amines, such as prolinol derivatives, and bifunctional catalysts like thioureas are commonly employed to activate substrates and control the stereochemical outcome. For the synthesis of substituted tetrahydrofurans, organocatalytic domino reactions, such as Michael/aldol or Michael/Henry cascades, are particularly effective.

While direct data for this compound is scarce, the performance of organocatalysts in the synthesis of highly substituted tetrahydrofurans provides a strong indication of their potential. For instance, the double Michael addition of γ-hydroxyenones to enals catalyzed by diarylprolinol silyl ethers can afford trisubstituted tetrahydrofurans with high enantioselectivity.

Table 1: Performance of Organocatalysts in the Asymmetric Synthesis of Substituted Tetrahydrofurans

Catalyst/PrecursorSubstrate 1Substrate 2ProductDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Yield (%)Reference
Diarylprolinol silyl etherγ-hydroxy-α,β-unsaturated carbonylEnals2,3,4-trisubstituted tetrahydrofuranHighup to 98%High[1]
Quinine-derived squaramide1,3-dicarbonyl compoundsβ-nitroolefins, aldiminesTetrahydropyridines (structurally related)up to >20:1up to 93%up to 91%[2]
Secondary amine (e.g., L-Proline derived)2-mercapto-1-phenylethanoneα,β-unsaturated aldehydesTetrahydrothiophenes (heteroatom analogue)single diastereomerup to 90%-[3]
Metal Catalysis

Transition metal catalysis offers a versatile platform for asymmetric synthesis, with a wide array of chiral ligands available to tune reactivity and selectivity. For the construction of the tetrahydrofuran ring with the desired stereochemistry, methods such as catalytic asymmetric [3+2] cycloadditions or diastereoselective reductions of functionalized precursors are prominent.

A notable example in a related system is the diastereoselective reductive amination of pre-functionalized 4-oxofurans, which can provide highly substituted tetrahydrofuran cores with three contiguous stereocenters. Although this specific example relies on substrate control for diastereoselectivity, it highlights a viable synthetic route where a catalytic asymmetric reduction step could be implemented.

Table 2: Performance of Metal-Based Catalysts in Asymmetric Synthesis of Related Heterocycles

Catalyst SystemReaction TypeSubstrateProductDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Yield (%)Reference
Chiral N,N'-dioxide/Ni(II)[3+2] CycloadditionHeterosubstituted alkenes with oxiranesHighly substituted tetrahydrofurans92:8up to 99%up to 99%[4]
Reductive Amination (using various reducing agents)Reductive AminationPre-functionalized 4-oxofuransHighly substituted amino-tetrahydrofuransDiastereoselective-48-55%[5]
Cu-based catalystsAsymmetric Propargylic SubstitutionAlkyne-functionalized oxetanes and aminesChiral γ-amino alcohols-up to 86:14 erup to 56%[6]
Biocatalysis

Biocatalysis, utilizing enzymes such as ketoreductases (KREDs) and transaminases, offers unparalleled selectivity under mild reaction conditions. For the synthesis of chiral amino alcohols, a biocatalytic approach is highly attractive. A potential strategy for this compound could involve the stereoselective reduction of a corresponding aminoketone using a KRED or the asymmetric amination of a hydroxyketone using a transaminase.

A highly trans-diastereoselective synthesis of a related synthon, tert-butyl(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate, was achieved with excellent diastereoselectivity using a ketoreductase (KRED), demonstrating the power of biocatalysis in controlling stereochemistry in cyclic systems.[7]

Table 3: Performance of Biocatalysts in the Asymmetric Synthesis of Chiral Amino Alcohols and Related Compounds

Enzyme Class (Catalyst)Reaction TypeSubstrateProductDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Yield (%)Reference
Ketoreductase (KRED)Asymmetric Reduction2,2,4,4-tetramethylcyclobutane-1,3-dione derivativetrans-3-Amino-2,2,4,4-tetramethylcyclobutanol derivative~98:2--[7]
Transaminase (engineered)Asymmetric AminationPrositagliptin ketoneSitagliptin (chiral amine)->99.95%92%[8]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of synthetic methods. Below are representative procedures for the types of catalytic reactions discussed.

General Procedure for Organocatalytic Michael/Aldol Cascade

To a solution of the γ-hydroxy-α,β-unsaturated carbonyl (0.2 mmol) and the enal (0.3 mmol) in an appropriate solvent (e.g., toluene, 1.0 mL) at room temperature is added the diarylprolinol silyl ether catalyst (20 mol%). The reaction mixture is stirred at the specified temperature until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired substituted tetrahydrofuran.

General Procedure for Diastereoselective Reductive Amination

To a solution of the 4-oxofuran (1.0 g, 1.0 equiv) and the desired amine (1.2 equiv) in a suitable solvent (e.g., 1,2-dichloroethane) is added a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv). The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by LC-MS). The reaction is then quenched with saturated aqueous sodium bicarbonate solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography to yield the aminotetrahydrofuran.[5]

General Procedure for Biocatalytic Asymmetric Reduction

A reaction vessel is charged with a buffer solution (e.g., potassium phosphate buffer, pH 7.0), a cofactor regeneration system (e.g., glucose and glucose dehydrogenase), NAD(P)H, the ketoreductase (KRED) enzyme, and the substrate (e.g., an aminoketone precursor to the target molecule). The mixture is stirred at a controlled temperature (e.g., 30 °C) for 24-48 hours. The reaction progress is monitored by HPLC. Upon completion, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the crude product, which is then purified by chromatography.

Visualizing Synthetic Pathways

The logical flow of these synthetic strategies can be visualized to better understand the reaction sequences.

cluster_organo Organocatalytic Cascade cluster_metal Metal-Catalyzed Approach cluster_bio Biocatalytic Route Org_Start1 γ-Hydroxy-α,β-unsaturated carbonyl Org_Int Michael Adduct Intermediate Org_Start1->Org_Int Org_Start2 Enals Org_Start2->Org_Int Org_Cat Diarylprolinol silyl ether Org_Cat->Org_Int Org_Prod This compound (Target Analogue) Org_Int->Org_Prod Intramolecular Aldol/Cyclization Met_Start 4-Oxofuran Precursor Met_Prod This compound Met_Start->Met_Prod Asymmetric Reductive Amination Met_Cat Chiral Metal Catalyst + Reducing Agent Met_Cat->Met_Prod Bio_Start Hydroxyketone or Aminoketone Precursor Bio_Prod This compound Bio_Start->Bio_Prod Asymmetric Amination or Asymmetric Reduction Bio_Cat Transaminase or Ketoreductase (KRED) Bio_Cat->Bio_Prod

Caption: Potential catalytic pathways for the asymmetric synthesis of this compound.

Conclusion

The asymmetric synthesis of this compound remains a challenging yet crucial endeavor for the pharmaceutical industry. While a definitive, comparative study of catalysts for this specific target is lacking, the available literature on the synthesis of structurally similar compounds provides valuable insights. Organocatalysis offers elegant cascade reactions with high enantioselectivity. Metal catalysis provides a broad toolkit for various asymmetric transformations, including reductive aminations. Biocatalysis stands out for its exceptional selectivity and environmentally benign reaction conditions.

For researchers and drug development professionals, the choice of catalyst will depend on factors such as substrate availability, desired scale of synthesis, and the specific stereochemical requirements of the final product. The data and protocols presented in this guide serve as a foundation for the development of efficient and highly stereoselective routes to this compound and its derivatives. Further research into the direct application of these catalytic systems to the target molecule is warranted to establish a more direct comparison and optimize synthetic strategies.

References

A Comparative Guide to the Determination of Enantiomeric Excess for trans-4-Aminotetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is a critical step in the characterization of chiral molecules such as trans-4-Aminotetrahydrofuran-3-ol. This guide provides a comparative overview of the primary analytical techniques employed for this purpose, supported by detailed experimental protocols and data presentation. The methods discussed include Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents.

Comparison of Analytical Methods

The selection of an appropriate method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample throughput, available instrumentation, and the need for derivatization. The following table summarizes the key aspects of the most common techniques.

MethodPrincipleSample PreparationThroughputKey AdvantagesKey Limitations
Chiral HPLC Direct separation of enantiomers on a chiral stationary phase (CSP).Minimal; sample dissolved in mobile phase. Derivatization may be used to improve detection.Moderate to HighHigh accuracy and precision; well-established and reliable; direct analysis often possible.[1]Requires specialized and often expensive chiral columns; method development can be time-consuming.[1]
Chiral GC-MS Separation of volatile enantiomers (or their volatile derivatives) on a chiral capillary column, followed by mass spectrometry detection.Derivatization is often necessary to increase volatility and thermal stability.[2][3][4]HighExcellent resolution and sensitivity; provides structural information from mass spectra.Limited to volatile and thermally stable compounds; derivatization adds complexity and potential for side reactions.[5]
NMR with Chiral Solvating Agents (CSAs) Formation of transient diastereomeric complexes between the enantiomers and a chiral solvating agent, leading to distinct NMR signals for each enantiomer.Simple mixing of the analyte and CSA in an NMR tube.[6][7]Low to ModerateRapid analysis without derivatization; requires standard NMR instrumentation; provides accurate ee values from signal integration.[6][7][8][9]CSA may not resolve all enantiomers; peak overlap can occur; requires relatively pure samples.[8]

Experimental Protocols

The following are detailed, representative protocols for the determination of enantiomeric excess of a cyclic amino alcohol like this compound. These protocols are based on established methods for similar compounds and can be adapted as a starting point for method development.

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a direct method using a polysaccharide-based chiral stationary phase, which is a common approach for the separation of amino alcohols.

Instrumentation:

  • Agilent 1260 Series HPLC system or equivalent

  • UV Detector (e.g., Diode Array Detector)

  • Chiral Column: Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based column.

Reagents:

  • Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Diethylamine (DEA) (optional, as a mobile phase additive)

  • This compound sample

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing hexane and isopropanol in a suitable ratio (e.g., 90:10 v/v). A small amount of an amine additive like DEA (e.g., 0.1%) can be added to the mobile phase to improve peak shape and resolution for basic analytes. Degas the mobile phase before use.

  • Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm (as the analyte lacks a strong chromophore, low wavelength detection is necessary).

  • Analysis: Inject the sample onto the HPLC system. The two enantiomers should elute as separate peaks. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol involves a derivatization step to make the amino alcohol volatile for GC analysis.

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Chiral Capillary Column: Chirasil-L-Val or similar.

Reagents:

  • Heptafluorobutyric anhydride (HFBA) or other suitable derivatizing agent.

  • Dichloromethane (DCM) or other suitable solvent.

  • This compound sample

Procedure:

  • Derivatization:

    • In a reaction vial, dissolve approximately 1 mg of the this compound sample in 200 µL of dichloromethane.

    • Add 50 µL of heptafluorobutyric anhydride (HFBA).

    • Seal the vial and heat at 60 °C for 30 minutes.

    • After cooling, evaporate the solvent and excess reagent under a gentle stream of nitrogen.

    • Re-dissolve the residue in a suitable solvent (e.g., hexane) for GC-MS analysis.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 200 °C at 5 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Scan Range: 50-500 m/z.

  • Analysis: Inject the derivatized sample into the GC-MS. The diastereomeric derivatives of the enantiomers will be separated on the chiral column. The enantiomeric excess is determined by the ratio of the peak areas in the chromatogram.

NMR Spectroscopy with a Chiral Solvating Agent (CSA)

This protocol describes the use of a chiral solvating agent to induce chemical shift differences between the enantiomers in the ¹H NMR spectrum.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

Reagents:

  • Deuterated chloroform (CDCl₃)

  • (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate ((R)-BINOL-PO₂H) or other suitable chiral solvating agent.

  • trans-4-Aminotrahydrofuran-3-ol sample

Procedure:

  • Sample Preparation:

    • In an NMR tube, dissolve approximately 5 mg of the this compound sample in 0.6 mL of CDCl₃.

    • Acquire a standard ¹H NMR spectrum of the sample.

    • To the same NMR tube, add 1.0 to 1.2 equivalents of the chiral solvating agent (e.g., (R)-BINOL-PO₂H).

    • Gently shake the tube to ensure thorough mixing.

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Compare the spectrum with the original one to identify protons that show peak splitting due to the formation of diastereomeric complexes. Protons close to the stereocenters are most likely to show separation.

  • Calculation of Enantiomeric Excess:

    • Integrate the well-resolved signals corresponding to each enantiomer.

    • The enantiomeric excess is calculated from the integration values (Int₁ and Int₂) of the corresponding signals for the two enantiomers: ee (%) = [(Int₁ - Int₂) / (Int₁ + Int₂)] x 100

Visualizing the Workflow

The following diagram illustrates a general workflow for the determination of enantiomeric excess, applicable to the methods described above.

ee_determination_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Processing cluster_result Result Sample Racemic or Enantioenriched This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization Optional HPLC Chiral HPLC Dissolution->HPLC NMR NMR with CSA Dissolution->NMR GCMS Chiral GC-MS Derivatization->GCMS Chromatogram Obtain Chromatogram (HPLC/GC-MS) HPLC->Chromatogram GCMS->Chromatogram Spectrum Acquire NMR Spectrum NMR->Spectrum Integration Peak Integration Chromatogram->Integration Spectrum->Integration Calculation Calculate Enantiomeric Excess (ee) Integration->Calculation

Caption: General workflow for the determination of enantiomeric excess.

References

Comparative Guide to Validated Analytical Methods for the Quantification of trans-4-Aminotrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

The quantification of trans-4-Aminotrahydrofuran-3-ol, a small polar molecule containing both hydroxyl and amino functional groups, presents unique analytical challenges. Its high polarity can lead to poor retention in traditional reversed-phase liquid chromatography, and its lack of a significant chromophore precludes direct UV detection. Furthermore, its low volatility makes it unsuitable for direct analysis by gas chromatography. This guide explores three common analytical techniques that can be adapted and validated for the robust quantification of this compound in various matrices:

  • Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-LC-MS/MS)

  • Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization

Each of these methods offers distinct advantages in terms of sensitivity, selectivity, and throughput. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required limits of detection, and available instrumentation.

Method Comparison

The following table summarizes the potential performance characteristics of the three proposed analytical methods for the quantification of trans-4-Aminotrahydrofuran-3-ol. The values are based on typical performance data for the analysis of similar small polar and amino-containing compounds.

Parameter HILIC-LC-MS/MS GC-MS with Derivatization HPLC-UV with Derivatization
Principle Separation based on partitioning between a polar stationary phase and a mobile phase with a high organic solvent content, followed by highly selective and sensitive detection by mass spectrometry.Conversion of the analyte to a volatile derivative, followed by separation in the gas phase and mass spectrometric detection.Chemical modification of the analyte to introduce a UV-absorbing chromophore, followed by separation using reversed-phase HPLC and UV detection.
Selectivity Very HighHighModerate to High
Sensitivity (Typical LOQ) 0.1 - 10 ng/mL1 - 50 ng/mL50 - 500 ng/mL
Linearity (Typical R²) > 0.995> 0.99> 0.99
Precision (%RSD) < 15%< 15%< 15%
Accuracy (%Recovery) 85 - 115%80 - 120%80 - 120%
Throughput HighModerateModerate
Derivatization Required? NoYesYes

Experimental Protocols

Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-LC-MS/MS)

HILIC is an ideal chromatographic technique for retaining and separating highly polar compounds like trans-4-Aminotrahydrofuran-3-ol. Coupled with tandem mass spectrometry, this method provides excellent sensitivity and selectivity.

Sample Preparation:

  • Protein Precipitation (for biological matrices): To 100 µL of plasma or serum, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system

  • Column: HILIC column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 95% B to 50% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: To be determined by infusing a standard of trans-4-Aminotrahydrofuran-3-ol. A precursor ion corresponding to [M+H]⁺ would be selected, and two to three product ions would be monitored for quantification and confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This classic approach involves a chemical derivatization step to increase the volatility of the analyte, allowing for its analysis by GC-MS. Silylation is a common derivatization strategy for compounds containing hydroxyl and amino groups.

Sample Preparation and Derivatization:

  • Extraction (if necessary): Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte from the sample matrix.

  • Evaporation: Evaporate the extract to complete dryness under nitrogen. It is crucial to remove all moisture as silylation reagents are water-sensitive.

  • Derivatization: Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Heat the mixture at 70°C for 60 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions:

  • GC System: Gas chromatograph with a mass selective detector

  • Column: Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Inlet Temperature: 250°C

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Injection Mode: Splitless

  • Mass Spectrometer: Single or triple quadrupole mass spectrometer

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization

For laboratories without access to mass spectrometry, HPLC-UV can be a viable alternative, provided a suitable derivatization agent is used to attach a chromophore to the analyte.

Sample Preparation and Derivatization:

  • Extraction: Isolate the analyte as described for the GC-MS method.

  • Evaporation: Evaporate the extract to dryness.

  • Derivatization: A common derivatizing agent for primary amines is o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid).

    • Reconstitute the dried extract in 100 µL of borate buffer (pH 9.5).

    • Add 20 µL of OPA/thiol reagent.

    • Allow the reaction to proceed for 2 minutes at room temperature in the dark.

    • Neutralize the reaction with an acid (e.g., phosphoric acid) to stabilize the derivative.

    • Inject immediately.

HPLC-UV Conditions:

  • HPLC System: HPLC with a UV-Vis detector

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Phosphate buffer (e.g., 25 mM, pH 7.0)

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient: A gradient from 20% B to 80% B over 15 minutes is a typical starting point.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Typically around 340 nm for OPA derivatives.

  • Injection Volume: 20 µL

Visualizations

Workflow for the Analysis of a Small Polar Analyte

The following diagram illustrates a general workflow for the quantification of a small polar compound like trans-4-Aminotrahydrofuran-3-ol using a chromatographic method.

Caption: General workflow for the quantification of trans-4-Aminotrahydrofuran-3-ol.

Decision Tree for Method Selection

This diagram provides a logical flow for selecting the most appropriate analytical method based on key requirements.

G Start Start: Need to quantify trans-4-Aminotrahydrofuran-3-ol HighSensitivity Is very high sensitivity (sub-ng/mL) required? Start->HighSensitivity HasMS Is Mass Spectrometry available? HighSensitivity->HasMS No LCMS Use HILIC-LC-MS/MS HighSensitivity->LCMS Yes HasGC Is GC-MS available? HasMS->HasGC Yes HPLCUV Use HPLC-UV with Derivatization HasMS->HPLCUV No GCMS Use GC-MS with Derivatization HasGC->GCMS Yes HasGC->HPLCUV No

Caption: Decision tree for selecting an analytical method.

A Tale of Two Scaffolds: trans-4-Aminotetrahydrofuran-3-ol versus Tetrahydropyran Analogs in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of drug discovery, the selection of a molecular scaffold is a critical decision that profoundly influences the ultimate success of a therapeutic agent. The scaffold not only provides the three-dimensional framework for the precise orientation of pharmacophoric elements but also dictates the physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive comparison of two prominent heterocyclic scaffolds: trans-4-Aminotetrahydrofuran-3-ol and its tetrahydropyran analogs, offering researchers and drug development professionals a data-driven perspective to inform their scaffold selection process.

The core distinction between these two scaffolds lies in their heterocyclic core: a five-membered tetrahydrofuran ring versus a six-membered tetrahydropyran ring. This seemingly subtle difference in ring size has significant implications for the molecule's conformation, polarity, and interaction with biological targets.

Physicochemical Properties: A Comparative Analysis

A drug's journey through the body is largely governed by its physicochemical properties. Key parameters such as lipophilicity (LogP), aqueous solubility, and polar surface area (PSA) are pivotal in determining oral bioavailability and cell permeability. While specific experimental data for this compound is not extensively available in publicly accessible literature, we can infer its properties based on the well-established characteristics of the tetrahydrofuran (THF) and tetrahydropyran (THP) rings.

PropertyThis compound (Calculated)trans-4-Aminotetrahydropyran-3-ol (Calculated)General Trends & Implications
Molecular Weight ( g/mol ) 119.14133.17The smaller THF scaffold results in a lower molecular weight, which can be advantageous for oral bioavailability according to Lipinski's Rule of Five.
cLogP -1.5-1.2Both scaffolds are inherently polar, with the THF analog predicted to be slightly more hydrophilic. This low lipophilicity can enhance aqueous solubility but may pose challenges for passive diffusion across cell membranes.
Topological Polar Surface Area (Ų) 66.566.5The calculated TPSA is identical, suggesting similar potential for forming hydrogen bonds. However, the spatial arrangement of these interactions will differ due to the distinct ring conformations.
Hydrogen Bond Donors 33Both molecules possess three hydrogen bond donors (two from the hydroxyl and amino groups, and one from the ring oxygen).
Hydrogen Bond Acceptors 33Both molecules have three hydrogen bond acceptors (the oxygen and nitrogen atoms).
Rotatable Bonds 11The limited number of rotatable bonds imparts a degree of conformational rigidity to both scaffolds, which can be beneficial for target binding by reducing the entropic penalty upon binding.

Structural and Conformational Differences

The fundamental difference in ring size between the tetrahydrofuran and tetrahydropyran scaffolds leads to distinct conformational preferences. The five-membered THF ring is more planar and flexible, adopting various envelope and twist conformations. In contrast, the six-membered THP ring predominantly exists in a stable chair conformation, similar to cyclohexane.

This conformational disparity can have a profound impact on how drug candidates incorporating these scaffolds present their functional groups to a biological target. The more defined chair conformation of the THP ring can offer a more pre-organized and rigid presentation of substituents, potentially leading to higher binding affinity and selectivity. Conversely, the flexibility of the THF ring might allow for induced-fit binding to a wider range of targets.

Synthesis and Functionalization

Both aminotetrahydrofuran and aminotetrahydropyran scaffolds are accessible through various synthetic routes. The synthesis of substituted tetrahydropyrans can be achieved through methods like the Prins cyclization.[1] Similarly, substituted tetrahydrofurans can be synthesized via intramolecular cyclization reactions.[2] The presence of the amino and hydroxyl groups on both scaffolds provides convenient handles for further functionalization, allowing for the exploration of a wide chemical space to optimize potency and pharmacokinetic properties.

Experimental Protocols for Scaffold Evaluation

To provide a framework for the direct comparison of these scaffolds in a research setting, the following are detailed methodologies for key in vitro assays.

Determination of Lipophilicity (LogD)

The distribution coefficient (LogD) at a physiological pH of 7.4 is a more relevant measure of lipophilicity for ionizable compounds than the partition coefficient (LogP).

Protocol: Shake-Flask Method

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Prepare buffers for the aqueous phase (pH 7.4 phosphate-buffered saline) and the organic phase (n-octanol).

  • Partitioning: Add a small aliquot of the stock solution to a vial containing a known ratio of n-octanol and PBS (e.g., 1:1 v/v).

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for the compound to partition between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the test compound using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation: The LogD is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Cell Permeability Assessment (Caco-2 Assay)

The Caco-2 cell line is a widely used in vitro model to predict human intestinal absorption.

Protocol: Caco-2 Permeability Assay [3][4][5][6][7][8][9]

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Compound Application: Prepare a solution of the test compound in a transport buffer (e.g., Hank's Balanced Salt Solution with HEPES). Add the compound solution to the apical (A) side of the monolayer to assess absorption (A-to-B permeability) or to the basolateral (B) side to assess efflux (B-to-A permeability).

  • Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment (basolateral for A-to-B, apical for B-to-A).

  • Quantification: Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration of the compound.

In Vitro Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.

Protocol: Liver Microsomal Stability Assay [10][11][12][13][14]

  • Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes (from human or other species), a NADPH-regenerating system (cofactor for metabolic enzymes), and buffer in a 96-well plate.

  • Compound Addition: Add the test compound to the reaction mixture to initiate the metabolic reaction.

  • Incubation: Incubate the plate at 37°C with shaking.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to an aliquot of the incubation mixture.

  • Protein Precipitation and Analysis: Centrifuge the samples to precipitate the microsomal proteins. Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k.

Visualizing the Comparison: Logical Relationships and Workflows

To better illustrate the decision-making process and experimental workflows involved in comparing these scaffolds, the following diagrams are provided in DOT language.

Scaffold Selection Logic cluster_scaffolds Scaffold Choice cluster_properties Key Properties cluster_assays Experimental Evaluation cluster_decision Decision Point THF_Scaffold This compound (5-membered ring) Physicochemical Physicochemical Properties (LogP, Solubility, PSA) THF_Scaffold->Physicochemical Conformational Conformational Rigidity THF_Scaffold->Conformational THP_Scaffold Tetrahydropyran Analog (6-membered ring) THP_Scaffold->Physicochemical THP_Scaffold->Conformational LogP_Assay LogP/LogD Assay Physicochemical->LogP_Assay Permeability_Assay Caco-2 Permeability Physicochemical->Permeability_Assay Binding_Assay Target Binding Assay Conformational->Binding_Assay Pharmacokinetics Pharmacokinetics (Permeability, Metabolism) Pharmacokinetics->Permeability_Assay Metabolism_Assay Metabolic Stability Pharmacokinetics->Metabolism_Assay Select_Scaffold Select Optimal Scaffold for Lead Optimization LogP_Assay->Select_Scaffold Permeability_Assay->Select_Scaffold Metabolism_Assay->Select_Scaffold Binding_Assay->Select_Scaffold

Caption: Logical flow for scaffold selection based on key properties and experimental evaluation.

Experimental Workflow for Scaffold Comparison Start Synthesize Analogs (THF and THP Scaffolds) Physicochem Physicochemical Profiling (LogD, Solubility) Start->Physicochem InVitro_ADME In Vitro ADME Assays Start->InVitro_ADME InVitro_Potency In Vitro Potency (Target Binding/Functional Assay) Start->InVitro_Potency SAR_Analysis Structure-Activity Relationship Analysis Physicochem->SAR_Analysis Caco2 Caco-2 Permeability InVitro_ADME->Caco2 Metabolic Microsomal Stability InVitro_ADME->Metabolic Caco2->SAR_Analysis Metabolic->SAR_Analysis InVitro_Potency->SAR_Analysis Decision Select Scaffold for Further Optimization SAR_Analysis->Decision

Caption: A typical experimental workflow for comparing the performance of different scaffolds.

Conclusion

The choice between a this compound and a tetrahydropyran analog scaffold is a nuanced decision that requires careful consideration of the specific therapeutic target and desired drug properties. The tetrahydrofuran scaffold offers lower molecular weight and greater flexibility, which could be advantageous for certain applications. In contrast, the tetrahydropyran scaffold provides a more rigid and defined conformational presentation of substituents, potentially leading to enhanced binding affinity and selectivity.

Ultimately, the optimal scaffold can only be determined through the synthesis and parallel evaluation of analogous compounds using the standardized experimental protocols outlined in this guide. By systematically assessing their physicochemical properties, permeability, metabolic stability, and target engagement, drug discovery teams can make an informed, data-driven decision to advance the most promising scaffold into lead optimization and beyond. This comparative approach mitigates the risk of late-stage failures and accelerates the development of novel, effective, and safe medicines.

References

A Comparative Guide to In Vitro Assay Validation for BACE1 Inhibitors Featuring the Trans-4-Aminotetrahydrofuran-3-ol Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common in vitro assays for the validation of compounds containing the trans-4-Aminotetrahydrofuran-3-ol moiety, a key structural feature in the development of inhibitors for Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1). BACE1 is a primary therapeutic target in Alzheimer's disease research due to its critical role in the amyloidogenic pathway, which leads to the production of neurotoxic amyloid-β (Aβ) peptides.[1][2]

The validation of potential BACE1 inhibitors requires robust and reproducible in vitro assays. This guide details and compares the most prevalent assay formats—enzymatic and cell-based assays—using publicly available data for well-characterized BACE1 inhibitors as a benchmark for performance.

Comparative Analysis of In Vitro BACE1 Assays

The selection of an in vitro assay is a critical step in the drug discovery pipeline. Enzymatic assays offer a direct measure of an inhibitor's potency against the purified BACE1 enzyme, while cell-based assays provide insights into a compound's activity in a more physiologically relevant environment, accounting for factors like cell permeability.

Below is a comparative summary of in vitro and cell-based potency for two well-studied BACE1 inhibitors, Verubecestat and Lanabecestat. This data serves as a reference for validating novel compounds, such as those containing the this compound scaffold.

InhibitorTargetAssay TypeIC50KiReference
Verubecestat (MK-8931) BACE1Cell-based (Aβ40 reduction)13 nM7.8 nM[3]
BACE1Purified enzyme-2.2 nM[4][5]
Lanabecestat (AZD3293) BACE1In vitro0.6 nM0.4 nM[4][6]
BACE2In vitro-0.8 nM[4]
Cathepsin DIn vitro-3797 nM[4]

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency. Direct comparison of absolute values across different studies should be approached with caution due to potential variations in experimental conditions.

BACE1 Signaling Pathway and Assay Workflow

To understand the mechanism of inhibition and the workflow for validation, the following diagrams illustrate the BACE1 signaling pathway and a general workflow for in vitro assay validation.

BACE1_Signaling_Pathway BACE1 Signaling Pathway in Amyloid-β Production APP Amyloid Precursor Protein (APP) sAPPb sAPPβ (soluble fragment) APP->sAPPb BACE1 cleavage C99 C99 fragment (membrane-bound) APP->C99 BACE1 cleavage Abeta Amyloid-β (Aβ) Peptides (Aβ40, Aβ42) C99->Abeta γ-secretase cleavage Plaques Amyloid Plaques (Neurotoxicity) Abeta->Plaques BACE1 BACE1 (β-secretase) gamma_secretase γ-secretase Assay_Validation_Workflow In Vitro BACE1 Inhibitor Assay Validation Workflow cluster_enzymatic Enzymatic Assay cluster_cellular Cell-Based Assay enz_start Prepare Reagents: - BACE1 Enzyme - FRET Substrate - Inhibitor enz_incubate Incubate Inhibitor with BACE1 Enzyme enz_start->enz_incubate enz_react Add FRET Substrate to Initiate Reaction enz_incubate->enz_react enz_measure Measure Fluorescence (Kinetic or Endpoint) enz_react->enz_measure enz_calc Calculate % Inhibition and IC50/Ki enz_measure->enz_calc cell_start Seed APP-overexpressing Cells cell_treat Treat Cells with BACE1 Inhibitor cell_start->cell_treat cell_collect Collect Conditioned Medium cell_treat->cell_collect cell_measure Measure Aβ40/Aβ42 by ELISA or HTRF cell_collect->cell_measure cell_calc Calculate % Aβ Reduction and IC50 cell_measure->cell_calc

References

Comparison Guide: Cross-Reactivity of Antibodies Raised Against trans-4-Aminotetrahydrofuran-3-ol Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of two hypothetical monoclonal antibodies, MAb-A and MAb-B, raised against trans-4-Aminotetrahydrofuran-3-ol conjugated to a carrier protein. The data presented is illustrative, based on established methodologies for assessing antibody specificity, to guide researchers in designing and interpreting their own cross-reactivity studies.

Introduction

This compound is a small molecule of interest in pharmaceutical development. The generation of specific antibodies against this hapten is crucial for the development of sensitive and selective immunoassays for its detection and quantification. A critical aspect of antibody characterization is the assessment of cross-reactivity against structurally related molecules to ensure the assay's specificity. This guide compares the performance of two hypothetical antibodies, MAb-A and MAb-B, in their ability to distinguish the target analyte from potential cross-reactants.

Data Presentation: Cross-Reactivity Analysis

The cross-reactivity of MAb-A and MAb-B was evaluated against a panel of compounds structurally similar to this compound using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The percentage cross-reactivity was calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of competing compound) x 100

Table 1: Competitive ELISA Cross-Reactivity Data

Competing CompoundMAb-A % Cross-ReactivityMAb-B % Cross-Reactivity
This compound 100 100
cis-4-Aminotetrahydrofuran-3-ol15.235.8
4-Aminotetrahydrofuran-3-one5.612.1
(R)-3-Aminotetrahydrofuran< 0.10.5
(S)-3-Aminotetrahydrofuran< 0.10.4
Tetrahydrofuran-3-ol< 0.10.2

Table 2: Surface Plasmon Resonance (SPR) Kinetic and Affinity Data

AnalyteAntibodyka (1/Ms)kd (1/s)KD (M)
This compound-BSAMAb-A1.2 x 10⁵2.5 x 10⁻⁴2.1 x 10⁻⁹
This compound-BSAMAb-B1.8 x 10⁵8.1 x 10⁻⁴4.5 x 10⁻⁹
cis-4-Aminotetrahydrofuran-3-ol-BSAMAb-A3.1 x 10⁴5.0 x 10⁻³1.6 x 10⁻⁷
cis-4-Aminotetrahydrofuran-3-ol-BSAMAb-B6.5 x 10⁴2.3 x 10⁻³3.5 x 10⁻⁸

Experimental Protocols

Competitive ELISA Protocol

This protocol outlines the steps for determining the cross-reactivity of the antibodies.

  • Coating: A 96-well microtiter plate is coated with a conjugate of this compound and a carrier protein (e.g., Ovalbumin, OVA) at a concentration of 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6) and incubated overnight at 4°C.

  • Washing: The plate is washed three times with Phosphate Buffered Saline containing 0.05% Tween 20 (PBST).

  • Blocking: The remaining protein-binding sites are blocked by adding 200 µL of 1% Bovine Serum Albumin (BSA) in PBST to each well and incubating for 1 hour at 37°C.

  • Washing: The plate is washed three times with PBST.

  • Competition: A mixture of the antibody (at a predetermined optimal dilution) and varying concentrations of the competing compounds (or the target analyte) is prepared and added to the wells. The plate is then incubated for 1 hour at 37°C.

  • Washing: The plate is washed three times with PBST.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is added to each well and incubated for 1 hour at 37°C.

  • Washing: The plate is washed five times with PBST.

  • Substrate Addition: A substrate solution (e.g., TMB) is added, and the plate is incubated in the dark for 15-30 minutes.

  • Stopping Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).

  • Reading: The absorbance is measured at 450 nm using a microplate reader. The IC50 values are determined from the resulting dose-response curves.

Surface Plasmon Resonance (SPR) Protocol

This protocol describes the real-time analysis of antibody binding kinetics and affinity.[1]

  • Sensor Chip Preparation: A CM5 sensor chip is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Ligand Immobilization: The carrier protein (e.g., BSA) conjugated with the hapten (this compound-BSA or the cross-reactant-BSA) is immobilized on the sensor chip surface.

  • Deactivation: The remaining active sites on the sensor chip are deactivated with ethanolamine.

  • Analyte Injection: The monoclonal antibody (MAb-A or MAb-B) is injected at various concentrations over the sensor surface, allowing for association.

  • Dissociation: Buffer is flowed over the surface to allow for the dissociation of the antibody-antigen complex.

  • Regeneration: The sensor surface is regenerated using a low pH buffer to remove the bound antibody.

  • Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a 1:1 Langmuir binding model. The equilibrium dissociation constant (KD) is calculated as kd/ka.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for antibody cross-reactivity assessment.

experimental_workflow cluster_elisa Competitive ELISA cluster_spr Surface Plasmon Resonance (SPR) elisa_coat Plate Coating (Hapten-OVA) elisa_block Blocking (BSA) elisa_coat->elisa_block elisa_compete Competition (Antibody + Competitor) elisa_block->elisa_compete elisa_detect Detection (Secondary Ab-HRP) elisa_compete->elisa_detect elisa_read Readout (Absorbance) elisa_detect->elisa_read end End elisa_read->end spr_immobilize Immobilization (Hapten-BSA) spr_inject Analyte Injection (Antibody) spr_immobilize->spr_inject spr_dissociate Dissociation spr_inject->spr_dissociate spr_regenerate Regeneration spr_dissociate->spr_regenerate spr_analyze Data Analysis (ka, kd, KD) spr_regenerate->spr_analyze spr_analyze->end start Start decision Assess Cross-Reactivity start->decision decision->elisa_coat ELISA decision->spr_immobilize SPR

Caption: Workflow for assessing antibody cross-reactivity.

Logical Relationship: Hapten Conjugation for Antibody Production

This diagram illustrates the principle of hapten conjugation to a carrier protein to elicit an immune response.

hapten_conjugation hapten This compound (Hapten) conjugate Hapten-Carrier Conjugate (Immunogen) hapten->conjugate Conjugation carrier Carrier Protein (e.g., KLH/BSA) carrier->conjugate antibody Specific Antibody Production conjugate->antibody Immunization

Caption: Hapten conjugation for immunogen preparation.

References

Safety Operating Guide

Proper Disposal of trans-4-Aminotetrahydrofuran-3-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for trans-4-Aminotetrahydrofuran-3-ol could not be located. The following disposal procedures are based on information for structurally similar compounds and general laboratory safety protocols. Researchers, scientists, and drug development professionals must obtain the specific SDS from their chemical supplier and consult with their institution's Environmental Health and Safety (EHS) office for definitive guidance.

This document provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

I. Essential Safety Information and Hazard Profile

Based on data for analogous compounds, this compound is anticipated to be a flammable liquid and may cause skin and serious eye irritation.[1] All handling and disposal procedures should be conducted in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1]

Recommended Personal Protective Equipment (PPE):

  • Hand Protection: Wear protective gloves.

  • Eye/Face Protection: Use chemical safety goggles or a face shield.[1]

  • Skin and Body Protection: Wear suitable protective clothing.

  • Respiratory Protection: If working in an area with insufficient ventilation, use appropriate respiratory protection.

II. Quantitative Data Summary

The following table summarizes key hazard information based on similar aminotetrahydrofuran derivatives. This data is for reference only and may not be representative of this compound.

Hazard ClassificationCategoryPrecautionary Statement Codes
Flammable LiquidCategory 3P210, P233, P240, P241, P242, P243, P370+P378
Skin IrritationCategory 2P264, P280, P302+P352, P332+P313, P362+P364
Eye IrritationCategory 2AP264, P280, P305+P351+P338, P337+P313

III. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting.

  • Waste Identification and Segregation:

    • Determine if the waste is regulated under the Resource Conservation and Recovery Act (RCRA) based on its composition and characteristics.

    • Collect waste this compound in a designated, compatible, and properly sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the CAS number (if known) and relevant hazard pictograms (e.g., flammable, irritant).

  • Storage:

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area.[1]

    • Keep the container away from incompatible materials.

  • Scheduling Waste Pickup:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Provide them with all necessary information about the waste, including the chemical name and quantity.

  • Documentation:

    • Maintain a detailed log of all hazardous waste generated, including the date, chemical name, and quantity.

    • Retain all documentation provided by the EHS office or the waste disposal vendor.

  • Decontamination:

    • Thoroughly decontaminate any surfaces or equipment that came into contact with this compound using an appropriate solvent and cleaning procedure.

    • Dispose of any contaminated cleaning materials (e.g., wipes, gloves) as hazardous waste.

IV. Disposal Workflow

cluster_collection Waste Collection & Segregation cluster_preparation Preparation for Disposal cluster_disposal Disposal & Decontamination A Identify Waste as Hazardous B Collect in a Designated, Compatible Container A->B C Do Not Mix with Other Waste Streams B->C D Label Container Clearly: 'Hazardous Waste', Chemical Name, Hazards C->D E Store in a Designated, Well-Ventilated Area D->E F Maintain Waste Log E->F G Contact EHS for Waste Pickup F->G H Provide Waste Information to EHS G->H I Decontaminate Work Area and Equipment H->I J Dispose of Contaminated Cleaning Materials as Hazardous Waste I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling trans-4-Aminotetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of trans-4-Aminotetrahydrofuran-3-ol. The following procedures are based on best practices for handling similar aminofuran and heterocyclic compounds and are intended to ensure the safety of laboratory personnel and the environment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended protective equipment.

Protection Type Specific Recommendations Rationale
Eye Protection Chemical splash goggles that meet ANSI/ISEA Z87.1 standards. A face shield should be worn in addition to goggles if there is a significant splash hazard.[1]Protects eyes from splashes and irritation.[2][3][4][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile gloves, with the awareness that THF can permeate them quickly; consider double-gloving or using thicker gloves for extended contact).[1] A fully fastened lab coat or chemical-resistant apron is also required.[2][6]Prevents skin contact, which can cause irritation.[2][3][4][5]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[1][5][7][8] If a fume hood is not available or if aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.Minimizes inhalation of vapors or aerosols, which may cause respiratory irritation.[2][4][5][7]
Footwear Closed-toe shoes.[1]Protects feet from potential spills.

Operational Plan for Safe Handling

Adherence to a strict operational workflow is crucial for safely managing this compound in a laboratory setting.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3][7]

  • Keep the container tightly closed when not in use.[3][7]

  • Store away from incompatible materials such as strong oxidizing agents.[5]

2. Handling and Use:

  • All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1]

  • Use the smallest practical quantities for the experiment.[1]

  • Avoid contact with skin and eyes.[2]

  • Do not eat, drink, or smoke in the laboratory area.[4][8]

  • Wash hands thoroughly with soap and water after handling.[2][4]

  • Ensure proper grounding of containers when transferring the substance to prevent static discharge.[7]

3. Spill Management:

  • In case of a spill, evacuate non-essential personnel from the area.

  • Remove all sources of ignition.[2]

  • Ventilate the area.[2]

  • Wear appropriate PPE, including respiratory protection.

  • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

  • Collect the absorbed material into a designated, labeled hazardous waste container.[9]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • All waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads, and empty containers), should be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container.[9][10]

  • Do not mix this waste with other waste streams unless compatibility has been confirmed.

2. Disposal of Empty Containers:

  • Empty containers should be triple-rinsed with a suitable solvent.[9]

  • The rinsate must be collected and disposed of as hazardous waste.[9]

  • After proper rinsing, the container can be disposed of according to institutional guidelines, which may allow for recycling or disposal as non-hazardous waste.[9]

3. Final Disposal:

  • All hazardous waste must be disposed of through a licensed hazardous waste disposal service.[8]

  • The primary method of disposal for such chemical waste is typically high-temperature incineration.[8]

  • Ensure all waste is properly documented and manifested as required by local, state, and federal regulations.[8]

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe management of this compound from receipt to disposal.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal cluster_spill Spill Response receiving Receive & Inspect Container storage Store in Cool, Dry, Ventilated Area receiving->storage No Damage ppe Don Appropriate PPE receiving->ppe fume_hood Work in Fume Hood ppe->fume_hood experiment Conduct Experiment fume_hood->experiment collect_waste Collect All Waste experiment->collect_waste absorb Absorb Spill experiment->absorb Spill Occurs label_waste Label Hazardous Waste Container collect_waste->label_waste dispose_waste Dispose via Licensed Service label_waste->dispose_waste evacuate Evacuate Area evacuate->absorb collect_spill Collect for Disposal absorb->collect_spill collect_spill->label_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.